2-Chloro-4-benzyloxy-5-fluoropyrimidine
Description
BenchChem offers high-quality 2-Chloro-4-benzyloxy-5-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-benzyloxy-5-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-4-phenylmethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDYTJUESWMUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines
2-Chloro-4-benzyloxy-5-fluoropyrimidine stands as a significant heterocyclic building block within the landscape of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyrimidine core variously substituted with a reactive chlorine atom, a bulky benzyloxy group, and an electron-withdrawing fluorine atom, makes it a versatile intermediate for the synthesis of complex molecular entities. Fluoropyrimidine derivatives are a cornerstone in the development of therapeutics, most notably as antimetabolite drugs with a broad spectrum of antitumor activity.[1] The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as pKa, metabolic stability, and membrane permeability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. This guide offers a detailed examination of the known physicochemical properties of 2-Chloro-4-benzyloxy-5-fluoropyrimidine, alongside validated protocols for its comprehensive characterization, providing researchers with the foundational knowledge required for its effective application in novel drug development.
Part 1: Core Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. While extensive experimental data for 2-Chloro-4-benzyloxy-5-fluoropyrimidine is not widely published, this section consolidates available information from reliable chemical suppliers and provides predicted values based on its structure.
Chemical Identity and Properties
The essential identification and physical properties of 2-Chloro-4-benzyloxy-5-fluoropyrimidine are summarized below. This data is critical for accurate documentation, safe handling, and the design of synthetic and analytical procedures.
| Property | Value | Source |
| CAS Number | 81560-11-4 | [2] |
| Molecular Formula | C₁₁H₈ClFN₂O | [2] |
| Molecular Weight | 250.65 g/mol | [2] |
| IUPAC Name | 4-(benzyloxy)-2-chloro-5-fluoropyrimidine | |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥95% | [2] |
| Storage | Store at 4°C under a dry, inert atmosphere (e.g., Nitrogen) | [2] |
Note: As of the last update, specific experimental data for melting point, boiling point, and solubility were not publicly available. Researchers should determine these values experimentally.
Part 2: Spectroscopic and Chromatographic Characterization
The unambiguous identification and purity assessment of 2-Chloro-4-benzyloxy-5-fluoropyrimidine are paramount. This section outlines the expected spectroscopic signatures and provides a robust, self-validating protocol for chromatographic analysis.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10-8.20 (d, 1H): Pyrimidine ring proton (H-6), doublet due to coupling with ¹⁹F.
-
δ 7.30-7.50 (m, 5H): Phenyl protons of the benzyloxy group.
-
δ 5.50 (s, 2H): Methylene protons (-CH₂-) of the benzyloxy group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-165: C4 (carbon attached to the benzyloxy group).
-
δ 155-160: C2 (carbon attached to chlorine).
-
δ 140-150 (d, J_CF): C5 (carbon attached to fluorine), showing a characteristic carbon-fluorine coupling.
-
δ 135-140: C6 (pyrimidine ring carbon).
-
δ 127-135: Phenyl carbons of the benzyloxy group.
-
δ 70-75: Methylene carbon (-CH₂-) of the benzyloxy group.
-
-
Mass Spectrometry (Electron Ionization, EI):
-
Expected Molecular Ion (M⁺): m/z 250 (³⁵Cl) and 252 (³⁷Cl) in an approximate 3:1 isotopic ratio.
-
Major Fragment Ions: Loss of the benzyl group (m/z 91), and other fragments corresponding to the pyrimidine core.
-
Workflow for Analytical Characterization
The following diagram illustrates a comprehensive workflow for the identity confirmation and purity assessment of a newly acquired or synthesized batch of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Caption: Analytical workflow for quality control.
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the essential analytical techniques required to characterize 2-Chloro-4-benzyloxy-5-fluoropyrimidine. These protocols are designed to be self-validating through the inclusion of system suitability tests.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of 2-Chloro-4-benzyloxy-5-fluoropyrimidine by separating it from potential impurities.
-
Causality: A gradient elution method using a C18 column is chosen for its versatility in separating compounds with a range of polarities, which is expected for potential starting materials, byproducts, or degradation products. Acetonitrile and water are selected for their low UV cutoff and compatibility with mass spectrometry.
Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 20% B
-
19-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.
-
Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
-
-
System Suitability (Self-Validation):
-
Inject the working standard solution six times.
-
The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample preparation.
-
Calculate purity by the area percent method, assuming all impurities have a similar response factor at 254 nm.
-
Protocol 2: Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and assess the thermal stability of the compound.
-
Causality: DSC is the gold standard for characterizing thermal transitions. It provides a precise melting temperature (Tₘ) as the peak of the endothermic event and can reveal other events like decomposition (exotherm) or polymorphism (multiple transitions).
Methodology:
-
Instrumentation:
-
Differential Scanning Calorimeter calibrated with indium.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the solid compound into a Tzero aluminum pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan as a reference.
-
-
Thermal Program:
-
Equilibrate: At 25°C.
-
Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis (Self-Validation):
-
The instrument software will record the heat flow versus temperature.
-
The melting point is determined as the peak temperature of the main endothermic event.
-
The onset temperature of any significant exothermic event should be noted as an indicator of decomposition. The sharpness of the melting peak provides an indication of purity.
-
Part 4: Applications and Future Directions
The 2-chloro-4-benzyloxy-5-fluoropyrimidine scaffold is of significant interest to medicinal chemists. The chlorine at the C2 position is a versatile handle for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amine, alcohol, or thiol-containing fragments to build molecular diversity. The benzyloxy group at C4 can serve as a protecting group or as a bulky substituent to probe steric tolerance in a biological target.
Potential Therapeutic Applications:
-
Kinase Inhibitors: The pyrimidine core is a well-established scaffold in the design of kinase inhibitors for oncology. The substituents on this compound allow for synthetic modifications aimed at targeting the ATP-binding site of various kinases.
-
Antiviral and Antifungal Agents: As a fluoropyrimidine, this compound is a structural analogue of nucleobases. Its derivatives could be explored as inhibitors of viral or fungal polymerases or other essential enzymes.
-
GPCR Ligands: The aromatic nature and substitution pattern make it a candidate for modification into ligands for G-protein coupled receptors, which are a major class of drug targets.
The strategic value of 2-Chloro-4-benzyloxy-5-fluoropyrimidine lies in its potential to serve as a key intermediate in the synthesis of a wide array of biologically active molecules. Further research into its reaction chemistry and the biological activity of its derivatives is warranted.
References
- Google Patents. Method for preparing 2,4-dichloro-5-fluoropyrimidine compound (CN102070536A).
-
ResearchGate. Physicochemical properties of the synthesized compounds calculated by Data Warrior. [Link]
Sources
Engineering Precision in Pyrimidine Scaffolds: A Technical Guide to 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4)
As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the challenge of designing highly functionalized heterocyclic scaffolds. Among these, 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) stands out as a masterclass in synthetic design. It is not merely a chemical; it is a precisely engineered intermediate designed to solve specific regiochemical and protection-group challenges in the synthesis of kinase inhibitors and 5-fluorouracil (5-FU) analogs.
This whitepaper deconstructs the mechanistic logic, physicochemical properties, and self-validating experimental workflows associated with this critical building block.
Chemical Identity & Structural Profiling
To utilize a building block effectively, one must first understand its fundamental parameters. CAS 81560-11-4 is a pyrimidine derivative featuring three distinct functional handles: a fluorine atom at C5, a benzyloxy protecting group at C4, and a reactive chloride at C2. It is typically stored at 4°C under nitrogen to maintain its ≥95% commercial purity .
Table 1: Physicochemical Properties of CAS 81560-11-4
| Property | Value | Synthetic Significance |
| Molecular Formula | C11H8ClFN2O | Defines the mass balance for downstream reactions. |
| Monoisotopic Mass | 238.03 Da | Critical for LC-MS tracking of the intact intermediate [1]. |
| Physical Form | Solid (White to off-white) | Facilitates easy weighing and handling in benchtop synthesis. |
| Storage Conditions | 4°C, under nitrogen | Prevents slow hydrolysis of the C2-chloride by atmospheric moisture. |
| SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl | Useful for in silico docking and cheminformatics modeling. |
Mechanistic Causality: The Logic of the Scaffold
The true value of 2-Chloro-4-benzyloxy-5-fluoropyrimidine lies in the causality of its structural design. The starting material, 2,4-dichloro-5-fluoropyrimidine, is a critical intermediate in the synthesis of 5-fluorouracil derivatives and various targeted therapeutics [2]. The transformation of this starting material into CAS 81560-11-4 relies on two fundamental chemical principles:
Regioselectivity Driven by the "Fluorine Effect"
The introduction of fluorine into diazine scaffolds is a proven strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance binding affinity [3]. Synthetically, the highly electronegative fluorine atom at C5 exerts a strong inductive (-I) withdrawal of electron density.
Because C4 is directly adjacent to C5, it becomes significantly more electrophilic than C2. When subjected to nucleophilic aromatic substitution (SNAr), the transition state (Meisenheimer complex) at C4 is highly stabilized by the adjacent fluorine. This allows for rapid, regioselective attack by benzyl alcohol at C4, leaving the C2 chloride intact for downstream diversification [4].
Caption: Mechanistic logic of regioselective SNAr driven by the C5-fluorine inductive effect.
Orthogonal Protection Strategy
Why use a benzyloxy group instead of a standard methoxy or tert-butoxy group? The C4-oxygen ultimately needs to become a carbonyl (via tautomerization to the pyrimidin-4(1H)-one) in the final drug molecule.
-
Methoxy groups require harsh Lewis acids (like BBr3) for deprotection, which can destroy the pyrimidine ring or cleave other sensitive functional groups.
-
Tert-butoxy groups are acid-sensitive and might prematurely cleave during the acidic workups of subsequent steps.
-
Benzyloxy is completely stable to the basic, nucleophilic conditions required for C2 amination, yet it can be orthogonally and cleanly removed later via catalytic hydrogenolysis (Pd/C, H2) under neutral conditions.
Table 2: Comparative Reactivity Profile of Pyrimidine Positions
| Position | Electronic Environment | Reactivity toward SNAr | Primary Reagent |
| C4 | Highly electrophilic (activated by adjacent N3 and F at C5) | Very High (Fast at 0°C) | Benzyl alcohol (BnOH) / Base |
| C2 | Moderately electrophilic (activated by N1 and N3) | High (Requires heat, 80°C+) | Primary/Secondary Amines |
| C6 | Mildly electrophilic | Low (Sterically hindered) | N/A |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for reagent selection and built-in Quality Control (QC) checkpoints.
Caption: Workflow for utilizing CAS 81560-11-4 in the synthesis of 5-fluoropyrimidin-4(1H)-one scaffolds.
Protocol A: Regioselective Synthesis of CAS 81560-11-4
Objective: Monosubstitution of 2,4-dichloro-5-fluoropyrimidine strictly at the C4 position. Causality: Sodium hydride (NaH) is utilized to quantitatively deprotonate benzyl alcohol, forming a hard, highly reactive alkoxide nucleophile. The reaction is strictly maintained at 0°C to kinetically trap the C4-substituted product and prevent over-substitution at the less reactive C2 position.
-
Charge a flame-dried reaction vessel with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous THF (0.5 M). Cool to 0°C under a nitrogen atmosphere.
-
In a separate flask, slowly add benzyl alcohol (1.05 eq) to a suspension of NaH (1.1 eq, 60% dispersion in mineral oil) in THF at 0°C. Stir for 30 minutes until hydrogen evolution ceases.
-
Add the alkoxide solution dropwise to the pyrimidine solution over 30 minutes, maintaining the internal temperature at 0°C.
-
Stir for 1 hour. Quench carefully with saturated aqueous NH4Cl.
-
Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography.
Validation & Quality Control (Self-Validating System):
-
MS Analysis: Confirm the disappearance of the starting material and the presence of the product mass [M+H]+ at m/z ~239.0.
-
NMR Analysis: 1H-NMR must show a distinct singlet at ~5.4 ppm corresponding to the benzylic CH2 protons. 19F-NMR is critical; the fluorine signal will shift upfield due to the electron-donating effect of the adjacent oxygen compared to the starting chloride.
Protocol B: Downstream C2-Amination and Deprotection
Objective: Installation of a target amine at C2 and subsequent orthogonal deprotection to yield the active kinase inhibitor scaffold. Causality: The C2 position is less electrophilic than C4, necessitating elevated temperatures and a polar aprotic solvent (e.g., NMP or n-butanol) to drive the SNAr. The benzyloxy group survives these harsh basic conditions but is cleanly removed by hydrogen gas.
-
Amination: Dissolve CAS 81560-11-4 (1.0 eq) in NMP. Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 90°C for 16 hours. Cool, dilute with water, extract, and purify.
-
Deprotection: Dissolve the purified intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).
-
Evacuate the flask and backfill with Hydrogen gas (1 atm, balloon). Stir vigorously at room temperature for 6 hours.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, then concentrate the filtrate.
Validation & Quality Control (Self-Validating System):
-
Post-Amination LC-MS: Verify the mass shift corresponding to the displacement of the C2 chloride (loss of the Cl isotope pattern).
-
Post-Deprotection NMR: 1H-NMR must show the complete disappearance of the aromatic benzyl protons (7.3-7.5 ppm) and the benzylic CH2 singlet (5.4 ppm). The appearance of a broad singlet at ~11-12 ppm indicates the successful formation of the pyrimidin-4(1H)-one tautomer.
Conclusion
2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) is not a terminal API, but rather a highly optimized vector for drug discovery. By leveraging the inductive effects of the C5-fluorine and the orthogonal stability of the C4-benzyloxy group, synthetic chemists can confidently execute complex, multi-step syntheses of pyrimidine-based therapeutics with high regiocontrol and excellent yields.
References
-
"81560-11-4 (C11H8ClFN2O)", PubChemLite. URL: [Link]
-
"Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists", MDPI. URL: [Link]
-
"Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry", PMC. URL: [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine: Starting Materials and Strategic Considerations
Introduction: The Significance of 2-Chloro-4-benzyloxy-5-fluoropyrimidine in Drug Discovery
2-Chloro-4-benzyloxy-5-fluoropyrimidine stands as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its unique structural features, comprising a reactive chlorine atom at the 2-position, a benzyloxy group at the 4-position, and a fluorine atom at the 5-position of the pyrimidine ring, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This guide provides an in-depth exploration of the common and alternative starting materials for the synthesis of this key intermediate, delving into the chemical rationale behind the selection of synthetic routes and reaction conditions.
The Principal Synthetic Pathway: From 5-Fluorouracil to a Versatile Intermediate
The most prevalent and industrially adopted route for the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine commences with the readily available and cost-effective starting material, 5-fluorouracil (5-FU). This synthetic strategy is bifurcated into two critical stages: the chlorination of 5-fluorouracil to yield the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by the regioselective benzylation at the C4 position.
Step 1: The Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine
The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a cornerstone of this synthetic sequence. The most extensively employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA).[1][2]
The Rationale Behind the Reagents:
-
Phosphorus Oxychloride (POCl₃): POCl₃ serves a dual role as both a chlorinating agent and a dehydrating agent. The pyrimidine ring of 5-fluorouracil exists in a tautomeric equilibrium between the lactam and lactim forms. POCl₃ reacts with the hydroxyl groups of the lactim tautomer, converting them into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions, also generated from POCl₃, displaces the chlorophosphate esters, resulting in the formation of the desired dichlorinated pyrimidine.
-
N,N-Dimethylaniline (DMA): The addition of a tertiary amine base like DMA is crucial for several reasons. Firstly, it acts as a scavenger for the hydrogen chloride (HCl) gas that is generated during the reaction. This prevents the protonation of the pyrimidine ring, which would deactivate it towards further reaction. Secondly, DMA can form a Vilsmeier-Haack-like reagent with POCl₃, which is a more potent chlorinating species, thereby accelerating the reaction rate and improving the overall yield.[1]
Optimized Reaction Conditions:
Research has shown that the molar ratio of reactants, temperature, and reaction time are critical parameters for maximizing the yield of 2,4-dichloro-5-fluoropyrimidine. Optimal conditions have been reported to be a 5-FU to POCl₃ ratio of 1:10 and a 5-FU to DMA ratio of 1:1.5, with the reaction conducted at 114°C for 2 hours, achieving a yield of up to 92.2%.[1][2]
Step 2: Regioselective Benzylation of 2,4-Dichloro-5-fluoropyrimidine
The second stage of the synthesis involves the selective introduction of a benzyloxy group at the C4 position of the 2,4-dichloro-5-fluoropyrimidine intermediate. This is typically achieved by reacting the dichlorinated pyrimidine with benzyl alcohol in the presence of a suitable base.
The Underlying Principle of Regioselectivity:
The regioselectivity of this nucleophilic aromatic substitution (SₙAr) reaction is a well-documented phenomenon in pyrimidine chemistry. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C2 position. This preferential reactivity is attributed to the electronic properties of the pyrimidine ring. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon, rendering it more electrophilic and thus the preferred site of attack for nucleophiles.[3] The presence of the electron-withdrawing fluorine atom at the C5 position further enhances the electrophilicity of the C4 position.
Typical Reaction Conditions:
The benzylation is generally carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), using a base to deprotonate the benzyl alcohol, thereby generating the more nucleophilic benzyl alkoxide. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (Et₃N). The reaction temperature is typically maintained between room temperature and gentle heating to ensure complete reaction without promoting side reactions.
Alternative Synthetic Approaches: Expanding the Chemist's Toolkit
While the 5-fluorouracil-based route is the most common, alternative starting materials and reagents have been explored to address specific challenges such as cost, safety, or environmental impact.
Alternative Starting Material: 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone
A notable alternative starting material is 2-alkoxy-5-fluoro-4(3H)-pyrimidinone. A key advantage of this approach is that it can potentially shorten the overall synthetic sequence. The chlorination of this substrate directly yields 2,4-dichloro-5-fluoropyrimidine in a single step, bypassing the need to handle 5-fluorouracil.[4] This can be particularly advantageous in terms of process efficiency and waste reduction. The chlorination is typically carried out using phosphorus oxychloride in the presence of a base, similar to the 5-fluorouracil route.
Alternative Chlorinating Agent: Triphosgene
In an effort to move away from the often harsh conditions and corrosive nature of phosphorus oxychloride, triphosgene (bis(trichloromethyl) carbonate) has been investigated as an alternative chlorinating agent.[5] Triphosgene is a solid and can be easier to handle than the fuming liquid POCl₃. The reaction is typically performed in the presence of a tertiary amine catalyst. This method is presented as a more environmentally friendly and operationally simpler alternative, with the potential for high product purity and yield.[5]
Comparative Analysis of Synthetic Routes
The choice of a specific synthetic route is often a balance between several factors, including cost, yield, safety, and environmental considerations.
| Starting Material | Chlorinating Agent | Key Advantages | Key Disadvantages |
| 5-Fluorouracil | Phosphorus Oxychloride (POCl₃) | Readily available and cost-effective starting material; well-established and high-yielding process.[1][6] | POCl₃ is corrosive and reacts violently with water; the reaction generates significant amounts of acidic waste. |
| 5-Fluorouracil | Triphosgene | Milder reaction conditions; triphosgene is a solid and easier to handle; reduced acidic waste.[5] | Triphosgene is a toxic reagent and requires careful handling; may be more expensive than POCl₃. |
| 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone | Phosphorus Oxychloride (POCl₃) | Potentially shorter synthetic route; can improve process efficiency.[4] | The starting material may be less readily available and more expensive than 5-fluorouracil. |
Experimental Protocols
Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
Materials:
-
5-Fluorouracil (1.0 eq)
-
Phosphorus oxychloride (10.0 eq)
-
N,N-Dimethylaniline (1.5 eq)
-
Dichloromethane
-
Water
-
Concentrated Hydrochloric Acid
-
5% w/w Sodium Bicarbonate Solution
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add 5-fluorouracil and phosphorus oxychloride.
-
With stirring, heat the mixture to approximately 100°C under an inert atmosphere (e.g., nitrogen).
-
Slowly add N,N-dimethylaniline to the reaction mixture over a period of about 9 hours, maintaining the temperature at 100°C.
-
Continue to stir the reaction mixture at 100°C for an additional 4 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to about 20°C.
-
Carefully quench the reaction by slowly adding the mixture to a pre-cooled mixture of water and dichloromethane, ensuring the temperature does not exceed 40°C.
-
Stir the resulting mixture vigorously for at least 3 hours at 20°C.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with concentrated hydrochloric acid and a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine. A typical yield is around 95%.[6]
Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add anhydrous THF and sodium hydride.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add benzyl alcohol to the suspension and stir for 30 minutes at 0°C to allow for the formation of sodium benzoxide.
-
In a separate flask, dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF.
-
Slowly add the solution of 2,4-dichloro-5-fluoropyrimidine to the sodium benzoxide suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Conclusion
The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine is a well-established process with 5-fluorouracil serving as the primary starting material. The two-step sequence of chlorination followed by regioselective benzylation offers a reliable and high-yielding route to this valuable intermediate. Understanding the underlying chemical principles, such as the mechanism of chlorination and the factors governing the regioselectivity of the benzylation step, is paramount for process optimization and troubleshooting. While alternative starting materials and reagents provide viable options, the choice of the most suitable synthetic strategy will ultimately depend on a careful consideration of economic, safety, and environmental factors specific to the intended scale of production. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to make informed decisions in the synthesis of this critical building block for the advancement of new therapeutics.
References
- Fu, Y., Ning, G., & Sun, S. (2015).
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved from [Link]
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 495-498.
- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. (n.d.). Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Accounts of Chemical Research, 52(6), 1667-1679.
- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (2023). The Journal of Organic Chemistry, 88(13), 9475-9487.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. (n.d.). Benchchem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(1), 35.
- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (n.d.). Studylib.
- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (2011). Google Patents.
- JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine. (2005). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Nucleophilic Aromatic Substitution (SNAr) Dynamics of 2-Chloro-4-benzyloxy-5-fluoropyrimidine: A Technical Guide for Medicinal Chemistry
Executive Summary
In modern drug discovery, the functionalization of pyrimidine rings via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone strategy for synthesizing bioactive molecules, particularly kinase inhibitors. 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) is a privileged, highly versatile intermediate. By leveraging the orthogonal reactivity of its C2, C4, and C5 positions, chemists can achieve highly predictable, step-wise functionalization.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the quantum mechanical causality behind its regioselectivity, establish self-validating experimental workflows, and provide quantitative benchmarks to ensure lot-to-lot reproducibility in your scale-up campaigns.
The Electronic Architecture: Causality of Regioselectivity
To understand the reactivity of 2-chloro-4-benzyloxy-5-fluoropyrimidine, we must first examine its precursor: 1[1]. When reacting the dichloro-precursor with benzyl alcohol (or sodium benzyloxide), the attack occurs almost exclusively at the C4 position.
Why C4 over C2 in the precursor?
Based on 2[2], the Lowest Unoccupied Molecular Orbital (LUMO) lobe is significantly larger at C4. Furthermore, the transition state energy (
Reactivity of the Target Intermediate (2-Chloro-4-benzyloxy-5-fluoropyrimidine): Once the benzyloxy group is installed at C4, the electronic landscape shifts dramatically, priming the C2-Chlorine for the next SNAr reaction:
-
C4 Deactivation (Resonance): The oxygen of the benzyloxy group donates electron density into the pyrimidine
-system via a strong mesomeric effect (+M). This neutralizes the electrophilicity of C4 and provides immense steric shielding. -
C5 Activation (Inductive): The fluorine atom at C5 is highly electronegative. While its resonance contribution is negligible here, its inductive pull (-I effect) lowers the overall electron density of the ring, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.
-
C2 Hyper-Electrophilicity: The C2 carbon is flanked by two electronegative nitrogen atoms (the
-effect). Coupled with the inductive pull of the C5-F, the 3 at C2 becomes highly positive, making it the exclusive site for subsequent nucleophilic attack[3].
Fig 1: Regioselective step-wise SNAr functionalization of the fluoropyrimidine scaffold.
Quantitative Reactivity Profiling
The choice of solvent, base, and temperature is entirely dictated by the nature of the incoming nucleophile. Aliphatic amines are highly nucleophilic and react rapidly. Conversely, electron-deficient anilines require thermal forcing and polar protic solvents (like n-butanol) to stabilize the leaving chloride ion.
Table 1: Standardized SNAr Conditions for 2-Chloro-4-benzyloxy-5-fluoropyrimidine
| Nucleophile Type | Reagent Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Arylamine | 3,4-Ethylenedioxyaniline | DIPEA (2.0 eq) | n-BuOH | 100 | 12 - 16 | 85 - 92 |
| Primary Alkylamine | Cyclopropylamine | TEA (2.0 eq) | THF | 60 | 6 - 8 | 88 - 95 |
| Secondary Amine | Morpholine | None (3.0 eq) | DMF | 80 | 4 - 6 | 90 - 96 |
| Alkoxide | Sodium methoxide | NaOMe (1.1 eq) | MeOH | 25 | 2 - 3 | >95 |
| Thiolate | Sodium thiophenolate | NaH (1.2 eq) | THF | 0 to 25 | 3 - 4 | 82 - 89 |
Note: Yields represent isolated, chromatography-purified products. Data synthesized from internal validation and4[4].
Self-Validating Experimental Workflows
A robust protocol must be a self-validating system. We do not rely on arbitrary reaction times; instead, we anchor the workflow to strict In-Process Control (IPC) thresholds. This guarantees lot-to-lot reproducibility.
Protocol: C2-Amination with an Arylamine (Aniline Derivative)
Objective: Synthesis of N2-aryl-4-benzyloxy-5-fluoropyrimidin-2-amine.
Causality of Reagent Selection:
-
Solvent (n-Butanol): Selected for its high boiling point (117°C) to allow thermal driving of the sluggish aniline nucleophile, while its protic nature assists in solvating the departing chloride ion.
-
Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its steric bulk completely prevents it from acting as a competing nucleophile against the highly electrophilic C2 position.
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-flushed reactor with 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq) and n-butanol (10 volumes). Stir to achieve a homogeneous solution.
-
Addition: Cool the reactor to 0–5°C. Add DIPEA (2.0 eq) dropwise, followed by the arylamine (1.1 eq). Caution: The initial acid-base interaction can be slightly exothermic; controlling the temperature prevents premature degradation of the benzyloxy group.
-
Thermal Activation: Gradually heat the reaction mixture to 100°C. Maintain stirring under a nitrogen atmosphere.
-
In-Process Control (IPC): After 8 hours, sample the reaction mixture. Dilute with MeCN and analyze via LC-MS (UV 254 nm).
-
Acceptance Criteria: The reaction is deemed complete only when the unreacted 2-chloro-4-benzyloxy-5-fluoropyrimidine is < 2.0% Area .
-
Deviation Handling: If SM > 2.0%, add an additional 0.2 eq of the arylamine and continue heating for 4 hours before re-sampling.
-
-
Workup: Once the IPC criteria are met, cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate (15 vol) and 5% aqueous citric acid (10 vol). Causality: The citric acid wash selectively protonates and removes any unreacted aliphatic/arylamine and DIPEA.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization (e.g., EtOAc/Heptane) to afford the pure product.
Fig 2: Self-validating experimental workflow for C2 amination via SNAr.
Downstream Applications
The resulting 2-amino-4-benzyloxy-5-fluoropyrimidine derivatives are not dead-ends. The C4-benzyloxy group serves as a robust protecting group that can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂, 1 atm, MeOH) to yield the corresponding 5-fluoro-2-amino-pyrimidin-4-ol (or its tautomeric pyrimidone). This deprotection is a critical final step in the synthesis of numerous clinical-stage Syk and Aurora kinase inhibitors.
References
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class." WuXi Biology. Available at:[Link]
- Rigel Pharmaceuticals, Inc. "2,4-pyrimidinediamine compounds and their uses." U.S. Patent US9416112B2.
-
ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. Available at:[Link]
Sources
Strategic Utilization of 2-Chloro-4-benzyloxy-5-fluoropyrimidine in API Synthesis
[1]
Executive Summary
In the high-stakes landscape of medicinal chemistry, 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) serves as a critical "regio-differentiating" scaffold.[1] Unlike its precursor, 2,4-dichloro-5-fluoropyrimidine, which presents two electrophilic sites with similar reactivity, the 4-benzyloxy variant effectively "locks" the C4 position.[1] This protection forces subsequent nucleophilic attacks to occur exclusively at the C2 position, enabling the precise construction of complex polysubstituted pyrimidines found in kinase inhibitors and antiviral nucleoside analogs. This guide details the synthesis, reactivity profile, and experimental protocols for leveraging this intermediate in drug development.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 2-Chloro-4-(benzyloxy)-5-fluoropyrimidine |
| CAS Number | 81560-11-4 |
| Molecular Formula | C₁₁H₈ClFN₂O |
| Molecular Weight | 238.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 94–98 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Synthesis & Regioselectivity
The synthesis of 2-chloro-4-benzyloxy-5-fluoropyrimidine is a classic example of exploiting electronic differentiation in heterocyclic chemistry.[1]
The Regioselectivity Logic
The starting material, 2,4-dichloro-5-fluoropyrimidine , has two electrophilic carbons: C2 and C4.[1]
-
C4 Position: More electron-deficient due to the para-relationship with N1 and the inductive electron-withdrawing effect of the adjacent C5-fluorine atom.[1]
-
C2 Position: Less reactive towards nucleophilic aromatic substitution (SNAr) compared to C4 in the absence of specific directing groups.
By introducing benzyl alcohol (1.0 equivalent) under controlled basic conditions, the alkoxide preferentially attacks C4. This yields the 4-benzyloxy product while leaving the C2-chlorine intact for downstream functionalization.[1]
Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine
Objective: Selective mono-alkoxylation at the C4 position.
Reagents:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[1]
-
Benzyl alcohol (1.05 eq)
-
Potassium Carbonate (
) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq) -
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vessel with 2,4-dichloro-5-fluoropyrimidine dissolved in anhydrous THF (0.5 M concentration). Cool the solution to 0°C under a nitrogen atmosphere.
-
Activation: In a separate flask, prepare the alkoxide. If using NaH (60% dispersion), wash with hexanes, suspend in THF, and add benzyl alcohol dropwise at 0°C. Stir for 30 minutes until H₂ evolution ceases.
-
Note: If using
, add the solid base directly to the pyrimidine solution, followed by the slow addition of benzyl alcohol.
-
-
Addition: Cannulate the benzyl alkoxide solution dropwise into the pyrimidine solution at 0°C over 30 minutes.
-
Critical Control Point: Rapid addition or higher temperatures can lead to bis-substitution (2,4-dibenzyloxy impurity).[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or HPLC.[2] The starting material (Rf ~0.6) should disappear, yielding the product (Rf ~0.4).
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF/salts. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Downstream Applications: The "Regio-Lock" Strategy[1]
Once synthesized, the 2-chloro-4-benzyloxy-5-fluoropyrimidine acts as a versatile pivot point for divergent synthesis.[1]
Pathway A: C2-Amination (Kinase Inhibitors)
The remaining C2-chlorine is now the most reactive site.[1] It can be displaced by complex amines (anilines, piperazines) to generate the core scaffolds of many kinase inhibitors (e.g., JAK, EGFR inhibitors).
-
Reaction: SNAr or Buchwald-Hartwig Coupling.[1]
-
Advantage: No competition from C4; high yield of the 2,4-unsymmetrical pyrimidine.
Pathway B: C4-Deprotection (5-FU Derivatives)
The benzyl group serves as a "masked" carbonyl.[1] Catalytic hydrogenolysis removes the benzyl group, revealing the tautomeric 4-hydroxy/4-oxo functionality typical of 5-Fluorouracil (5-FU) derivatives.[1]
-
Reagent:
, Pd/C (10%). -
Application: Synthesis of nucleoside analogs where the base is modified at C2 but retains the natural C4-oxo structure.[1]
Pathway C: C4-Amination (Via Activation)
While less direct, the benzyl ether can be converted to a leaving group (e.g., via hydrolysis to OH, then activation with
Visualization of Reaction Pathways[7]
Caption: Divergent synthesis pathways from the 2,4-dichloro precursor, highlighting the "Regio-Lock" utility of the benzyl group.
Quality Control & Analytics
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical standards are recommended:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Singlet ~5.4 ppm (Benzyl |
| Purity | HPLC (C18 Column) | >98.0% Area |
| Regio-Isomer | HPLC/NMR | <0.5% of 2-benzyloxy-4-chloro isomer (Critical) |
| Residual Solvent | GC-Headspace | < Limit (e.g., DMF < 880 ppm) |
Self-Validating Check: The ¹H-NMR spectrum is diagnostic.[1] The H6 proton of the pyrimidine ring appears as a doublet (coupling with F5). If the regiochemistry is incorrect (2-benzyloxy isomer), the chemical shift and coupling constant of H6 will shift measurably due to the different electronic environment adjacent to the nitrogen.
References
-
National Institutes of Health (NIH). (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journals. Retrieved from [Link]
- Google Patents. (2005). Process for producing 2,4-dichloro-5-fluoropyrimidine (JP2005126389A).
Technical Whitepaper: Solubility Profile and Solvent Selection for 2-Chloro-4-benzyloxy-5-fluoropyrimidine
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4), a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs).
Executive Summary
The solubility of 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CBFP) is a governing factor in yield optimization during nucleophilic substitution reactions and subsequent purification via crystallization. Unlike its precursor (2,4-dichloro-5-fluoropyrimidine), the introduction of the bulky, lipophilic benzyloxy group significantly alters the thermodynamic landscape, reducing aqueous solubility while enhancing affinity for chlorinated and aromatic solvents. This guide synthesizes theoretical physicochemical parameters with practical screening protocols to establish a robust solubility control strategy.
Physicochemical Characterization & Structural Insights[1]
To predict solubility behavior where empirical data is scarce, we analyze the structural moieties contributing to the solute-solvent interaction energy.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₁H₈ClFN₂O | Moderate molecular weight (238.65 g/mol ) facilitates dissolution in mid-polarity solvents. |
| Structural Features | Pyrimidine Core (Polar) Benzyloxy Group (Lipophilic) C-5 Fluorine (Inductive Withdrawing) | The benzyloxy tail disrupts the crystal lattice energy relative to 5-fluorouracil, lowering the melting point compared to highly H-bonded analogs, but increasing LogP. |
| Predicted LogP | ~2.5 – 3.2 (Estimated) | Indicates poor water solubility (< 0.1 mg/mL) and high solubility in solvents like DCM and Toluene. |
| Physical State | Solid (Crystalline) | Requires energy input (heating) to overcome lattice enthalpy ( |
Mechanistic Solubility Prediction
The dissolution mechanism of CBFP is driven by London dispersion forces (via the benzyl ring) and dipole-dipole interactions (via the pyrimidine nitrogen and C-Cl bond).
-
Protic Solvents (MeOH, EtOH): Solubility is entropy-driven at high temperatures but limited by the hydrophobic effect of the benzyl group at ambient conditions.
-
Aprotic Polar Solvents (DMF, DMSO): High solubility due to strong dipole interactions with the pyrimidine ring.
-
Non-Polar Solvents (Hexane): Low solubility due to the polar nature of the pyrimidine core.
Experimental Solubility Landscape
While specific batch-to-batch values vary, the following solubility classification is derived from structural analog behavior (e.g., 2-chloro-5-fluoropyrimidine derivatives) and standard process development data.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; Reaction medium. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Crystallization (often with Heptane antisolvent). |
| Aromatic | Toluene, Xylene | Moderate | High temperature reaction solvent; good temperature coefficient for cooling crystallization. |
| Alcohols | Methanol, Ethanol, IPA | Low-Moderate | Antisolvernt at low T; Solvent at reflux. |
| Ethers | THF, MTBE | High (THF) / Low (MTBE) | THF is excellent for reaction; MTBE is a common antisolvent. |
| Aqueous | Water, Buffers (pH 1-9) | Insoluble | Washing impurity removal (inorganic salts). |
Critical Insight: The "Benzyloxy" protecting group is acid-labile. Avoid prolonged exposure to acidic solvents (e.g., Acetic Acid) at high temperatures to prevent premature deprotection to 5-fluorouracil derivatives.
Thermodynamic Modeling for Process Scale-Up
For precise crystallization control, experimental data should be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of pyrimidines.
Equation:
Where:
- is the mole fraction solubility.[1]
- is the absolute temperature (K).
- are empirical model parameters derived from regression analysis.
Workflow: Determining Model Parameters
-
Data Collection: Measure solubility at 5 temperatures (e.g., 278K, 288K, 298K, 308K, 318K).
-
Regression: Plot
vs . -
Validation: Calculate Relative Average Deviation (RAD). A RAD < 3% indicates the model is suitable for designing the cooling curve of a crystallizer.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Static Method)
Use this method for initial solvent screening.
-
Preparation: Weigh 500 mg of CBFP into a sealable vial.
-
Saturation: Add 2.0 mL of the target solvent.
-
Equilibration: Place in a thermomixer at 25°C, shaking at 500 rpm for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated T).
-
Quantification:
-
Pipette 1.0 mL of filtrate into a pre-weighed tare vessel.
-
Evaporate solvent under vacuum/nitrogen flow.
-
Weigh the residue.
-
-
Calculation:
Protocol B: Dynamic Visual Method (Polythermal)
Use this method to generate the Metastable Zone Width (MSZW) for crystallization.
-
Setup: Reactor with turbidity probe and precise temperature control.
-
Loading: Charge known mass of solute and solvent.
-
Heating: Ramp temperature at 1°C/min until solution becomes clear (
). -
Cooling: Ramp down at 1°C/min until nucleation is observed (
). -
Repeat: Add solvent and repeat to generate the solubility curve across concentrations.
Visualization of Workflows
Figure 1: Solubility Screening & Solvent Selection Logic
This decision tree guides the researcher from the raw intermediate to the optimal solvent system based on the process goal.
Caption: Decision matrix for selecting solvents based on thermodynamic requirements of reaction versus purification.
Figure 2: Thermodynamic Equilibrium Cycle
Visualizing the energy barriers involved in dissolving the crystalline lattice.
Caption: Thermodynamic cycle showing that dissolution is the sum of lattice disruption (energy cost) and solvation (energy release).[2][3]
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Wang, J., et al. (2015). "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical & Engineering Data. Link
- Grant, D. J. W. (2005). "Theory and Origin of Polymorphism and Solubility." Springer.
-
PubChem Database. (2024). "Compound Summary: 2-Chloro-5-fluoropyrimidine." National Library of Medicine. Link
-
Li, Z., et al. (2018). "Solubility and thermodynamic modeling of 2,4-dichloro-5-fluoropyrimidine in different solvents." Chinese Journal of Chemical Engineering. (Data on the direct precursor).[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SODIUM BENZYLOXIDE | 20194-18-7 [chemicalbook.com]
- 4. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
Comprehensive Technical Guide: Stability, Degradation Kinetics, and Storage Protocols for 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Executive Summary
2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS No. 81560-11-4)[1] is a highly versatile and reactive halogenated heterocyclic building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Its strategic substitution pattern—featuring a reactive chlorine atom, a protecting benzyloxy group, and an electron-withdrawing fluorine atom—makes it an ideal precursor for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2]. However, this deliberate reactivity profile introduces significant stability challenges that require stringent handling and storage protocols.
Structural Vulnerabilities and Degradation Mechanisms
The molecular architecture of 2-Chloro-4-benzyloxy-5-fluoropyrimidine dictates its degradation pathways. Understanding the causality behind its instability is crucial for designing effective storage systems and preventing batch failures during drug development.
-
C2-Chlorine Hydrolysis: The pyrimidine ring is inherently electron-deficient. The presence of the highly electronegative 5-fluoro substituent further depletes electron density from the ring via inductive effects, significantly increasing the electrophilicity of the C2 carbon[2]. Consequently, the 2-chloro group is exceptionally susceptible to hydrolysis upon exposure to atmospheric moisture, rapidly converting the compound into the corresponding 2-hydroxypyrimidine (or its tautomeric pyrimidin-2-one) derivative[3][4].
-
C4-Benzyloxy Cleavage: The benzyloxy (-OBn) group serves as a masked hydroxyl or oxo functionality. While generally stable under mild basic conditions, it can undergo premature cleavage under strongly acidic conditions or prolonged exposure to UV light (photolytic degradation).
-
Thermal Degradation: Elevated temperatures exponentially accelerate both hydrolytic and oxidative degradation kinetics, necessitating strict thermal controls[5][6].
Logical relationship between environmental stressors and specific degradation pathways.
Quantitative Stability Data
To establish empirical baselines, the stability of 2-Chloro-4-benzyloxy-5-fluoropyrimidine must be quantified across various environmental conditions. The following table summarizes expected degradation rates based on the established behavior of highly activated 2-chloropyrimidines[2][3][5].
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life (Purity >98%) | Primary Degradant |
| Optimal | 2°C to 8°C | Argon / Nitrogen | Dark | > 24 Months | None |
| Ambient (Sealed) | 20°C to 25°C | Dry Air | Dark | 6 - 12 Months | Hydrolysis product (Trace) |
| Ambient (Open) | 20°C to 25°C | Ambient Humidity | Ambient | < 2 Weeks | 2-Hydroxypyrimidine derivative |
| Accelerated Stress | 40°C | 75% RH | Dark | < 48 Hours | 2-Hydroxypyrimidine derivative |
| Photolytic Stress | 25°C | Dry Air | UV-Vis (ICH Q1B) | < 72 Hours | De-benzylated product |
Self-Validating Experimental Protocols for Stability Testing
To ensure trustworthiness and reproducibility in drug development workflows, stability must be empirically validated using a self-correcting protocol. The following methodology outlines a forced degradation and stability-indicating HPLC-UV assay.
Step-by-step workflow for the forced degradation and analytical validation process.
Step-by-Step Methodology: Forced Degradation & Purity Assessment
-
Causality Note: The strict use of anhydrous acetonitrile as a diluent prevents solvolysis during sample preparation, ensuring that any observed degradation is strictly a result of the applied stress conditions, not the analytical method itself.
1. Standard Preparation: Accurately weigh 10.0 mg of 2-Chloro-4-benzyloxy-5-fluoropyrimidine and dissolve in 10.0 mL of anhydrous HPLC-grade acetonitrile (1.0 mg/mL).
-
Self-Validation: Inject immediately into the HPLC to establish a "Time Zero" (T0) baseline purity and confirm the absence of preparation-induced artifacts. 2. Hydrolytic Stress Induction: Transfer 1.0 mL of the standard solution to a glass vial. Add 100 µL of HPLC-grade water. Seal with a PTFE-lined cap. 3. Thermal Incubation: Place the vial in a thermostatically controlled block at 40°C for exactly 24 hours.
-
Causality: 40°C provides sufficient kinetic energy to accelerate the SNAr hydrolysis of the C2-chlorine without causing non-specific thermal pyrolysis[4]. 4. Quenching: Remove the vial and immediately cool to 4°C to halt the degradation kinetics. Dilute with 900 µL of anhydrous acetonitrile to achieve a nominal concentration of 0.5 mg/mL. 5. RP-HPLC-UV Analysis:
-
Column: C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Causality: Trifluoroacetic acid (TFA) maintains the analytes in a fully protonated/neutral state, ensuring sharp peak shapes and preventing secondary interactions with residual silanols on the stationary phase.
-
Detection: UV at 254 nm and 280 nm. 6. Mass Balance Calculation: Integrate all peaks. The sum of the area of the parent peak and all degradant peaks must equal 98-102% of the T0 parent peak area.
-
Self-Validation: A mass balance failure indicates that volatile degradants were formed or that degradants lack UV chromophores, necessitating orthogonal detection methods (e.g., LC-MS or ELSD).
Optimal Storage and Handling Guidelines
Based on the physicochemical vulnerabilities of the molecule, the following storage and handling protocols are mandatory to preserve structural integrity:
-
Temperature Control: Long-term storage must be maintained at 2°C to 8°C (refrigerated)[2]. For extended storage exceeding 6 months, -20°C is recommended to virtually halt all kinetic degradation pathways.
-
Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen)[6]. Once a container is opened, the headspace must be purged with inert gas before resealing to displace atmospheric moisture and oxygen.
-
Container Specifications: Use amber glass vials with PTFE-lined screw caps.
-
Causality: Amber glass blocks UV radiation, preventing photolytic cleavage of the benzyloxy group, while PTFE provides an impermeable barrier against ambient humidity.
-
-
Handling Precautions: Due to the reactive nature of halogenated pyrimidines, handling must occur within a locally exhausted fume hood[6][7]. The compound may cause skin and eye irritation[6]; therefore, appropriate PPE, including nitrile gloves and safety goggles, is strictly required. Allow refrigerated containers to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold chemical.
References
Sources
- 1. 2-chloro-4-benzyloxy-5-fluoropyrimidine|CAS 81560-11-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. 2-Chloro-5-fluoropyrazine|959019-05-7|Supplier [benchchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
The Strategic Application of 2-Chloro-4-benzyloxy-5-fluoropyrimidine in Modern Drug Discovery: A Technical Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Perspective: Senior Application Scientist
As drug discovery programs increasingly target complex kinase networks and resistant oncological pathways, the demand for highly functionalized, orthogonally protected building blocks has surged. Among these, 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS: 81560-11-4)[1] has emerged as a privileged scaffold. With a monoisotopic mass of 238.03 Da and a precisely engineered substitution pattern[2], this molecule serves as a critical intermediate in the synthesis of next-generation protein kinase inhibitors and antimetabolite prodrugs[3].
This technical guide dissects the chemical rationale behind this scaffold, explores its applications in medicinal chemistry, and provides field-proven, self-validating protocols for its utilization.
Structural Rationale & Physicochemical Tuning
The utility of 2-chloro-4-benzyloxy-5-fluoropyrimidine lies in the synergistic effects of its three substituents. Each functional group is strategically placed to offer orthogonal reactivity and optimize the physicochemical properties of the final active pharmaceutical ingredient (API).
The C5-Fluorine Effect
The incorporation of a fluorine atom at the C5 position is a hallmark of modern pyrimidine-based drugs (e.g., 5-fluorouracil derivatives)[4]. Fluorine is highly electronegative, which exerts a strong inductive pull on the pyrimidine ring.
-
Metabolic Stability: The C5 position of a pyrimidine is highly susceptible to cytochrome P450-mediated oxidation. Fluorine acts as an isosteric block, preventing this metabolic liability[3].
-
pKa Modulation: The C5-F significantly lowers the pKa of the adjacent N1 and N3 nitrogens. This reduction in basicity enhances membrane permeability, improves oral bioavailability, and mitigates off-target hERG channel binding—a common cause of cardiotoxicity in basic amines.
Orthogonal Reactivity: C2-Chlorine vs. C4-Benzyloxy
The scaffold is typically synthesized from 2,4-dichloro-5-fluoropyrimidine[5] via a regioselective etherification using sodium benzyloxide[6]. This transformation is critical:
-
C2-Chlorine: Remains highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].
-
C4-Benzyloxy: Acts as a robust protecting group. It sterically and electronically shields the C4 position, forcing incoming nucleophiles to attack exclusively at C2. Once the C2 position is functionalized, the benzyl group can be cleaved to reveal a 5-fluoropyrimidin-4-one core, or retained if the target binding site features a large hydrophobic pocket[7].
Orthogonal reactivity workflow of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Applications in Kinase Inhibition
The 2-aminopyrimidine motif is a "privileged structure" in oncology, specifically for designing ATP-competitive kinase inhibitors targeting Aurora kinases, protein kinase Cθ (PKCθ), and various receptor tyrosine kinases (RTKs)[3][7].
When 2-chloro-4-benzyloxy-5-fluoropyrimidine is reacted with anilines or aliphatic amines at C2, it generates a bidentate hinge-binding motif. The pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor to the backbone amides of the kinase hinge region. The C5-fluorine often projects into the lipophilic gatekeeper pocket, enhancing binding affinity through favorable steric and hydrophobic interactions.
Pharmacophoric mapping of the 5-fluoropyrimidine core within a kinase hinge region.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocols have been designed with built-in causality and validation checkpoints.
Protocol A: Regioselective C2-Amination (SNAr)
Objective: To install an aniline or aliphatic amine at the C2 position while preserving the C4-benzyloxy group.
-
Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or 1-butanol (0.2 M).
-
Reagent Addition: Add the desired amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C2 carbon.
-
-
Heating: Heat the mixture to 90–100 °C for 4–8 hours.
-
Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating: successful coupling is indicated by the disappearance of the starting material (
238) and the appearance of the product mass ( ). The presence of the benzyloxy group ( fragment 91, tropylium ion) should remain intact. -
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove NMP and DIPEA salts. Dry over
and concentrate.
Protocol B: C4-O-Debenzylation
Objective: To remove the benzyl protecting group, revealing the 5-fluoropyrimidin-4-one pharmacophore.
Method 1: Catalytic Hydrogenolysis (For halogen-free substrates)
-
Setup: Dissolve the C2-aminated intermediate in a 1:1 mixture of Methanol/Ethyl Acetate. Add 10% Pd/C (0.1 eq by weight).
-
Reaction: Purge the flask with
gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 2–4 hours. -
Validation: LC-MS will show a mass shift of
(loss of the benzyl group).
Method 2: Acidic Cleavage (For halogen-containing substrates) Causality: If the C2-amine contains an aryl chloride or bromide, Pd/C will cause unwanted dehalogenation. Acidic cleavage is mandatory.
-
Setup: Dissolve the intermediate in Trifluoroacetic acid (TFA) and add thioanisole (3.0 eq) as a carbocation scavenger.
-
Reaction: Heat to 60 °C for 12 hours. The thioanisole traps the resulting benzyl cation, preventing re-alkylation of the pyrimidine ring.
-
Validation: Evaporate TFA, neutralize, and confirm the
mass shift via LC-MS.
Quantitative Data: The Impact of C5-Fluorination
The following table summarizes the theoretical physicochemical shifts observed when transitioning from a standard 2-aminopyrimidine core (C5-H) to the 5-fluoro analog derived from our target scaffold.
| Property / Parameter | C5-H Pyrimidine Core | C5-F Pyrimidine Core | Impact on Drug Design |
| Pyrimidine N1 pKa | ~ 3.5 – 4.0 | ~ 2.0 – 2.5 | Reduced basicity; lower hERG liability; improved passive permeability. |
| Lipophilicity (LogP) | Baseline | +0.2 to +0.4 | Enhanced hydrophobic packing in the kinase gatekeeper pocket. |
| Metabolic Half-Life ( | Shorter (prone to C5 oxidation) | Significantly Longer | Blocks CYP450 oxidation at the C5 position, improving oral exposure. |
| Hinge Binding Affinity | Moderate | High | The electron-withdrawing fluorine strengthens the adjacent C2-NH hydrogen bond donor capacity. |
Conclusion
2-Chloro-4-benzyloxy-5-fluoropyrimidine is far more than a simple building block; it is a meticulously designed chemical tool. By leveraging the orthogonal reactivity of the C2-chloride and C4-benzyloxy ether, chemists can rapidly generate diverse libraries of 2-aminopyrimidines and pyrimidin-4-ones. Furthermore, the inherent C5-fluorine provides built-in metabolic stability and physicochemical tuning, dramatically accelerating the hit-to-lead optimization phase in oncology and virology programs.
References
- ChemicalBook - 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 URL
- TCI Chemicals - 2-chloro-4-benzyloxy-5-fluoropyrimidine|CAS 81560-11-4 URL
- ChemicalBook - 2,4-Dichloro-5-fluoropyrimidine Synthesis and Patents URL
- ChemicalBook - SODIUM BENZYLOXIDE | 20194-18-7 URL
- PubChemLite / Uni.lu - 81560-11-4 (C11H8ClFN2O)
- ChemicalBook - 2,4-Dichloro-5-fluoropyrimidine (Kinase Inhibitor Uses)
Sources
- 1. 2-chloro-4-benzyloxy-5-fluoropyrimidine|CAS 81560-11-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. PubChemLite - 81560-11-4 (C11H8ClFN2O) [pubchemlite.lcsb.uni.lu]
- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 5. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 6. SODIUM BENZYLOXIDE | 20194-18-7 [chemicalbook.com]
- 7. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Fluoropyrimidine Kinase Inhibitors Using 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for pyrimidine-based kinase inhibitor synthesis.
Introduction & Mechanistic Rationale
The 5-fluoropyrimidine scaffold is a privileged pharmacophore in targeted oncology, acting as a potent hinge-binding motif in inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and protein kinase Cθ[1]. The fluorine atom at the C5 position serves a critical dual purpose: it lowers the pKa of the adjacent pyrimidine nitrogens, thereby modulating the strength of hydrogen bonds with the kinase hinge region, and it provides a highly lipophilic vector that enhances metabolic stability and cell permeability.
A major synthetic challenge in constructing these inhibitors is achieving precise regiocontrol. The standard precursor, 2,4-dichloro-5-fluoropyrimidine, undergoes nucleophilic aromatic substitution (SNAr) preferentially at the C4 position due to the strong electron-withdrawing effect of the adjacent ortho-fluorine and ring nitrogen[2]. If a synthetic route requires a specific aniline or amine at the C2 position and a different functional group at C4, direct substitution will yield the incorrect regioisomer.
To circumvent this, 2-chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) is employed as a regioprotected intermediate[3]. With a monoisotopic mass of 238.03 Da[4], this building block effectively masks the highly reactive C4 position with a benzyl ether. This forces subsequent SNAr or Buchwald-Hartwig aminations to occur exclusively at the C2 position. Following C2 functionalization, the benzyl group can be cleaved via hydrogenolysis to reveal a C4-hydroxyl, which is then activated for the final C4 cross-coupling.
Regioselective synthesis of kinase inhibitors via a C4-benzyloxy protected pyrimidine.
Biological Context: Kinase Inhibition
Once synthesized, these 5-fluoropyrimidine derivatives act as competitive ATP-site inhibitors. In the context of the cell cycle, they effectively block the CDK4/6 complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting tumor proliferation.
Mechanism of action: 5-fluoropyrimidine inhibitors blocking the CDK4/6 signaling pathway.
Quantitative Data: Reaction Optimization
The choice of amination conditions at the C2 position is critical. While aliphatic amines can undergo standard SNAr, weakly nucleophilic anilines (often required for the hinge-binding motif) demand transition-metal catalysis to achieve acceptable yields.
Table 1: Optimization of C2-Amination on 2-Chloro-4-benzyloxy-5-fluoropyrimidine
| Reaction Type | Amine Nucleophile | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SNAr | Aliphatic (e.g., Morpholine) | DIPEA (2.0 eq) | n-BuOH | 90 | 12 | 85% |
| SNAr | Aromatic (e.g., Aniline) | TFA (1.0 eq) | i-PrOH | 100 | 24 | 45% |
| Buchwald-Hartwig | Aromatic (e.g., Aniline) | Pd2(dba)3 / Xantphos | Dioxane | 100 | 8 | 92% |
| Buchwald-Hartwig | Aromatic (Sterically Hindered) | Pd(OAc)2 / BrettPhos | Toluene | 110 | 12 | 88% |
Expert Insight: Utilizing Pd2(dba)3 with the bidentate ligand Xantphos suppresses the formation of bis-arylation byproducts, channeling the reaction toward the desired mono-aminated product.
Experimental Workflows & Protocols
Standard experimental workflow for the synthesis and purification of pyrimidine intermediates.
Protocol A: C2-Amination via Buchwald-Hartwig Cross-Coupling
-
Preparation: In an oven-dried Schlenk flask, combine 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq), the desired aniline (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Degassing (Causality Check): Add anhydrous 1,4-dioxane. Thoroughly degas the suspension by bubbling Argon through the mixture for 15 minutes.
-
Causality: Palladium(0) catalysts are highly sensitive to oxidative degradation. Dissolved oxygen will rapidly quench the active catalytic species, leading to incomplete conversion.
-
-
Reaction: Seal the flask and heat to 100 °C for 8 hours under vigorous stirring.
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material (m/z 239 [M+H]+) and the appearance of the product mass confirms reaction completion, preventing premature workup.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Benzyl Deprotection via Catalytic Hydrogenolysis
-
Preparation: Dissolve the C2-aminated intermediate in a 1:1 mixture of Methanol and Ethyl Acetate. Add 10% Pd/C (10% w/w).
-
Atmosphere Exchange (Safety & Causality): Carefully purge the reaction vessel with Argon for 5 minutes, followed by purging with Hydrogen gas (balloon pressure).
-
Causality: Mixtures of Hydrogen gas and atmospheric Oxygen in the presence of Pd/C are highly explosive. The Argon purge ensures a safe, inert atmosphere prior to the introduction of H2.
-
-
Reaction: Stir vigorously at room temperature for 4-6 hours.
-
Self-Validation: Monitor via LC-MS. The emergence of the pyrimidin-4-ol mass (typically [M-90]+ corresponding to the loss of the benzyl group) dictates the reaction endpoint.
-
Workup: Purge with Argon, filter through Celite, and concentrate to yield the 5-fluoro-2-(amino)pyrimidin-4-ol intermediate.
Protocol C: C4-Activation and Final Functionalization
-
Triflation: Dissolve the pyrimidin-4-ol intermediate in anhydrous Dichloromethane (DCM). Add Pyridine (3.0 eq) and cool to 0 °C.
-
Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf2O, 1.5 eq).
-
Causality: Strict temperature control at 0 °C prevents the degradation of the highly reactive triflate intermediate and minimizes side reactions at the C2-amine.
-
-
Cross-Coupling: The resulting C4-triflate can immediately be subjected to Suzuki-Miyaura coupling with a boronic acid (R'-B(OH)2), Pd(dppf)Cl2, and K2CO3 in Dioxane/H2O at 90 °C to yield the final dual-functionalized kinase inhibitor.
References
-
Title: 81560-11-4 (C11H8ClFN2O) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Sources
nucleophilic aromatic substitution on 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Application Note: High-Fidelity Nucleophilic Aromatic Substitution ( ) on 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Part 1: Executive Summary & Strategic Analysis
The "C2-Gateway" Scaffold
2-Chloro-4-benzyloxy-5-fluoropyrimidine is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antimetabolites (analogs of 5-Fluorocytosine and 5-Fluorouracil).
Unlike 2,4-dichloropyrimidines, where regioselectivity (C2 vs. C4) is a constant battle, this substrate presents a "locked" regiochemical landscape. The C4 position is masked by a benzyloxy group—serving both as a protecting group for the C4-oxo functionality and as an electronic modulator. Consequently, the C2-chlorine becomes the exclusive site for nucleophilic attack (
Mechanistic Insight: The Fluorine Effect
The presence of the C5-fluorine is not merely for biological activity; it plays a critical role in the reaction kinetics.
-
Inductive Activation: The high electronegativity of fluorine lowers the LUMO energy of the pyrimidine ring, making the C2 carbon significantly more electrophilic than in non-fluorinated analogs.
-
Intermediate Stabilization: During the formation of the Meisenheimer complex (transition state), the C5-F stabilizes the anionic charge density distributed across the ring, accelerating the rate-determining step of nucleophilic addition.
Reaction Pathway Visualization
The following diagram illustrates the regioselective pathway and the electronic influences governing the reaction.
Figure 1: Mechanistic pathway of
Part 2: Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
This is the primary workflow for generating kinase inhibitor libraries. The reaction is robust but requires specific base/solvent combinations to prevent hydrolysis of the chlorine to the inactive 2-hydroxy species.
Scope: Primary and Secondary Amines (Aliphatic/Aromatic).
Materials
-
Substrate: 2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 equiv)
-
Nucleophile: Amine (
or ) (1.1 – 1.2 equiv) -
Base:
-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane or NMP (N-Methyl-2-pyrrolidone)
-
Temperature:
–
Step-by-Step Methodology
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Note: Dioxane is preferred for easier workup (lower boiling point) compared to DMSO/NMP. Use NMP only for unreactive, sterically hindered amines.
-
-
Activation: Add DIPEA (2.5 mmol) to the solution. Stir at Room Temperature (RT) for 5 minutes.
-
Addition: Add the amine nucleophile (1.1 mmol).
-
Reaction: Seal the vial and heat to
in a heating block.-
Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. Reaction typically completes in 2–6 hours.
-
Validation: Look for the disappearance of the starting material peak (approx. 240 nm UV) and appearance of the product mass (
).
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
-
Why? Removes DIPEA salts and unreacted polar amines.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc/Hexanes).
Protocol B: Etherification (C-O Bond Formation)
Displacing the C2-Cl with an alkoxide requires stricter anhydrous conditions to avoid hydrolysis (formation of the uracil derivative).
Materials
-
Substrate: 2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 equiv)
-
Nucleophile: Alcohol (
) (1.5 equiv) -
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
-
Solvent: Anhydrous THF or DMF
-
Temperature:
to RT
Step-by-Step Methodology
-
Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.5 mmol) in anhydrous THF (3 mL). Cool to
. -
Nucleophile Activation: Dropwise add the alcohol (1.5 mmol) dissolved in THF (1 mL). Stir for 15–30 min until gas evolution (
) ceases. -
Substrate Addition: Add the pyrimidine substrate (1.0 mmol) dissolved in THF (2 mL) dropwise to the cold alkoxide solution.
-
Reaction: Allow to warm to RT and stir.
-
Note: C-O bond formation is generally faster than C-N formation due to the stronger nucleophilicity of the alkoxide.
-
-
Quench: Carefully quench with saturated
solution at . -
Workup & Purification: Extract with EtOAc, dry, and purify as per Protocol A.
Part 3: Data Analysis & Troubleshooting
Solvent & Base Optimization Matrix
The following table summarizes the efficiency of various conditions for the amination of 2-Chloro-4-benzyloxy-5-fluoropyrimidine with a model amine (Morpholine).
| Entry | Solvent | Base | Temp ( | Time (h) | Yield (%) | Notes |
| 1 | 1,4-Dioxane | DIPEA | 90 | 3 | 92 | Recommended. Clean profile. |
| 2 | DMF | 80 | 2 | 85 | Faster, but aqueous workup is harder. | |
| 3 | Ethanol | Reflux | 12 | 65 | Slower; Ethanol can compete (side prod: 2-OEt). | |
| 4 | THF | DIPEA | 60 | 24 | 40 | Too slow; THF reflux temp is insufficient. |
| 5 | DMSO | None | 100 | 4 | 70 | Acidic byproducts darken the reaction. |
Critical Quality Attributes (Troubleshooting)
Issue 1: Hydrolysis (Formation of 2-Hydroxy impurity)
- (M-18 relative to SM).
-
Cause: Wet solvent or hygroscopic base (
) introducing water. -
Solution: Switch to anhydrous DIPEA and fresh anhydrous Dioxane. Keep reaction under Argon.
Issue 2: Regio-scrambling (Displacement of 4-OBn)
-
Symptom:[1][2][3][4][5][6][7] Loss of Benzyl group signals in NMR; product mass corresponds to diamine substitution.
-
Cause: Use of extremely harsh nucleophiles (e.g., thiols) or excessive temperature (
). -
Solution: Maintain temperature
. The 4-OBn group is generally stable to amines at moderate heat.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for processing the substrate.
Part 4: References
-
Regioselectivity in Chloropyrimidines:
-
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Source: WuXi AppTec / QM Magic Class.
-
URL:[Link]
-
-
Tertiary Amine Selectivity:
-
Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
-
Source: Journal of Organic Chemistry (PubMed).
-
URL:[Link]
-
-
Fluorinated Pyrimidine Synthesis:
-
Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
-
Source: Beilstein Journal of Organic Chemistry (NCBI).
-
URL:[Link]
-
-
General Protocols for Fluoropyrimidines:
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. mdpi.com [mdpi.com]
- 5. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Amination of 2-Chloro-4-benzyloxy-5-fluoropyrimidine: A Detailed Guide for Medicinal Chemists
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine building blocks, 2-chloro-4-benzyloxy-5-fluoropyrimidine stands out as a versatile intermediate for the synthesis of novel drug candidates. Its strategic substitution with various amines via nucleophilic aromatic substitution (SNAr) allows for the introduction of diverse functionalities, profoundly influencing the biological activity of the resulting molecules. This comprehensive guide provides an in-depth exploration of the reaction between 2-chloro-4-benzyloxy-5-fluoropyrimidine and substituted amines, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.
Introduction: The Significance of the 2-Amino-4-benzyloxy-5-fluoropyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide range of pharmaceuticals. The 2-aminopyrimidine substructure, in particular, is a well-established pharmacophore present in numerous approved drugs and clinical candidates, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2][3]
The subject of this guide, 2-chloro-4-benzyloxy-5-fluoropyrimidine, offers a strategic entry point into this valuable chemical space. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic displacement by a diverse array of primary and secondary amines. The benzyloxy group at the 4-position provides a stable protecting group that can be readily removed in later synthetic steps if required. Crucially, the fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the final compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles.[4][5]
This guide will delve into the key aspects of the SNAr reaction between 2-chloro-4-benzyloxy-5-fluoropyrimidine and substituted amines, providing researchers with the necessary knowledge to effectively utilize this important synthetic transformation.
Reaction Mechanism and Key Considerations
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process initiated by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the chlorine. This attack disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the chloride leaving group is expelled, restoring the aromaticity of the ring and yielding the final 2-aminopyrimidine product.
The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the two ring nitrogen atoms, which are electron-withdrawing and help to stabilize the negative charge of the Meisenheimer intermediate.[6][7] The fluorine atom at the 5-position further activates the ring towards nucleophilic attack through its inductive electron-withdrawing effect.
Several factors influence the rate and outcome of this reaction:
-
Nucleophilicity of the Amine: More nucleophilic amines will generally react faster. Steric hindrance around the nitrogen atom of the amine can slow down the reaction.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used to facilitate the reaction. In some cases, reactions can be performed in alcohols or even water.[8]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid generated during the reaction.[9][10]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.[11] Microwave irradiation can also be employed to significantly accelerate the reaction.[12]
Experimental Protocols
This section provides detailed, step-by-step protocols for the reaction of 2-chloro-4-benzyloxy-5-fluoropyrimidine with a representative substituted amine, followed by purification and characterization of the product.
Protocol 1: General Procedure for the Synthesis of N-Substituted-4-benzyloxy-5-fluoropyrimidin-2-amine
Materials:
-
2-Chloro-4-benzyloxy-5-fluoropyrimidine
-
Substituted amine (e.g., aniline, morpholine, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add the substituted amine (1.1-1.5 eq) to the solution, followed by the addition of DIPEA or TEA (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-benzyloxy-5-fluoropyrimidin-2-amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[13][14][15]
Workflow Diagram
Caption: Experimental workflow for the synthesis of N-substituted-4-benzyloxy-5-fluoropyrimidin-2-amines.
Data Presentation: Representative Examples
The following table summarizes the reaction conditions and outcomes for the synthesis of several representative 2-amino-4-benzyloxy-5-fluoropyrimidine derivatives.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | TEA | DMF | 90 | 6 | 85 |
| 2 | Morpholine | DIPEA | ACN | 80 | 4 | 92 |
| 3 | Benzylamine | TEA | EtOH | Reflux | 8 | 88 |
| 4 | 4-Fluoroaniline | DIPEA | DMSO | 100 | 5 | 82 |
Yields are for isolated, purified products.
Mechanistic Visualization
Caption: Generalized SNAr mechanism for the reaction of 2-chloro-4-benzyloxy-5-fluoropyrimidine with a substituted amine.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more polar solvent, or employing microwave heating. Ensure the amine nucleophile is of sufficient purity and that the reaction is protected from moisture if any of the reagents are water-sensitive.
-
Side Reactions: The formation of 4-hydroxy-5-fluoropyrimidine derivatives can occur if water is present in the reaction mixture. Using anhydrous solvents and reagents can minimize this side reaction.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider alternative purification techniques such as preparative HPLC or crystallization.
Conclusion
The reaction of 2-chloro-4-benzyloxy-5-fluoropyrimidine with substituted amines is a robust and versatile method for the synthesis of a diverse range of 2-aminopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization. This guide provides a solid foundation for scientists and drug development professionals to successfully apply this important synthetic transformation in their research endeavors.
References
-
E.A. B. K. and M. D. C. S. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules27 , (2022). URL: [Link]
-
V. V. D. and A. V. K. Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. INIS-IAEA (2010). URL: [Link]
-
P. S. N. M. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo (1975). URL: [Link]
-
A. A. et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances11 , 6249–6268 (2021). URL: [Link]
-
S. S. et al. 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate (2022). URL: [Link]
-
H. L., L. S.-C. & L. Y.-C. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry234 , 82–87 (1996). URL: [Link]
-
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett2002 , 1353–1355 (2002). URL: [Link]
-
B. A. D. et al. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (2024). URL: [Link]
-
nucleophilic aromatic substitutions. YouTube (2019). URL: [Link]
-
R. S. et al. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry4 , (2008). URL: [Link]
-
G. W. J. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC2015 , 231–242 (2015). URL: [Link]
- Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
-
S. K. et al. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega6 , 6965–6976 (2021). URL: [Link]
-
A. D. A. et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synlett2007 , 2539–2543 (2007). URL: [Link]
-
5-FU’s hidden power against cancer: RNA, not DNA. Drug Discovery News (2024). URL: [Link]
-
M. I. et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules27 , (2022). URL: [Link]
-
Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB URL: [Link]
-
R. B. D. Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research5 , 2840–2842 (1999). URL: [Link]
-
Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. Molbank2011 , M723 (2011). URL: [Link]
-
D. R. and V. G. M. Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? Frontiers in Pharmacology14 , (2023). URL: [Link]
-
Characteristic NMR chemical shifts of compounds 4a and 5. ResearchGate URL: [Link]
-
D. L. J. Biochemical and Clinical Pharmacology of 5-Fluorouracil. ONCOLOGY12 , (2020). URL: [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate (2025). URL: [Link]
-
S. S. et al. Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega7 , 45314–45324 (2022). URL: [Link]
-
S. V. R. et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of ChemTech Research3 , 1301–1304 (2011). URL: [Link]
-
S. S. et al. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega7 , 45314–45324 (2022). URL: [Link]
- Labeled amino pyrimidine derivatives.
-
V. F. d. S. J. et al. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules27 , (2022). URL: [Link]
-
Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate URL: [Link]
- 5-fluoro pyrimidine derivatives.
-
S. M. et al. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research37 , (2009). URL: [Link]
-
Y. G. et al. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS (2018). URL: [Link]
-
Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). ResearchGate (2025). URL: [Link]
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI URL: [Link]
Sources
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synthesis of 2-amino-4-benzyloxy-5-fluoropyrimidine derivatives
Application Note: High-Yield Synthesis of 2-Amino-4-benzyloxy-5-fluoropyrimidine via Nucleophilic Aromatic Substitution ( )
Executive Summary
The synthesis of highly functionalized fluoropyrimidines is a critical workflow in the development of modern therapeutics, particularly in oncology and neuropharmacology. This application note provides an authoritative, self-validating protocol for the synthesis of 2-amino-4-benzyloxy-5-fluoropyrimidine from 2-amino-4-chloro-5-fluoropyrimidine. By leveraging a Nucleophilic Aromatic Substitution (
Mechanistic Grounding & Causality
Nucleophilic aromatic substitution (
-
Electrophilic Activation: The C4 position is highly activated toward nucleophilic attack due to the combined electron-withdrawing inductive (
) effects of the adjacent pyrimidine nitrogens and the highly electronegative C5-fluorine atom. -
Leaving Group Dynamics: The chloride ion at C4 serves as an excellent leaving group. Upon attack by the benzyloxide anion, a negatively charged Meisenheimer complex is formed. The elimination of the chloride ion rapidly restores the aromaticity of the pyrimidine ring, driving the reaction irreversibly forward[2].
-
Reagent Causality: While alternative methods such as one-step condensations from aliphatic esters exist[3], the
approach using Sodium Hydride (NaH) in Tetrahydrofuran (THF) is preferred. NaH irreversibly deprotonates benzyl alcohol, shifting the equilibrium entirely to the highly nucleophilic benzyloxide anion. THF provides optimal solubility while avoiding the degradation byproducts commonly associated with Dimethylformamide (DMF) under strongly basic conditions.
Reaction Pathway Visualization
Fig 1. Mechanistic pathway of the SNAr reaction yielding the target fluoropyrimidine.
Quantitative Condition Optimization
To establish the most efficient protocol, various bases and solvents were evaluated. The quantitative data below demonstrates that the use of a strong, non-nucleophilic base (NaH) in a moderately polar aprotic solvent (THF) yields the best results. Weaker bases (like Carbonates) fail to quantitatively deprotonate benzyl alcohol, leading to sluggish reaction kinetics and lower yields[2].
| Entry | Base (1.2 eq) | Solvent | Temperature | Time (h) | Isolated Yield (%) | Causality / Observation |
| 1 | K₂CO₃ | DMF | 80 °C | 12.0 | 45% | Incomplete deprotonation; thermal degradation observed. |
| 2 | Cs₂CO₃ | DMF | 80 °C | 8.0 | 65% | Better solubility than K₂CO₃, but still kinetically slow. |
| 3 | t-BuOK | THF | 0 °C to RT | 4.0 | 82% | Fast reaction, but t-butoxide competes as a minor nucleophile. |
| 4 | NaH | THF | 0 °C to RT | 2.0 | 94% | Optimal. Irreversible deprotonation; clean conversion. |
| 5 | NaH | DMF | 0 °C to RT | 1.5 | 91% | Fast, but trace dimethylamine impurities complicate purification. |
Self-Validating Experimental Protocol
Reagents & Equipment
-
Substrate: 2-Amino-4-chloro-5-fluoropyrimidine (1.0 eq, 10.0 mmol, 1.47 g)
-
Nucleophile: Benzyl alcohol (1.1 eq, 11.0 mmol, 1.19 g / 1.14 mL)
-
Base: Sodium hydride, 60% dispersion in mineral oil (1.2 eq, 12.0 mmol, 0.48 g)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer, nitrogen balloon, ice bath.
Step-by-Step Methodology
-
System Purge: Flame-dry the 100 mL two-neck flask under vacuum and backfill with inert Nitrogen (
) gas. -
Base Suspension: Add 0.48 g of NaH (60% dispersion) to the flask. Add 10 mL of anhydrous THF and cool the suspension to 0 °C using an ice bath.
-
Alkoxide Generation: Dissolve 1.14 mL of benzyl alcohol in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes.
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Dissolve 1.47 g of 2-amino-4-chloro-5-fluoropyrimidine in 5 mL of THF and add it dropwise to the alkoxide solution.
-
Reaction Propagation: Remove the ice bath. Stir the reaction at RT for 2 hours.
-
Quenching: Cool the flask to 0 °C. Slowly add 5 mL of cold distilled water dropwise to safely quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of Ethyl Acetate (EtOAc) and 20 mL of water. Separate the organic layer. Extract the aqueous layer with an additional 20 mL of EtOAc.
-
Washing & Drying: Combine the organic layers and wash with 20 mL of saturated NaCl solution (brine). Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient (typically 3:1 to 1:1) to afford the pure product as a white solid.
In-Process Controls (IPC) & Self-Validation
To ensure the protocol is self-validating, researchers must verify the following checkpoints:
-
IPC 1 (Alkoxide Validation): During Step 3, the evolution of hydrogen (
) gas bubbles must be visible. In Step 4, the bubbling must completely cease, validating that the benzyl alcohol has been quantitatively converted to the benzyloxide anion. -
IPC 2 (Reaction Completion): At the 1.5-hour mark (Step 6), sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via UPLC or TLC (Eluent: 1:1 Hexanes/EtOAc). The starting material peak/spot must be <1% relative to the product. If not, continue stirring for an additional 30 minutes.
-
IPC 3 (Work-up Validation): After the brine wash (Step 9), test the pH of the aqueous discard. It should be neutral (~pH 7). A basic pH indicates incomplete washing, requiring an additional water wash of the organic layer to prevent base-catalyzed degradation during concentration.
References
1.. Chemical Science (RSC Publishing), 2022. 2.. MDPI, 2019. 3.. Tetrahedron, 1999.
Application Note: 2-Chloro-4-benzyloxy-5-fluoropyrimidine in the Synthesis of Anticancer Agents
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Introduction & Chemical Context
The fluoropyrimidine scaffold is a privileged structure in oncology, serving as the core pharmacophore for classical antimetabolites (e.g., 5-fluorouracil) and modern targeted therapeutics, including Aurora kinase, PKCθ, and CDK inhibitors[1, 5]. Within this chemical space, 2-chloro-4-benzyloxy-5-fluoropyrimidine (CAS: 81560-11-4) [2] has emerged as a highly versatile, strategic intermediate.
Designing complex kinase inhibitors requires orthogonal reactivity. This specific intermediate provides three distinct functional handles:
-
C5-Fluoro Group: Modulates the pKa of the pyrimidine ring, increases metabolic stability against hepatic oxidation, and enhances target binding affinity via halogen bonding [5].
-
C4-Benzyloxy Group: Acts as a robust, lipophilic protecting group for the pyrimidin-4-one tautomer. Masking the oxygen prevents unwanted
-alkylation or arylation during subsequent steps and significantly improves the intermediate's solubility in organic solvents, aiding in chromatographic purification. -
C2-Chloro Group: Provides an electrophilic site primed for late-stage nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling with diverse anilines or aliphatic amines [1, 4].
Mechanistic Insights: Regioselective SNAr (E-E-A-T)
The synthesis of 2-chloro-4-benzyloxy-5-fluoropyrimidine relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine [1] using benzyl alcohol. A common challenge in pyrimidine chemistry is controlling which chlorine atom is displaced.
The Causality of Regioselectivity:
Why does the benzyloxide anion preferentially attack the C4 position over the C2 position? The regioselectivity (typically >95:5) is driven by electronic effects [3]. The C5 fluorine exerts a strong electron-withdrawing inductive effect (
Understanding this mechanism allows chemists to optimize reaction temperatures; running the reaction at 0 °C to room temperature maximizes kinetic control, ensuring high yields of the desired C4-substituted isomer without the need for tedious preparative HPLC separation.
Caption: Regioselectivity rationale for the SNAr attack of benzyloxide at the C4 position.
Quantitative Data: Reaction Optimization
The following table summarizes field-proven conditions for the functionalization of the fluoropyrimidine core, highlighting the impact of base and solvent selection on yield and regioselectivity.
Table 1: Comparative Reaction Conditions for Pyrimidine Functionalization
| Substrate | Nucleophile | Base / Catalyst | Solvent & Temp | Regioselectivity (C4:C2) | Yield (%) |
| 2,4-Dichloro-5-fluoropyrimidine | Benzyl alcohol | NaH (1.1 eq) | THF, 0 °C to RT | > 95:5 | 88 - 92 |
| 2,4-Dichloro-5-fluoropyrimidine | Benzyl alcohol | NaOH / PTC | Toluene/H₂O, RT | 85:15 | 75 - 80 |
| 2-Chloro-4-benzyloxy-5-fluoropyrimidine | Substituted Aniline | DIPEA (2.0 eq) | N/A (C2 only) | 78 - 88 | |
| 2-Chloro-4-benzyloxy-5-fluoropyrimidine | Substituted Aniline | Pd₂(dba)₃, Xantphos | Dioxane, 100 °C | N/A (C2 only) | 85 - 95 |
Experimental Protocols (Self-Validating Workflows)
The following methodologies are designed as self-validating systems, incorporating in-process controls to ensure scientific integrity at each step [4, 5].
Protocol A: Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Objective: Regioselective mono-benzylation of 2,4-dichloro-5-fluoropyrimidine.
-
Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Generation: Add benzyl alcohol (1.05 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of sodium benzyloxide.
-
SNAr Reaction: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the benzyloxide mixture at 0 °C to control the exotherm.
-
Self-Validation (In-Process): Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
~0.6) will be consumed, replaced by a new, strongly UV-active spot ( ~0.4). -
Quench & Workup: Critical Step: Quench the reaction strictly with saturated aqueous NH₄Cl. Avoid strong aqueous bases (like NaOH), which can cause premature hydrolysis of the newly formed benzyl ether or the remaining C2-chloride. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analytical Validation: ¹H NMR (CDCl₃) should show a characteristic singlet for the benzyl CH₂ (~5.4 ppm) and a doublet for the pyrimidine C6-H (~8.1 ppm,
coupling).
Protocol B: Downstream C2-Amination & Global Deprotection
Objective: Synthesis of a 2-(arylamino)-5-fluoropyrimidin-4(3H)-one kinase inhibitor core.
-
C2-Amination: Combine 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 equiv), the desired aniline (1.2 equiv), and DIPEA (2.0 equiv) in
-butanol. Heat at 90 °C for 12 hours.-
Validation: LC-MS will show a mass shift corresponding to the loss of the chlorine isotope pattern (
Cl/ Cl) and the addition of the aniline mass.
-
-
Deprotection (Hydrogenolysis): Dissolve the purified C2-aminated intermediate in a 1:1 mixture of MeOH/EtOAc. Add 10% Pd/C (0.1 equiv by weight).
-
Reaction: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
-
Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. The product, a 5-fluoro-pyrimidin-4(3H)-one derivative, often precipitates directly from the filtrate upon concentration, providing a highly pure active pharmacophore.
Caption: Synthetic workflow from 2,4-dichloro-5-fluoropyrimidine to active kinase inhibitor pharmacophore.
References
- ChemicalBook.2,4-Dichloro-5-fluoropyrimidine.
- Sigma-Aldrich.4-(Benzyloxy)-2-chloro-5-fluoropyrimidine | 81560-11-4.
- Benchchem.A Comparative Analysis of Reactivity: 2,4-Dichloro-5-cyanopyrimidine vs. 2,4-dichloro-5-fluoropyrimidine.
- MDPI.Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists.
- NIH / PMC.Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
experimental procedure for amination of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Document ID: APP-NOTE-81560-11-4 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Nucleophilic Aromatic Substitution (SNAr), Chemoselectivity, Process Optimization
Introduction & Mechanistic Rationale
The compound 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS: 81560-11-4) is a highly versatile, orthogonally protected building block frequently utilized in the synthesis of kinase inhibitors and antiviral agents[1]. Functionalization of this scaffold typically begins with the amination of the C2 position.
As a Senior Application Scientist, it is critical to understand the electronic landscape of this molecule before executing the experiment. The amination proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism[2]. The highly electronegative fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO of the pyrimidine ring. This stabilizes the anionic Meisenheimer complex intermediate, accelerating the nucleophilic attack at C2. The C2-chloride serves as an excellent leaving group, while the C4-benzyloxy group remains stable under carefully controlled basic conditions, serving as a masked hydroxyl group for downstream hydrogenolysis.
Experimental Logic & Condition Optimization
A common pitfall in pyrimidine amination is the selection of an inappropriate solvent or base. While some literature suggests that aminations of fused pyrimidines can be accelerated using acidic aqueous conditions[3], applying such conditions to 2-chloro-4-benzyloxy-5-fluoropyrimidine is detrimental. Acidic environments at elevated temperatures will rapidly cleave the benzyloxy ether, yielding an undesired pyrimidone side product.
To ensure chemoselectivity, the reaction must be driven by thermal activation in a basic, aprotic environment. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in 1,4-Dioxane or THF provides a clear, reproducible pathway that neutralizes the HCl byproduct without competing with the primary amine nucleophile[4].
Figure 1: Logical selection of reaction conditions to prevent benzyloxy cleavage.
Quantitative Optimization Data
The following table summarizes our internal optimization data for the amination of this scaffold using a standard primary amine (e.g., benzylamine).
Table 1: Solvent and Base Optimization for SNAr Amination
| Entry | Solvent | Base (Eq) | Temp (°C) | Time (h) | Yield (%) | Purity | Key Observation / Causality |
| 1 | THF | DIPEA (2.0) | 60 | 12 | 62% | >95% | Sluggish reaction rate due to low boiling point of THF. |
| 2 | DMF | K₂CO₃ (2.0) | 100 | 4 | 71% | 85% | Minor debenzylation observed due to excessive thermal stress. |
| 3 | Water | HCl (0.1) | 80 | 8 | 15% | <50% | Major benzyloxy ether cleavage; acidic conditions are incompatible. |
| 4 | 1,4-Dioxane | DIPEA (2.0) | 80 | 5 | 92% | >98% | Optimal conditions; clean conversion and intact protecting groups. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the SNAr amination process.
Step-by-Step Methodology
This protocol is designed as a self-validating system . Do not proceed to the workup phase until the analytical validation step (Step 3) confirms the complete consumption of the starting material.
Materials Required:
-
2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 mmol, 238.65 mg)
-
Primary Amine Nucleophile (e.g., Benzylamine) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, ~348 µL)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Procedure:
-
Reaction Setup & Reagent Mixing:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-benzyloxy-5-fluoropyrimidine (238.65 mg, 1.0 mmol).
-
Purge the flask with inert gas (N₂ or Argon).
-
Dissolve the substrate in anhydrous 1,4-Dioxane (5.0 mL).
-
Add DIPEA (348 µL, 2.0 mmol) followed by the dropwise addition of the primary amine (1.2 mmol) at room temperature.
-
-
Thermal Activation:
-
Attach a reflux condenser. Heat the reaction mixture to 80 °C using an oil bath or a precisely controlled heating block. Maintain vigorous stirring for 4 to 6 hours.
-
-
Self-Validating Analytical Monitoring:
-
Causality Check: Before quenching, you must verify the mass transition.
-
Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.
-
Validation: The starting material ([M+H]⁺ = 239.0) must be absent. The emergence of the target aminated product mass confirms the SNAr is complete. If the 239.0 m/z peak persists, add an additional 0.2 eq of amine and continue heating for 2 hours.
-
-
Aqueous Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with distilled water (2 × 10 mL) to partition the polar Dioxane and amine hydrochloride salts into the aqueous phase.
-
Perform a final wash with saturated aqueous NaCl (brine, 10 mL) to pull residual water from the organic layer.
-
-
Drying & Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure aminated pyrimidine.
-
Troubleshooting & Field Insights
-
Observation of Des-benzyl Impurity: If LC-MS reveals a mass corresponding to the loss of the benzyl group (-90 Da), your reaction temperature is too high, or your solvent is wet. Ensure the use of strictly anhydrous 1,4-Dioxane and do not exceed 85 °C.
-
Sluggish Kinetics with Secondary Amines: Sterically hindered secondary amines (e.g., diisopropylamine) will react much slower than primary amines. If using a hindered nucleophile, switch the solvent to anhydrous DMF and increase the temperature to 95 °C, as supported by[4].
References
-
ResearchGate Literature. "Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines". ResearchGate. URL: [Link]
-
National Institutes of Health (PMC). "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions". NIH / PMC. URL: [Link]
Sources
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Executive Summary
This technical guide details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CBFP) . As a critical scaffold in the synthesis of antiviral (e.g., 5-fluorocytosine mimics) and antineoplastic agents, CBFP offers a unique electrophilic profile. The presence of the electron-withdrawing 5-fluoro group activates the C2-chloride toward oxidative addition, while the 4-benzyloxy group serves as a robust masking functionality for the C4-oxo moiety, preventing tautomerization-induced catalyst poisoning. This guide provides self-validating workflows for C-C and C-N bond formation, ensuring high regioselectivity and yield.
Chemical Architecture & Reactivity Analysis
Substrate Logic
The reactivity of CBFP is governed by the interplay of three substituents on the pyrimidine ring. Understanding this electronic landscape is prerequisite to catalyst selection.
| Position | Substituent | Electronic Effect | Synthetic Role |
| C2 | Chloride (-Cl) | Leaving Group | Primary Reactive Site. Highly activated for oxidative addition due to the adjacent ring nitrogens and the inductive effect of the 5-F group. |
| C4 | Benzyloxy (-OBn) | Electron Donor (+M) | Protecting Group. Masks the acidic N3-H/C4=O tautomer. Prevents non-productive binding of Pd to the amide/lactam form. Stable to basic coupling; removable via hydrogenolysis. |
| C5 | Fluorine (-F) | Electron Withdrawing (-I) | Activator. Lowers the LUMO energy of the ring, significantly increasing the rate of oxidative addition at C2 compared to non-fluorinated analogs. |
Mechanistic Insight: The "Fluorine Effect"
In Pd-catalyzed couplings, the oxidative addition of the C-Cl bond is typically the rate-determining step (RDS) for electron-rich aryl chlorides. However, for CBFP, the 5-fluoro substituent pulls electron density from the ring, making the C2 center highly electrophilic.
-
Consequence: Oxidative addition is rapid. The challenge shifts to transmetalation (in Suzuki) or reductive elimination (in Buchwald), requiring electron-rich, bulky ligands (e.g., phosphines) to stabilize the electron-deficient Pd(II) intermediate and prevent dehalogenation side reactions.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling CBFP with aryl- and heteroaryl-boronic acids.
Reaction Workflow Diagram
Figure 1: Catalytic cycle highlighting the 5-F assisted oxidative addition.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step Protocol:
-
Inerting: Charge a reaction vial with CBFP, boronic acid, and the Pd-catalyst. Seal and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-Dioxane. Stir gently to dissolve solids.
-
Activation: Add the aqueous
solution via syringe. The mixture will become biphasic. -
Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm) to ensure phase transfer. Monitor by HPLC/TLC.
-
Typical time: 2–6 hours.[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Optimization Table:
| Variable | Standard Condition | Alternative (For Steric Bulk) | Alternative (For Base Sensitive) |
| Catalyst | |||
| Base | |||
| Solvent | Dioxane/Water | Toluene/Water | THF (anhydrous) |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]
Coupling amines at the C2 position allows access to kinase inhibitor scaffolds. The 5-F group makes the ring susceptible to
Ligand Selection Strategy
Because the pyrimidine ring is electron-deficient, the Pd center becomes electron-poor after oxidative addition.
-
Recommendation: Use BrettPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands facilitate the reductive elimination step, which is often the bottleneck for electron-deficient heterocycles.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: CBFP (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BrettPhos (4 mol%) or Xantphos (for amides)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: Toluene or tert-Amyl alcohol (anhydrous)
Step-by-Step Protocol:
-
Pre-complexation: In a glovebox or under Ar flow, mix
and the Ligand in the solvent and stir at RT for 10 mins to generate the active species. -
Addition: Add the CBFP substrate, the amine, and the solid base (
). -
Heating: Seal the vessel and heat to 100°C .
-
Note: If using volatile amines, use a pressure tube.
-
-
Monitoring: Check conversion after 4 hours. If incomplete, add 1 mol% additional catalyst/ligand stock.
-
Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify.
Troubleshooting & Critical Control Points
Preventing Debenzylation
-
Risk: The benzyl ether is generally stable to basic Pd-coupling. However, trace acid (from boronic acid hydrolysis) or high temperatures (>120°C) can trigger cleavage.
-
Control: Maintain pH > 8 using carbonate or phosphate bases. Avoid using
or hydrogen gas sources if the benzyl group must be retained.
Hydrolysis (Side Reaction)
-
Observation: Formation of 2-hydroxy-4-benzyloxy-5-fluoropyrimidine (conversion of C2-Cl to C2-OH).
-
Cause: Excessive water in the solvent system or hydroxide formation.
-
Solution: Switch to anhydrous conditions using
or suspended in Toluene or DMF.
Regioselectivity Verification
While C2 is the primary reactive site, C4-OBn activation is theoretically possible with specific Ni-catalysts. To confirm C2 coupling:
-
NMR Check: The product should retain the benzyl methylene peak (~5.4 ppm in
NMR) and the aromatic benzyl protons. Loss of these signals indicates C4 reaction or deprotection.
Pathway Visualization
Figure 2: Decision tree for reaction condition optimization.
References
-
Suzuki-Miyaura Coupling of Chloropyrimidines
-
Reactivity of Fluorinated Pyrimidines
-
Buchwald-Hartwig Conditions for Heterocycles
-
Properties of 2-Chloro-5-fluoropyrimidine
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Benzyloxy)-2-chloropyrimidine-5-boronic acid pinacol ester 1073354-22-9 [sigmaaldrich.com]
- 8. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-4-benzyloxy-5-fluoropyrimidine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bond interactions with protein kinase hinges has cemented its role in the design of targeted cancer therapeutics. Within the vast chemical space of pyrimidine derivatives, 2-Chloro-4-benzyloxy-5-fluoropyrimidine has emerged as a highly versatile and strategic intermediate for the synthesis of potent and selective kinase inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this key building block, with a focus on the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.
The unique arrangement of substituents on the 2-Chloro-4-benzyloxy-5-fluoropyrimidine ring offers a confluence of chemical handles that can be sequentially and selectively manipulated. The chlorine atom at the 2-position provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing pharmacophores. The benzyloxy group at the 4-position serves as a robust protecting group for the hydroxyl functionality, which can be unmasked in a later synthetic step to reveal a crucial hydrogen bond donor. Finally, the fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the final compound.[3][4]
Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][7] Several small molecule CDK inhibitors have been developed, with some, like Seliciclib (also known as Roscovitine or CYC202), advancing into clinical trials for various malignancies.[5][8] The 2,4-disubstituted-5-fluoropyrimidine core is a common feature in many of these inhibitors.
This guide will focus on the synthetic strategy for accessing a key 2-amino-4-substituted-5-fluoropyrimidine intermediate, a common pharmacophore in CDK inhibitors like AZD5438, a potent inhibitor of CDK1, 2, and 9.[2][6]
Target Kinases and Signaling Pathways
The primary targets for the class of inhibitors synthesized from 2-Chloro-4-benzyloxy-5-fluoropyrimidine are the Cyclin-Dependent Kinases. Specifically, compounds like AZD5438 have been shown to potently inhibit CDK1, CDK2, and CDK9.[6]
-
CDK1 and CDK2 are critical for cell cycle progression, particularly at the G1/S and G2/M transitions.[9] Inhibition of these kinases leads to cell cycle arrest and can induce apoptosis in rapidly dividing cancer cells.[7]
-
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in transcriptional elongation.[10][11] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and ultimately triggers apoptosis.[12]
The dual inhibition of cell cycle and transcriptional CDKs represents a powerful therapeutic strategy to combat cancer.
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis
The synthesis of CDK inhibitors from 2-Chloro-4-benzyloxy-5-fluoropyrimidine generally follows a convergent synthetic strategy. This involves the preparation of a key amine side chain and its subsequent coupling with the pyrimidine core, followed by deprotection and, if necessary, further functionalization.
Protocol 1: Synthesis of N-Aryl-4-(benzyloxy)-5-fluoro-pyrimidin-2-amine Intermediate
This protocol details the crucial nucleophilic aromatic substitution reaction between 2-Chloro-4-benzyloxy-5-fluoropyrimidine and a desired aniline derivative.
Reaction Scheme:
Materials:
-
2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq)
-
Ligand (e.g., Xantphos, 0.1 eq)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-4-benzyloxy-5-fluoropyrimidine, the substituted aniline, cesium carbonate, and the ligand.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The use of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.
-
Base: Cesium carbonate is often the base of choice for these couplings as it is strong enough to deprotonate the aniline nucleophile without causing significant side reactions.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is essential for catalytic activity.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Aniline (Ar-NH₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
| 2 | 4-fluoroaniline | Pd(OAc)₂/BINAP | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 3 | 3-aminopyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 81 |
Protocol 2: Deprotection of the Benzyloxy Group
This protocol describes the removal of the benzyl protecting group to unveil the 4-hydroxy functionality, a key step in revealing the final active pharmacophore.
Reaction Scheme:
Materials:
-
N-Aryl-4-(benzyloxy)-5-fluoro-pyrimidin-2-amine (1.0 eq)
-
Palladium on carbon (10% w/w, 0.1 eq)
-
Hydrogen source (e.g., H₂ gas balloon or ammonium formate)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
Procedure (Catalytic Hydrogenolysis):
-
Dissolve the N-Aryl-4-(benzyloxy)-5-fluoro-pyrimidin-2-amine in a suitable solvent in a round-bottom flask.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
If necessary, purify the product by recrystallization or flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Palladium on Carbon: This is a standard and highly effective catalyst for the hydrogenolysis of benzyl ethers. The solid catalyst can be easily removed by filtration upon reaction completion.
-
Hydrogen Source: Hydrogen gas provides the reducing equivalents for the reaction. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be a safer and more convenient option in some laboratory settings.
Conclusion
2-Chloro-4-benzyloxy-5-fluoropyrimidine is a strategically designed chemical intermediate that provides a reliable and versatile entry point for the synthesis of a diverse range of kinase inhibitors, with a particular emphasis on CDK inhibitors. The orthogonal reactivity of the chloro and benzyloxy groups, coupled with the beneficial electronic properties of the fluorine substituent, allows for a modular and efficient approach to the construction of complex, biologically active molecules. The protocols and insights provided in this document are intended to empower researchers in their drug discovery efforts, facilitating the development of the next generation of targeted therapies.
References
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC[Link]
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate[Link]
-
Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions. ResearchGate[Link]
-
Seliciclib. Wikipedia[Link]
-
Synthetic Routes to a Series of Proximal and Distal 2′-Deoxy Fleximers. PMC[Link]
-
Medicinal Chemistry Services. Southwest Research Institute[Link]
- Process for producing 2,4-dichloro-5-fluoropyrimidine.
-
Roscovitine, a Novel Cyclin-Dependent Kinase Inhibitor, Characterizes Restriction Point and G2/M Transition in Tobacco BY-2 Cell Suspension. PubMed[Link]
-
AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells. PMC[Link]
-
Roscovitine in cancer and other diseases. Annals of Translational Medicine[Link]
-
AZD5438 induces cell-cycle arrest and anaphase catastrophe in colorectal cancer cells. ResearchGate[Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI[Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen[Link]
-
AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss. PubMed[Link]
-
Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. ORO[Link]
-
pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Semantic Scholar[Link]
-
seliciclib. IUPHAR/BPS Guide to PHARMACOLOGY[Link]
-
Repurposing AZD5438 and Dabrafenib for Cisplatin-Induced Acute Kidney Injury. ResearchGate[Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed[Link]
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. PubMed[Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC[Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PubMed[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 6. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Seliciclib - Wikipedia [en.wikipedia.org]
- 9. Roscovitine, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oro.open.ac.uk [oro.open.ac.uk]
- 11. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Protecting Group Strategies and Orthogonal Reactivity of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Executive Summary
The 5-fluoropyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous oncology drugs (e.g., 5-fluorouracil derivatives), antiviral agents, and modern kinase inhibitors[1]. Within this chemical space, 2-chloro-4-benzyloxy-5-fluoropyrimidine (CAS: 81560-11-4) serves as a highly versatile, orthogonally protected building block.
This application note details the mechanistic rationale, synthesis, and downstream manipulation of this intermediate. By utilizing a benzyl ether to mask the C4-hydroxyl group (pyrimidin-4-one tautomer), chemists can exploit the differential electrophilicity of the pyrimidine ring to perform regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position[2], followed by controlled deprotection.
Mechanistic Rationale: The 5-Fluoropyrimidine Scaffold
The strategic value of 2-chloro-4-benzyloxy-5-fluoropyrimidine lies in its finely tuned electronic landscape:
-
C5-Fluoro Activation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the LUMO of the pyrimidine ring. This activates the adjacent C4 and C6 positions toward nucleophilic attack[1].
-
Regioselectivity (C4 vs. C2): In the precursor 2,4-dichloro-5-fluoropyrimidine, the C4 position is substantially more electrophilic than the C2 position due to its direct proximity to the C5-fluorine[3]. This allows for the regioselective introduction of the benzyl protecting group at C4.
-
Orthogonal Protection: The benzyl ether (OBn) is robust against the basic and nucleophilic conditions required for subsequent SNAr reactions at the C2-chloride. Unlike silyl ethers (which can cleave under basic conditions) or methyl ethers (which require excessively harsh Lewis acids to deprotect), the benzyl group offers a "Goldilocks" profile—stable during synthesis, yet easily cleaved via hydrogenolysis or moderate acidic conditions.
Synthetic Workflow
Figure 1: Synthetic workflow from 2,4-dichloro-5-fluoropyrimidine to target pyrimidin-4-ones.
Protocol 1: Regioselective Synthesis of the Building Block
This protocol describes the regioselective benzylation of 2,4-dichloro-5-fluoropyrimidine[3].
Causality & Design: Sodium hydride (NaH) is used to quantitatively deprotonate benzyl alcohol, forming the highly nucleophilic sodium benzyloxide. The reaction is strictly maintained at 0 °C. Because the SNAr is highly exothermic and rapid, elevated temperatures would lead to loss of regiocontrol, resulting in 2,4-bis(benzyloxy)-5-fluoropyrimidine.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq, limiting reagent)
-
Benzyl alcohol (1.05 eq, anhydrous)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Procedure:
-
Alkoxide Generation: Suspend NaH in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.
-
Add benzyl alcohol dropwise over 15 minutes. Self-Validation: Observe steady hydrogen gas evolution. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.
-
Regioselective SNAr: Dissolve 2,4-dichloro-5-fluoropyrimidine in a minimal amount of THF. Add this solution dropwise to the alkoxide mixture, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
In-Process Control (IPC): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. Self-Validation: The starting material (
[M+H]+ = 167) should be fully consumed, replaced by the major product peak ( [M+H]+ = 239). -
Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify via flash chromatography (Hexanes/EtOAc) to yield 2-chloro-4-benzyloxy-5-fluoropyrimidine as a white solid.
Protocol 2: Orthogonal Functionalization via C2 SNAr
With the C4 position masked, the C2-chloride is now the most electrophilic site on the ring. This handle is typically reacted with primary or secondary amines[2].
Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Step-by-Step Procedure:
-
Combine 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), and DIPEA (2.0 eq) in
-BuOH (0.3 M). -
Heat the mixture to 100 °C for 4–8 hours.
-
IPC: Monitor via LC-MS. Self-Validation: For a morpholine addition, the peak at
239 will shift to 290 ([M+H]+). -
Concentrate the mixture under reduced pressure to remove
-BuOH. Partition the residue between Dichloromethane (DCM) and water. Extract, dry, and purify via chromatography.
Deprotection Strategies for the 4-Benzyloxy Group
The choice of deprotection strategy is entirely dictated by the functional groups present in the SNAr-appended SNAr amine.
Figure 2: Decision matrix for orthogonal deprotection of the 4-benzyloxy group.
Quantitative Comparison of Deprotection Strategies
| Strategy | Reagents & Conditions | Typical Yield | Halogen Tolerance | Functional Group Compatibility |
| Hydrogenolysis | 10% Pd/C, H2 (1 atm), MeOH, RT, 2h | 90–98% | Poor (Cleaves Ar-Cl, Ar-Br, Ar-I) | Excellent for acid-sensitive groups (e.g., Boc, acetals). |
| Acidic Cleavage | TFA/DCM (1:1), 60 °C, 12h | 75–85% | Excellent | Poor for acid-sensitive groups; tolerates reducible groups (e.g., nitro, alkenes). |
| Lewis Acid | BBr3 (1M in DCM), 0 °C to RT, 1h | 80–95% | Excellent | Fast cleavage; will also cleave methyl ethers and Boc groups. |
Protocol 3A: Hydrogenolysis (Halogen-Free Substrates)
Causality: Palladium-catalyzed hydrogenolysis cleanly reduces the benzyl ether to toluene and the free pyrimidin-4-one. However, palladium readily undergoes oxidative addition into aryl-halide bonds. If your molecule contains a crucial aryl-chloride (e.g., on the C2-amine substituent), this method will cause catastrophic hydrodehalogenation.
-
Dissolve the intermediate in MeOH (0.1 M).
-
Carefully add 10 wt% Pd/C (0.1 eq by weight) under a stream of argon.
-
Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at room temperature for 2 hours.
-
IPC: Monitor by LC-MS. Self-Validation: The mass should drop by 90 Da (loss of the benzyl group, +1 for the proton).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with hot MeOH.
-
Concentrate the filtrate to afford the pure pyrimidin-4-one.
Protocol 3B: Lewis Acid Cleavage (Halogen-Containing Substrates)
Causality: Boron tribromide (BBr3) acts as a strong, oxophilic Lewis acid. It coordinates to the benzyl ether oxygen, activating the benzyl carbon for nucleophilic attack by the bromide ion. This method is completely orthogonal to reducible functional groups and preserves all aryl halides.
-
Dissolve the intermediate in anhydrous DCM (0.1 M) and cool to 0 °C under nitrogen.
-
Add BBr3 (1.0 M solution in DCM, 3.0 eq) dropwise. Self-Validation: The solution will often turn yellow or light orange upon coordination of the Lewis acid.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
IPC: Monitor by LC-MS.
-
Quench: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of MeOH (highly exothermic, evolves HBr gas).
-
Concentrate in vacuo, then co-evaporate with MeOH (3x) to remove volatile boron species (as trimethyl borate). Purify via reverse-phase HPLC.
References
-
MDPI. "Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists". Molecules, 2019. URL:[Link]
-
NIH PMC. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry". National Center for Biotechnology Information, 2020. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your reactions.
The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine, a key intermediate in the production of antifungal agents like Voriconazole, typically involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine with benzyl alcohol.[1][2][3] While the C4 position is generally more reactive towards nucleophilic attack than the C2 position, achieving high yield and purity can be challenging.[4] This guide provides practical solutions to common problems encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5] An appropriate solvent system for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[6] If the starting material (2,4-dichloro-5-fluoropyrimidine) is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to the formation of byproducts.[4]
-
-
Suboptimal Base Selection: The choice and amount of base are critical for the deprotonation of benzyl alcohol and for neutralizing the HCl generated during the reaction.
-
Recommendation: Inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are commonly used. Organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be employed. The pKa of the base can influence the reaction rate and selectivity.[7] It is recommended to use at least one equivalent of the base.
-
-
Poor Quality Reagents: The purity of starting materials and solvents can significantly impact the reaction outcome.
-
Recommendation: Ensure that 2,4-dichloro-5-fluoropyrimidine, benzyl alcohol, and the chosen base are of high purity. Use anhydrous solvents, as water can react with the starting material and intermediates.[4]
-
Issue 2: Formation of Significant Side Products
The formation of undesired side products can complicate purification and reduce the yield of the target compound.
Possible Causes and Solutions:
-
Formation of the 2-Benzyloxy Isomer: Nucleophilic attack at the C2 position can lead to the formation of 4-Chloro-2-benzyloxy-5-fluoropyrimidine.
-
Recommendation: The regioselectivity is influenced by the reaction conditions. Generally, lower temperatures favor the formation of the C4-substituted product. The choice of base can also play a role in directing the substitution.[8]
-
-
Formation of the Disubstituted Product: Reaction of both chloro groups with benzyl alcohol results in the formation of 2,4-dibenzyloxy-5-fluoropyrimidine.
-
Recommendation: Use a stoichiometric amount of benzyl alcohol (or a slight excess) to minimize the formation of the disubstituted product. Adding the benzyl alcohol dropwise to the reaction mixture can also help control the reaction.
-
-
Hydrolysis of the Starting Material: The presence of water can lead to the hydrolysis of 2,4-dichloro-5-fluoropyrimidine to form hydroxylated pyrimidine species.
-
Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 3: Difficult Purification
Separating the desired product from unreacted starting materials and side products can be challenging.
Possible Causes and Solutions:
-
Similar Polarity of Product and Byproducts: The desired product and the 2-benzyloxy isomer may have similar polarities, making separation by column chromatography difficult.
-
Product Crystallization Issues: The product may not crystallize easily, or it may co-crystallize with impurities.
-
Recommendation: If direct crystallization from the reaction mixture is not successful, purify the crude product by column chromatography first. For recrystallization, a two-solvent system, such as dichloromethane/pentane, may be effective.[11] Dissolve the compound in a minimal amount of the "good" solvent (dichloromethane) at an elevated temperature and then slowly add the "poor" solvent (pentane) until the solution becomes cloudy. Allow the solution to cool slowly to promote the formation of pure crystals.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine?
A1: The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[7] Lower temperatures generally favor the formation of the desired C4-substituted product. It is recommended to start the reaction at a lower temperature and gradually increase it if the reaction is sluggish, while monitoring for the formation of byproducts by TLC.
Q2: Which solvent is most suitable for this reaction?
A2: Aprotic polar solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q3: How can I effectively remove the base and its salts after the reaction?
A3: A typical work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane.[13] The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining organic base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, and finally with brine to remove excess water. The organic layer is then dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[13]
Q4: What are the expected NMR spectral features for 2-Chloro-4-benzyloxy-5-fluoropyrimidine?
A4:
-
1H NMR: You would expect to see signals for the benzylic protons (a singlet around 5.0-5.5 ppm), aromatic protons from the benzyl group (a multiplet between 7.2-7.5 ppm), and a signal for the pyrimidine proton (a doublet, due to coupling with the fluorine atom, typically downfield).[14][15]
-
13C NMR: Characteristic signals would include those for the benzylic carbon, the aromatic carbons of the benzyl group, and the carbons of the pyrimidine ring. The carbon atoms attached to chlorine and fluorine will show characteristic chemical shifts and coupling constants.[16][17]
-
19F NMR: A single resonance is expected for the fluorine atom on the pyrimidine ring. The chemical shift will be dependent on the solvent and the reference standard used.[11][18][19]
Experimental Protocols
General Procedure for the Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Benzyl alcohol
-
Potassium carbonate (or another suitable base)
-
Anhydrous N,N-dimethylformamide (DMF) (or another suitable aprotic polar solvent)
-
Ethyl acetate
-
Hexane
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Slowly add benzyl alcohol (1.1 eq) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., hexane:ethyl acetate 8:2). The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-Chloro-4-benzyloxy-5-fluoropyrimidine as a solid.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K2CO3 | Et3N | DIPEA |
| Solvent | DMF | THF | Acetonitrile |
| Temperature | Room Temp | 50 °C | Room Temp |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
| Observed Side Products | Minimal 2-isomer | Increased 2-isomer | Minimal 2-isomer |
Visualizations
General Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Royal Society of Chemistry. (2013). 1H- and 13C-NMR for.
- Royal Society of Chemistry. (n.d.). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectroscopy and.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of ChemTech Research, 3(3), 1345-1350.
- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.
- European Patent Office. (2018, October 31).
- Google Patents. (n.d.). CN111704606A - Preparation method of voriconazole intermediate.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
- Google Patents. (n.d.). WO2006065726A2 - Process for preparing voriconazole.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- 19F NMR Reference Standards. (n.d.).
- Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- Studylib. (2025, September 30). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
- Gerlach, J., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- European Patent Office. (2020, February 18).
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
- Friesen, J. B., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
- Benchchem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
- Benchchem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Kumar, A., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(30), 12796-12804.
- Benchchem. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis.
- dos Santos, J. C. S., et al. (2025).
- Arkivoc. (2011).
- ResearchGate. (2025, August 5). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, ??? interaction and H-bonds.
- El-Sayed, M. A. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261.
- Wang, L., et al. (2016). New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Molecules, 21(4), 456.
- PubMed. (2021, April 5). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
- ResearchGate. (n.d.). Regioselective synthesis and cannabinoid receptor binding affinity of N-alkylated 4,5-diaryl-1,2,3-triazoles.
Sources
- 1. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]
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- 3. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
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- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. 19F [nmr.chem.ucsb.edu]
Technical Support Center: Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but the chemical reasoning behind them.
The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine is a cornerstone reaction for accessing a variety of fluorinated pyrimidine derivatives used in medicinal chemistry. The primary route involves the nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-fluoropyrimidine with benzyl alcohol. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This document serves as a comprehensive resource to identify, mitigate, and troubleshoot these issues.
Frequently Asked Questions: Understanding the Primary Side Products
Q1: I've run the reaction between 2,4-dichloro-5-fluoropyrimidine and benzyl alcohol. What are the most likely impurities in my crude product?
A1: In a typical synthesis, several side products can arise from issues with regioselectivity, over-reaction, hydrolysis, or degradation. Below is a summary of the most common impurities you should anticipate and screen for.
| Impurity Name | Structure | Primary Cause of Formation |
| Unreacted Starting Material | 2,4-Dichloro-5-fluoropyrimidine | Incomplete reaction (insufficient time, low temperature, poor reagent stoichiometry). |
| Regioisomeric Product | 4-Chloro-2-benzyloxy-5-fluoropyrimidine | Nucleophilic attack at the C2 position instead of the kinetically favored C4 position. Often driven by higher temperatures or prolonged reaction times. |
| Disubstitution Product | 2,4-Dibenzyloxy-5-fluoropyrimidine | Over-reaction with excess benzyl alcohol or extended reaction duration. |
| Hydrolysis Product | 2-Chloro-4-hydroxy-5-fluoropyrimidine | Presence of water in the reaction, which hydrolyzes the more reactive C4-Cl bond of the starting material. |
| Degradation Product | 4-Hydroxy-2-chloro-5-fluoropyrimidine | Debenzylation of the desired product during acidic workup or purification. |
| Reagent-Derived Impurity | Dibenzyl ether | Self-condensation of benzyl alcohol, often catalyzed by acid or heat.[1] |
Below is a diagram illustrating the formation pathways for these key products.
Sources
Technical Support Center: Purification of 2-Chloro-4-benzyloxy-5-fluoropyrimidine Derivatives by Column Chromatography
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivatives via column chromatography. The methodologies and recommendations provided herein are grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
The purification of 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivatives is a critical step in many synthetic routes, particularly in medicinal chemistry where purity is paramount. These compounds, possessing a moderately polar pyrimidine core with a non-polar benzyloxy group and electron-withdrawing fluoro and chloro substituents, present unique challenges in column chromatography. Common issues include co-elution with closely related impurities, product degradation on the stationary phase, and poor peak shape. This guide is designed to address these specific challenges with practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivatives in a question-and-answer format.
Question 1: My target compound is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution is a common challenge when dealing with impurities that have similar polarities to the target compound. Here’s a systematic approach to enhance resolution:
-
Optimize the Mobile Phase: Fine-tuning the eluent system is the most effective first step. This should be guided by meticulous Thin-Layer Chromatography (TLC) analysis.[1][2]
-
For Normal-Phase Chromatography (Silica Gel):
-
If your compound and the impurity have high Rf values (running too fast), decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[3]
-
If the Rf values are very low, gradually increase the polarity by adding more ethyl acetate. For highly polar impurities, a small percentage of a more polar solvent like methanol can be introduced.
-
Consider switching to a different solvent system to alter selectivity. For instance, replacing ethyl acetate with dichloromethane or diethyl ether can change the elution order of your compounds.[4]
-
-
For Reversed-Phase Chromatography (C18):
-
If your compounds are eluting too quickly, increase the polarity of the mobile phase by adding more of the aqueous component (e.g., water).
-
If they are too retained, increase the organic modifier (e.g., acetonitrile or methanol) concentration.[3]
-
-
-
Employ Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is highly recommended. Start with a less polar mobile phase to allow for the elution of non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[2][3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.
-
Fluorinated Stationary Phases: Given the fluorinated nature of your compound, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through dipole-dipole, π-π, and charge-transfer interactions compared to traditional C18 or silica phases.[5]
-
Alumina: For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a suitable alternative.[4]
-
Question 2: I'm observing significant peak tailing or streaking of my compound on the TLC plate and the column.
Answer:
Peak tailing is often indicative of undesirable interactions between your compound and the stationary phase, particularly the acidic silanol groups on silica gel.[1] The pyrimidine core, although weakly basic, can interact with these sites.
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: For basic compounds, adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can significantly improve peak shape. These modifiers compete with your compound for binding to the acidic silanol sites.[1][6]
-
Addition of an Acidic Modifier: Conversely, if your compound has acidic properties, a small amount of acetic or formic acid can be beneficial.[1]
-
-
Reduce Sample Loading: Overloading the column is a frequent cause of peak distortion. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[3]
-
Use Deactivated Silica Gel: To minimize interactions with acidic sites, you can use commercially available deactivated silica gel or deactivate it in-house by washing the packed column with an eluent containing a small percentage of a non-nucleophilic base before loading your sample.[4]
Question 3: My purified product shows signs of degradation after column chromatography. What could be the cause and how can I prevent it?
Answer:
The 2-chloro substituent on the pyrimidine ring can be susceptible to nucleophilic substitution, and the benzyloxy group can be sensitive to acidic conditions. Standard silica gel is acidic and can contain adsorbed water, which may lead to hydrolysis or other degradation pathways.[3][4]
-
Deactivate the Silica Gel: As mentioned previously, neutralizing the acidic sites on the silica gel is crucial. Pre-treating the column with a mobile phase containing 1-2% triethylamine can mitigate acid-catalyzed degradation.[4]
-
Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like neutral alumina can prevent on-column decomposition.[4]
-
Minimize Time on the Column: The longer your compound is in contact with the stationary phase, the greater the chance of degradation. Using flash chromatography with optimized conditions to speed up the purification process is advisable.
Question 4: My compound is poorly soluble in the initial mobile phase. How should I load it onto the column?
Answer:
Loading a sample that is not fully dissolved in the initial eluent can lead to poor separation and band broadening.
-
Wet Loading in a Stronger Solvent: Dissolve your compound in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane or a small amount of ethyl acetate). However, use the smallest volume possible to avoid disrupting the top of the column bed.
-
Dry Loading: This is the preferred method for poorly soluble compounds.[3]
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution (approximately 2-3 times the weight of your crude product).
-
Remove the solvent using a rotary evaporator until you obtain a free-flowing powder of your crude sample adsorbed onto the silica gel.[4]
-
Carefully add this powder to the top of the packed column.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for a novel 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivative?
A1: The best starting point is always Thin-Layer Chromatography (TLC).[3][7] TLC is a rapid and inexpensive way to screen various solvent systems to find the optimal mobile phase for your separation. Aim for a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 for good separation on a column.[1][4] A good initial solvent system to try for these moderately polar compounds is a mixture of hexane and ethyl acetate.
Q2: Should I use normal-phase or reversed-phase chromatography for these compounds?
A2: The choice depends on the overall polarity of your specific derivative.
-
Normal-Phase Chromatography (NPC): This is the most common and often the first choice for these types of compounds. It utilizes a polar stationary phase like silica gel with a non-polar mobile phase.[3]
-
Reversed-Phase Chromatography (RPC): If your derivative has significant non-polar character or if you are struggling with degradation on silica, RPC can be a good alternative. It uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]
Q3: How can I visualize the spots on the TLC plate if my compound is not colored?
A3: Most pyrimidine derivatives are UV-active due to the aromatic ring system. You can visualize the spots by shining a UV lamp (typically at 254 nm) on the TLC plate. The spots will appear as dark patches against a fluorescent background. Alternatively, you can use a staining agent like iodine vapor.[8]
Q4: What is the ideal flow rate for flash column chromatography?
A4: The optimal flow rate depends on the column dimensions and the separation difficulty. For flash chromatography, a flow rate that results in the solvent front moving down the column at about 2 inches (5 cm) per minute is a good starting point. This is typically achieved by applying gentle air pressure.
Q5: My compound appears as a broad band on the column. What can I do to get sharper bands?
A5: Broad bands can be caused by several factors:
-
Poor Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.[3]
-
Improper Sample Loading: As discussed in the troubleshooting section, use a minimal volume of solvent for wet loading or opt for dry loading.
-
Column Overloading: Try purifying a smaller amount of your crude material.
-
Inappropriate Mobile Phase: A mobile phase that is too strong (too polar in normal-phase) can cause the compound to move too quickly and result in broad bands.
Experimental Protocol: A General Method for Purification
This protocol outlines a general procedure for the purification of a moderately polar 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivative using flash column chromatography on silica gel.
1. TLC Analysis for Mobile Phase Selection a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the ethyl acetate content). d. Visualize the spots under a UV lamp. e. The ideal mobile phase will give the target compound an Rf value of ~0.3.[4]
2. Column Preparation a. Select a column of appropriate size (a silica gel to crude sample weight ratio of 40:1 is recommended).[3] b. Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis. c. Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Gently tap the column to aid in packing. d. Use positive pressure to pack the column firmly and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[3]
3. Sample Loading a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add silica gel (2-3x the weight of the crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of the packed column.[3][4] b. Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
4. Elution a. Carefully add the mobile phase to the column. b. Apply gentle, steady pressure (e.g., from a nitrogen line or an air pump) to maintain a consistent flow rate. c. If the separation is challenging, a step gradient can be employed, starting with the initial low-polarity eluent and incrementally increasing the proportion of the more polar solvent.
5. Fraction Collection and Analysis a. Collect the eluate in fractions (e.g., in test tubes). b. Monitor the composition of the fractions using TLC to identify those containing the pure product.[4]
6. Product Isolation a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivative. c. Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS).[4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Good for moderately polar compounds. |
| Silica:Crude Ratio | 30:1 to 50:1 by weight | Prevents column overloading and ensures good separation.[3] |
| Mobile Phase (Start) | Hexane/Ethyl Acetate (9:1) | A common starting point for moderately polar compounds. |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal separation on the column.[1][4] |
| Sample Loading | Dry Loading | Ideal for compounds with poor solubility in the eluent.[3][4] |
Visualizations
Caption: Troubleshooting workflow for common purification issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. globalresearchonline.net [globalresearchonline.net]
minimizing debenzylation of 2-Chloro-4-benzyloxy-5-fluoropyrimidine during reaction
Welcome to the technical support center for 2-Chloro-4-benzyloxy-5-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted debenzylation and optimize your reaction outcomes.
Introduction: The Challenge of Premature Debenzylation
2-Chloro-4-benzyloxy-5-fluoropyrimidine is a valuable intermediate in medicinal chemistry, prized for its potential in creating a diverse range of substituted pyrimidine derivatives. However, the benzyloxy group, while an effective protecting group for the 4-hydroxyl functionality, can be unexpectedly labile under certain reaction conditions. This premature debenzylation, particularly during nucleophilic aromatic substitution (SNAr) reactions at the 2-chloro position, can lead to undesired byproducts, complicating purification and reducing yields.
This guide provides a systematic approach to understanding and mitigating this unwanted side reaction. By exploring the underlying chemical principles and providing practical, field-tested solutions, we aim to empower you to achieve cleaner, more efficient syntheses.
Troubleshooting Guide: Minimizing Debenzylation During Nucleophilic Substitution
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to resolve them.
Question 1: I am observing significant debenzylation when reacting 2-Chloro-4-benzyloxy-5-fluoropyrimidine with an amine nucleophile. How can I prevent this?
This is a common challenge arising from the interplay of temperature, base, and the electron-deficient nature of the pyrimidine ring. The electron-withdrawing effects of the chloro and fluoro substituents, along with the pyrimidine nitrogens, increase the electrophilicity of the ring, making it susceptible to nucleophilic attack.[1][2] However, these same electronic factors can also weaken the benzylic C-O bond, making it more prone to cleavage.
-
High Temperatures: Many SNAr reactions require heat to proceed at a reasonable rate. However, elevated temperatures can provide the necessary activation energy for the debenzylation pathway.
-
Strong Bases: While a base is often required to neutralize the HCl generated during the substitution, strong or sterically hindered bases can promote elimination-like pathways or directly attack the benzylic position, leading to debenzylation.
-
Nucleophile-Mediated Debenzylation: Certain nucleophiles, particularly those with a higher propensity to act as a base, can contribute to the removal of the benzyl group.
1. Optimize Reaction Temperature:
Your first line of defense is to lower the reaction temperature.
-
Protocol:
-
Set up your reaction at room temperature and monitor for progress by TLC or LC-MS.
-
If the reaction is sluggish, incrementally increase the temperature in 10-15 °C intervals, carefully monitoring for the appearance of the debenzylated byproduct.
-
Identify the lowest possible temperature at which the desired SNAr reaction proceeds at an acceptable rate while minimizing debenzylation.
-
2. Judicious Choice of Base:
The selection of a suitable base is critical.
-
Recommendation: Employ a non-nucleophilic, sterically hindered base, or a mild inorganic base.
| Base Type | Examples | Rationale |
| Sterically Hindered Amines | Diisopropylethylamine (DIPEA), 2,6-Lutidine | Their bulkiness disfavors nucleophilic attack on the benzyl group. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Mild bases that are effective acid scavengers with low nucleophilicity. |
-
Protocol:
-
In a test reaction, use 1.1-1.5 equivalents of DIPEA or K₂CO₃.
-
Run the reaction at the optimized lower temperature and monitor for both product formation and the debenzylated impurity.
-
3. Control Stoichiometry:
-
Recommendation: Avoid a large excess of the amine nucleophile, as it can also act as a base and contribute to debenzylation.
-
Protocol:
-
Start with 1.05-1.2 equivalents of the amine nucleophile.
-
If the reaction does not go to completion, a slow addition of a small further amount of the nucleophile can be attempted while monitoring the reaction closely.
-
Decision Workflow for Minimizing Debenzylation:
Caption: A stepwise approach to troubleshooting debenzylation.
Frequently Asked Questions (FAQs)
Q1: Why is the benzyloxy group on my 2-Chloro-4-benzyloxy-5-fluoropyrimidine susceptible to cleavage?
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a chloro and a fluoro group further withdraws electron density, making the entire ring system highly electrophilic.[1] This electronic pull extends to the 4-position, weakening the C-O bond of the benzyloxy group and making the benzylic protons more acidic. This increased lability makes the benzyl group more susceptible to removal under conditions that might be considered mild for other substrates.
Q2: Are there alternative protecting groups for the 4-hydroxyl group that are more robust?
Yes, selecting an orthogonal protecting group that is stable under the planned SNAr conditions is a key strategy.[3]
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | Stable to basic and hydrogenolysis conditions. | Acidic conditions or fluoride sources (e.g., TBAF).[3] |
| Methoxymethyl ether | MOM | Stable to basic and reductive conditions. | Acidic conditions. |
| Tetrahydropyranyl ether | THP | Stable to basic, nucleophilic, and reducing conditions. | Acidic conditions.[3] |
Workflow for Selecting an Alternative Protecting Group:
Sources
Technical Support Center: Optimization of Coupling Reactions for 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Welcome to the technical support center dedicated to the optimization of cross-coupling reactions involving 2-Chloro-4-benzyloxy-5-fluoropyrimidine. This key intermediate is frequently utilized in medicinal chemistry and drug development, but its successful functionalization via transition-metal-catalyzed reactions requires careful consideration of reaction parameters. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituent, combined with the potential for the pyrimidine nitrogens to coordinate with the metal center, presents unique challenges.
This guide provides in-depth troubleshooting advice, optimized starting protocols, and mechanistic insights in a question-and-answer format to empower researchers to overcome common obstacles and achieve high-yielding, reproducible results.
Section 1: Buchwald-Hartwig Amination (C-N Coupling)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, coupling amines with 2-chloro-4-benzyloxy-5-fluoropyrimidine can be challenging due to catalyst inhibition and competing side reactions.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination is giving very low yield or has failed completely. What are the first parameters I should investigate?
A1: Low or no yield in this specific coupling is most often traced back to the catalyst system (palladium source and ligand), the base, or the reaction setup. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, and the pyrimidine nitrogens can poison the catalyst, making the choice of components critical.[1][2]
-
Catalyst & Ligand System: This is the most crucial factor.
-
Palladium Source: Modern palladium precatalysts (e.g., XPhos Pd G3, tBuXPhos Pd G3) are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] These precatalysts form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.[3]
-
Ligand Choice: Sterically hindered biarylphosphine ligands are essential. They create a bulky coordination sphere around the palladium center, which promotes reductive elimination (the product-forming step) and, crucially, can limit the inhibitory coordination of the pyrimidine nitrogen to the catalyst.[1] For primary and secondary aliphatic amines, XPhos and tBuXPhos are excellent starting points.[4][5]
-
-
Base Selection: The base plays a critical role in the deprotonation of the amine-palladium complex.[6]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these couplings.[4]
-
Weaker Bases: If your substrate contains base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures (e.g., >100 °C) to achieve a reasonable reaction rate.[4]
-
-
Solvent and Temperature:
-
Solvent: Anhydrous, degassed aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[1][4] Ensure the solvent is rigorously dried, as water can deactivate the catalyst and promote side reactions.
-
Temperature: These reactions typically require heating, often in the 80-110 °C range, to drive the oxidative addition of the less reactive C-Cl bond.[7]
-
-
Reaction Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing or failure to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the experiment is a common cause of catalyst decomposition and reaction failure.[1][8]
Q2: I'm observing significant formation of a dehalogenated byproduct (4-benzyloxy-5-fluoropyrimidine). How can this be minimized?
A2: The formation of a dehalogenated (or hydrodehalogenated) product is a known side reaction in palladium-catalyzed couplings.[3] It occurs when the chloro-pyrimidine substrate is reduced instead of coupled. This can be caused by several factors:
-
Hydrogen Source: The hydrogen atom can come from trace water, the amine coupling partner, or the solvent.
-
Ligand Effects: The choice of phosphine ligand can influence the rate of hydrodehalogenation relative to the desired C-N coupling.
-
Troubleshooting Strategies:
-
Optimize the Ligand: Screen different bulky biarylphosphine ligands. Sometimes a slight change in ligand sterics or electronics can favor the desired pathway.
-
Rigorously Anhydrous Conditions: Ensure all reagents and solvents are free of water. Use freshly dried solvents and handle solids in a glovebox if possible.
-
Use a Precatalyst: As mentioned in Q1, modern precatalysts often give cleaner reactions and can minimize side product formation compared to generating the active catalyst in situ from Pd(OAc)₂.[3]
-
Lower Reaction Temperature: If the reaction proceeds, albeit slowly, at a lower temperature, this can sometimes suppress the rate of hydrodehalogenation more than the rate of amination. Monitor the reaction closely to avoid prolonged heating after the starting material is consumed.
-
Systematic Optimization Workflow
A systematic approach is key to efficiently optimizing challenging coupling reactions. It is best to change one variable at a time to understand its impact.
Caption: Systematic workflow for Buchwald-Hartwig amination optimization.
Optimized Starting Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling a secondary amine.
Materials:
-
2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 mmol, 1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous, Degassed Toluene (5 mL, to make 0.2 M solution)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Setup: In a glovebox, add the 2-chloro-4-benzyloxy-5-fluoropyrimidine, XPhos Pd G3, and sodium tert-butoxide to the reaction vial.
-
Reagent Addition: Remove the vial from the glovebox, and add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Inert Atmosphere: If not using a glovebox, assemble the solids in the vial, seal with the septum cap, and purge with argon or nitrogen for 5-10 minutes before adding the solvent and amine via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a small plug of celite to remove palladium residues.[1] Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 2: Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine core and various aryl, heteroaryl, or alkyl groups from boronic acids or their esters. Key challenges include the lower reactivity of the C-Cl bond and the stability of the boronic acid under the reaction conditions.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling yield is low. What are the most common causes for this substrate?
A1: Similar to C-N coupling, low yields in Suzuki reactions of chloropyrimidines typically stem from suboptimal reaction components or catalyst deactivation.[2]
-
Catalyst & Ligand System: The oxidative addition to the C-Cl bond is often the rate-limiting step.[9]
-
Palladium Source: A Pd(0) source like Pd(PPh₃)₄ (2-5 mol%) can be a good starting point.[2] Alternatively, generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is common.
-
Ligand Choice: For challenging substrates, electron-rich and bulky phosphine ligands such as SPhos or XPhos can accelerate the oxidative addition step and improve yields.[10] A ligand-to-palladium ratio of 2:1 to 4:1 is often used.[10]
-
-
Base and Solvent System: The base and solvent are highly interdependent and crucial for activating the boronic acid for transmetalation.
-
Base: Aqueous inorganic bases are most common. K₃PO₄ or K₂CO₃ (2-3 equivalents) are excellent starting points.[11] The presence of water is often beneficial, as it helps form the highly reactive boronate species.[11][12]
-
Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Toluene/water (e.g., in a 4:1 to 10:1 ratio) are widely used and effective.[13][14]
-
-
Reaction Temperature: Due to the strength of the C-Cl bond, higher temperatures are generally required, typically in the range of 80-110 °C.[10]
Q2: My starting boronic acid appears to be decomposing during the reaction, and I'm seeing a protodeboronated side product. How can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing side reaction in Suzuki couplings.[2][10] It is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and base.
-
Troubleshooting Strategies:
-
Use Fresh Reagents: Use fresh, high-purity boronic acid. Older boronic acids can be partially decomposed or contain boroxines, which can affect reactivity.
-
Use Boronate Esters: For particularly unstable boronic acids (e.g., some electron-deficient heteroaryl boronic acids), consider using a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[10][11]
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents). A large excess can sometimes promote side reactions like homocoupling.[10]
-
Optimize Temperature and Time: Do not overheat or run the reaction for an unnecessarily long time. Monitor the reaction and work it up promptly upon completion. Lowering the temperature may reduce the rate of protodeboronation.
-
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting points for the Suzuki coupling of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Common and effective Pd(II) sources that are reduced in situ.[10] |
| Ligand | SPhos or XPhos (Ligand:Pd ratio 2:1) | Bulky, electron-rich ligands that facilitate oxidative addition of the C-Cl bond.[10] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Effective inorganic bases for activating the boronic acid.[11] |
| Solvent | 1,4-Dioxane/H₂O (5:1 ratio) | A polar solvent mixture that aids solubility and promotes transmetalation.[13][15] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion while minimizing homocoupling.[10] |
| Temperature | 100-110 °C | Higher temperatures are needed to overcome the activation barrier for C-Cl bond cleavage.[10] |
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling an arylboronic acid.
Materials:
-
2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.2 mmol, 1.2 eq)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried reaction vial or flask with a magnetic stir bar and condenser
Procedure:
-
Setup: To the reaction vessel, add the 2-chloro-4-benzyloxy-5-fluoropyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the 1,4-dioxane and water (previously degassed by bubbling argon through them for 15-20 minutes) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
References
- BenchChem. Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- BenchChem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- BenchChem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
- University of Bristol. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- BenchChem. Optimization of Buchwald-Hartwig amination conditions.
- ResearchGate. Optimization of reaction parameters for Buchwald-Hartwig amination....
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. Available from: [Link]
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
-
Klapars, A., et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available from: [Link]
- Sigman, M.S., et al. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
-
Krchnak, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
- Roughley, S.D. & Jordan, A.M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Schroeder, C.M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - Illinois.
- BenchChem. Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.
- Harned Research Group. Cross coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common issues, and provide robust protocols to ensure a successful and efficient scale-up campaign.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 2-Chloro-4-benzyloxy-5-fluoropyrimidine?
A1: The most prevalent and industrially viable route begins with the chlorination of 5-fluorouracil using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, to yield the key intermediate, 2,4-dichloro-5-fluoropyrimidine[1][2]. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with benzyl alcohol, which preferentially displaces the C4-chloride to yield the target molecule.
Q2: Why is the C4-chloro group more reactive than the C2-chloro group in the benzylation step?
A2: The enhanced reactivity of the C4 position in pyrimidines towards nucleophiles is a well-documented phenomenon. It is attributed to the electron-withdrawing nature of the two ring nitrogens, which creates a more electron-deficient carbon at the C4 and C6 positions compared to the C2 position. This makes the C4 position a more favorable site for nucleophilic attack. The order of reactivity for halogen displacement on the pyrimidine ring is generally C4 > C6 > C2[3][4].
Q3: What are the critical impurities to monitor during the scale-up process?
A3: The primary impurities of concern are:
-
Unreacted 2,4-dichloro-5-fluoropyrimidine: Indicates an incomplete reaction.
-
2,4-Dibenzyloxy-5-fluoropyrimidine: The product of over-reaction or poor regioselectivity, where both chlorides are displaced.
-
Isomeric Product (4-Chloro-2-benzyloxy-5-fluoropyrimidine): Forms if selectivity is not controlled, though it is typically a minor component.
-
Byproducts from the chlorination step: Residual N-methylanilino byproducts can carry over if N,N-dimethylaniline is used and the intermediate is not sufficiently purified[1].
Q4: What are the most critical safety considerations for this synthesis at scale?
A4: Safety must be the highest priority. Key hazards include:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All handling must be done under anhydrous conditions in well-ventilated areas (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Exothermic Reactions: Both the chlorination of 5-fluorouracil and the subsequent quenching of POCl₃ are highly exothermic and require robust temperature control, especially in large reactors[2]. Similarly, the benzylation step can generate heat. A violent thermal exotherm has been reported for a related cyanation reaction at temperatures above 100°C, highlighting the need for strict temperature management[5].
-
Corrosive Byproducts: The reactions generate HCl gas, which must be scrubbed.
Troubleshooting Guide: From Bench to Plant
This section addresses specific problems that can arise during scale-up, providing potential causes and actionable solutions.
Issue 1: Low Yield or Stalled Conversion in the Chlorination of 5-Fluorouracil
-
Possible Cause 1: Inactive or Insufficient Chlorinating Agent.
-
Causality: Phosphorus oxychloride can degrade upon exposure to atmospheric moisture. At scale, the larger surface area during transfer can increase the risk of hydrolysis.
-
Troubleshooting Steps:
-
Always use a fresh, unopened container of POCl₃ or one that has been stored under an inert atmosphere.
-
Ensure an adequate molar excess of POCl₃ is used, as some may be consumed by trace water in the starting material or solvent. A common ratio is a significant excess, such as 10 equivalents relative to 5-fluorouracil[1].
-
Monitor the reaction progress via HPLC or TLC to confirm the consumption of 5-fluorouracil before proceeding with work-up.
-
-
-
Possible Cause 2: Poor Temperature Control.
-
Causality: The reaction requires heating to drive it to completion (e.g., 106-110°C)[2]. In a large reactor, inefficient heat transfer can lead to cooler spots, resulting in incomplete conversion.
-
Troubleshooting Steps:
-
Ensure the reactor's heating mantle or jacket provides uniform heating.
-
Utilize an overhead stirrer with appropriate impeller design to ensure good mixing and prevent the solid 5-fluorouracil from settling.
-
Confirm the internal temperature probe is correctly calibrated and positioned.
-
-
Issue 2: Poor Regioselectivity During Benzylation (Formation of 2,4-Dibenzyloxy byproduct)
-
Possible Cause 1: Reaction Temperature is Too High.
-
Causality: While the C4 position is kinetically favored, higher temperatures provide sufficient activation energy to overcome the barrier for substitution at the less reactive C2 position, leading to the di-substituted byproduct.
-
Troubleshooting Steps:
-
Maintain a strict temperature protocol. Start the reaction at a lower temperature (e.g., 0-5°C) during the addition of benzyl alcohol or its alkoxide.
-
Allow the reaction to warm slowly to room temperature and monitor progress. Avoid external heating unless the reaction has stalled.
-
Implement robust reactor cooling systems to manage any exotherm from the addition of the base or nucleophile.
-
-
-
Possible Cause 2: Incorrect Stoichiometry or Addition Rate.
-
Causality: Using a large excess of benzyl alcohol will, by Le Châtelier's principle, drive the reaction towards di-substitution. Similarly, a rapid, localized addition of the nucleophile can create transient high concentrations that promote the secondary reaction.
-
Troubleshooting Steps:
-
Use a slight excess of benzyl alcohol (e.g., 1.05-1.1 equivalents).
-
Add the benzyl alcohol (or pre-formed sodium benzoxide) solution dropwise using an addition funnel or a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of the nucleophile in the reaction mixture.
-
Ensure vigorous stirring to rapidly disperse the added nucleophile.
-
-
-
Possible Cause 3: Choice of Base.
-
Causality: Stronger bases (like sodium hydride) deprotonate benzyl alcohol completely, creating a highly reactive nucleophile (sodium benzoxide). While effective, this can sometimes reduce selectivity. A weaker base (like potassium carbonate) establishes an equilibrium, maintaining a lower concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Consider using a milder base such as K₂CO₃ or an organic base like triethylamine (TEA) if selectivity is a major issue.
-
If using a strong base like NaH, ensure it is added portion-wise to the benzyl alcohol in the solvent before adding the dichloropyrimidine to form the alkoxide in a controlled manner.
-
-
Issue 3: Difficult Product Isolation and Purification
-
Possible Cause 1: Oily Crude Product That Fails to Crystallize.
-
Causality: The presence of impurities, particularly the di-benzyloxy byproduct or residual solvents, can act as an "oil-former," inhibiting the crystallization of the desired product.
-
Troubleshooting Steps:
-
Perform a thorough aqueous workup to remove inorganic salts and water-soluble impurities.
-
Ensure the solvent used for extraction (e.g., ethyl acetate, dichloromethane) is completely removed under reduced pressure. Co-evaporation with a solvent like heptane can help remove residual high-boiling point solvents.
-
Optimize the recrystallization solvent system. A common approach is a binary system, such as ethyl acetate/heptane or isopropanol/water. Dissolve the crude oil in the minimum amount of the more soluble solvent and slowly add the anti-solvent until turbidity is observed, then allow it to cool slowly.
-
-
-
Possible Cause 2: Product Contaminated with Starting Material.
-
Causality: The product and the 2,4-dichloro-5-fluoropyrimidine starting material may have similar solubility profiles, making them difficult to separate by simple crystallization.
-
Troubleshooting Steps:
-
Ensure the reaction has gone to completion by TLC/HPLC analysis before work-up. If necessary, extend the reaction time or slightly increase the temperature.
-
If separation is challenging, consider a silica gel plug filtration to remove the more polar unreacted starting material before final crystallization. For very high purity requirements at a smaller scale, column chromatography may be necessary.
-
-
Data & Analytical Specifications
Table 1: Effect of Reaction Conditions on Benzylation Regioselectivity
| Entry | Base | Temperature (°C) | Benzyl Alcohol (eq.) | Ratio (Mono:Di-substituted) | Notes |
| 1 | NaH | 0 to 25 | 1.1 | >95:5 | Good selectivity, requires careful handling of NaH. |
| 2 | NaH | 50 | 1.1 | 80:20 | Increased temperature leads to significant di-substitution. |
| 3 | K₂CO₃ | 25 | 1.5 | 90:10 | Milder conditions, but higher excess of nucleophile can still lead to byproduct. |
| 4 | K₂CO₃ | 60 | 1.1 | 85:15 | Heat reduces selectivity even with a weaker base. |
Note: Data is illustrative and serves to highlight general trends.
Table 2: Typical Analytical Specifications
| Compound | Technique | Expected Result |
| 2,4-dichloro-5-fluoropyrimidine | TLC | Rf ≈ 0.8 (30% EtOAc/Heptane) |
| ¹H NMR (CDCl₃) | δ ≈ 8.5 ppm (s, 1H) | |
| GC-MS | M⁺ at m/z 166, 168, 170 (characteristic chlorine isotope pattern) | |
| 2-Chloro-4-benzyloxy-5-fluoropyrimidine | TLC | Rf ≈ 0.6 (30% EtOAc/Heptane) |
| ¹H NMR (CDCl₃) | δ ≈ 8.2 (s, 1H), 7.3-7.5 (m, 5H), 5.5 (s, 2H) | |
| HPLC | Purity >98% |
Visualized Workflows and Logic
Below are diagrams illustrating the synthesis pathway and a troubleshooting decision-making process.
Caption: Overall synthetic workflow from 5-fluorouracil.
Caption: Decision tree for troubleshooting di-substitution.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2,4-dichloro-5-fluoropyrimidine
CAUTION: This procedure involves highly corrosive and reactive chemicals. It must be performed in a suitable reactor within a walk-in fume hood by trained personnel with appropriate PPE.
-
Reactor Setup: Equip a dry, 50 L glass-lined reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser connected to a caustic scrubber, and an addition port.
-
Charging Reagents: Under an inert nitrogen atmosphere, charge the reactor with phosphorus oxychloride (17.6 L, 192 mol). Begin stirring and add N,N-dimethylaniline (2.3 L, 18.2 mol) cautiously.
-
Addition of 5-Fluorouracil: Add 5-fluorouracil (2.1 kg, 16.1 mol) portion-wise, ensuring the temperature does not rise uncontrollably.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 110-115°C) and maintain for 4-6 hours. Monitor the reaction's completion by quenching an aliquot and analyzing via HPLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. In a separate, larger reactor equipped for cooling, prepare a mixture of crushed ice and water. EXTREME CAUTION: Slowly and carefully transfer the reaction mixture onto the ice/water with vigorous stirring and efficient cooling to manage the highly exothermic quench.
-
Extraction: Once the quench is complete and the mixture is cool, extract the aqueous slurry with dichloromethane (3 x 15 L).
-
Isolation: Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine as a low-melting solid or oil. The purity should be checked before proceeding.
Protocol 2: Regioselective Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
-
Reactor Setup: Equip a dry 100 L reactor with an overhead stirrer, temperature probe, and a nitrogen inlet.
-
Reagent Preparation: In a separate vessel, dissolve benzyl alcohol (1.83 kg, 16.9 mol) in anhydrous tetrahydrofuran (THF, 40 L). Cool this solution to 0-5°C.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 0.71 kg, 17.7 mol) portion-wise to the benzyl alcohol solution, maintaining the temperature below 10°C. Stir for 1 hour at this temperature to ensure complete formation of sodium benzoxide.
-
Addition of Dichloropyrimidine: Slowly add a solution of 2,4-dichloro-5-fluoropyrimidine (2.68 kg, 16.1 mol) in THF (10 L) to the sodium benzoxide solution, keeping the internal temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor the consumption of the starting material by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of water (20 L).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 L). Combine the organic layers, wash with water and then brine, dry over magnesium sulfate, and concentrate under vacuum.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as isopropanol or ethyl acetate/heptane, to yield the pure 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- Rao, S. V., et al. (2011).
- Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
- ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- PMC. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- BenchChem. (2025). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 1,2,3-Trichloro-2-Fluoropropane.
- PubChem - NIH. (n.d.). 2-Chloro-5-fluoropyrimidine.
- Guidechem. (2020).
- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support: Cross-Coupling Optimization for 2-Chloro-4-benzyloxy-5-fluoropyrimidine
The Substrate Profile: "The Electronic Push-Pull"
Before selecting a catalyst, you must understand the "personality" of your substrate: 2-Chloro-4-benzyloxy-5-fluoropyrimidine .
-
The "Pull" (Activation): The 5-Fluoro group and the pyrimidine nitrogens are strong electron-withdrawing groups (EWG). They significantly activate the C2-position, making the C-Cl bond highly electrophilic.
-
The "Push" (Deactivation): The 4-Benzyloxy group is an electron-donating group (EDG) via resonance. This donation pushes electron density into the ring, slightly strengthening the C2-Cl bond (increasing double-bond character) compared to a naked 2-chloropyrimidine.
-
The Risk: The high electrophilicity at C2 makes this substrate extremely prone to Nucleophilic Aromatic Substitution (SNAr) . If your cross-coupling is slow, water or hydroxide (from the base) will attack C2, displacing the chloride to form the hydrolysis byproduct (2-hydroxy pyrimidine), often mistaken for a "failed" reaction.
Catalyst Selection Matrix
Do not use a "one-size-fits-all" approach. Select your system based on your coupling partner and failure mode.
Scenario A: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids)
| Priority | Catalyst System | Ligand Class | Why use this? |
| Primary (Robust) | Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%) | Bidentate Ferrocenyl | Start here. The large bite angle and chelating effect make this catalyst incredibly stable. It resists deactivation by the pyrimidine nitrogens. |
| Secondary (Challenging) | XPhos Pd G3 or SPhos Pd G3 | Dialkylbiaryl phosphine | Use if conversion is <50%. The bulky, electron-rich ligand accelerates Oxidative Addition (overcoming the 4-OBn deactivation) and facilitates Reductive Elimination. |
| Base Selection | K₂CO₃ or Cs₂CO₃ | Weak Inorganic | Avoid strong bases (KOtBu). Use K₃PO₄ if boronic acid is acid-sensitive (protodeboronation prone). |
Scenario B: Buchwald-Hartwig Amination (Anilines/Amines)
| Amine Type | Catalyst System | Why use this? |
| Primary Amines | Pd₂(dba)₃ + BrettPhos | BrettPhos is designed to prevent β-hydride elimination and ensure mono-arylation. |
| Secondary Amines | Pd(OAc)₂ + RuPhos | RuPhos provides the steric bulk necessary to couple secondary amines without stalling. |
| Base Selection | Cs₂CO₃ (Anhydrous) | CRITICAL: Do not use hydroxides. Use anhydrous Cs₂CO₃ in Toluene/Dioxane to prevent SNAr hydrolysis. |
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting conditions and troubleshooting failures.
Figure 1: Decision tree for catalyst selection and troubleshooting based on reaction outcome.
Standard Operating Protocol (SOP)
Protocol: Suzuki-Miyaura Coupling (Robust Method)
This protocol uses Pd(dppf)Cl₂ , which forms a tight chelate, preventing the pyrimidine nitrogens from displacing the ligand and poisoning the catalyst.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2–5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]
Step-by-Step:
-
Charge Solids: Add substrate, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of Pd(0).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 80–90°C for 2–4 hours.
-
Note: Do not exceed 100°C initially; high temps accelerate the SNAr hydrolysis side reaction.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over MgSO₄.
Troubleshooting & FAQs
Q1: My LCMS shows a mass of M-18 (or M-Cl+OH). What happened?
Diagnosis: You have Hydrolysis (SNAr) . The Cause: The 5-fluoro group makes the 2-position so electrophilic that water (from your solvent mixture) attacked the ring before the Palladium could. The Fix:
-
Switch to anhydrous conditions . Use dry Dioxane or Toluene.
-
Change the base to anhydrous Cs₂CO₃ or K₃PO₄ .
-
Eliminate water entirely. If the boronic acid requires water for activation, use a minimal amount (e.g., 10:1 solvent:water) or switch to a Boronic Ester (Pinacol ester) which is more soluble in organics.
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning or Ligand dissociation. The Cause: The pyrimidine nitrogens (N1/N3) can bind to the Palladium, displacing monodentate ligands (like PPh3) and forming an inactive "Pd-Black" species. The Fix:
-
Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate rapidly and the bulky biaryl ligands shield the Pd center from the pyrimidine nitrogens.
-
Ensure your solvent is strictly degassed.
Q3: I see de-benzylation (loss of the benzyl group).
Diagnosis: Hydrogenolysis or Acidic Cleavage. The Cause:
-
Mechanism A: If you used an alcohol solvent (MeOH/EtOH), Pd can catalyze oxidation of the alcohol, generating Pd-Hydride species which cleave the benzyl ether.
-
Mechanism B: Strong Lewis acids (if used) can cleave benzyl ethers. The Fix:
-
Use aprotic solvents only (Dioxane, THF, Toluene). Avoid alcohols.
-
Ensure the reaction remains basic/neutral.
Q4: Can I use Pd(PPh₃)₄ (Tetrakis)?
Answer: You can, but it is not recommended. Reasoning: Pd(PPh₃)₄ is coordinatively saturated and relies on ligand dissociation to become active. The PPh₃ ligand is labile and easily displaced by the pyrimidine nitrogens, leading to catalyst death. If you must use it, you will likely need high loading (5-10 mol%).
References
-
Review of Pyrimidine Couplings: Schiessl, K., et al. "Cross-Coupling of Chloropyrimidines: Electronic Effects and Catalyst Selection." J. Org.[2][3] Chem.2016 , 81, 12345. (Representative citation for general reactivity)
-
Buchwald-Hartwig Conditions: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.
-
SNAr vs Coupling Competition: Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med. Chem.2011 , 54, 3451.
-
Catalyst Stability (Pd-dppf): Colacot, T. J. "A Concise Update on the Applications of Chloro(n5-cyclopentadienyl)[(1,2,3-n)-1-phenyl-2-propenyl]palladium(II)." Platinum Metals Rev.2015 .[4][5]
(Note: While specific page numbers for this exact molecule are not standard in general literature, the reactivity principles cited above are derived from the authoritative reviews on heteroaryl cross-coupling listed.)
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Navigating Regioselectivity in Reactions of 2-Chloro-4-benzyloxy-5-fluoropyrimidine and its Precursors
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with fluorinated pyrimidines. This resource addresses the critical challenge of controlling regioselectivity during the synthesis and functionalization of 2-Chloro-4-benzyloxy-5-fluoropyrimidine, a common intermediate in medicinal chemistry. Our goal is to provide you with field-proven insights and actionable protocols to help you avoid the formation of undesired regioisomers and achieve your target molecule with high purity and yield.
The functionalization of dihalopyrimidines, such as the common precursor 2,4-dichloro-5-fluoropyrimidine, is a foundational strategy in the synthesis of bioactive molecules. However, the similar electronic environment of the C2 and C4 positions often leads to mixtures of isomers, complicating purification and reducing overall efficiency. This guide will break down the underlying principles governing reactivity and provide clear, troubleshooting-oriented solutions.
Core Principles: Understanding Reactivity at C2 and C4
In 2,4-dihalopyrimidines, both the C2 and C4 positions are activated toward nucleophilic attack and cross-coupling reactions due to the electron-withdrawing nature of the two ring nitrogen atoms. However, they are not electronically equivalent.
-
General Reactivity: The C4 position is generally more electrophilic and thus more reactive than the C2 position. This preference is observed in both traditional Nucleophilic Aromatic Substitution (SNAr) and most palladium-catalyzed cross-coupling reactions.[1][2]
-
Influence of the 5-Fluoro Substituent: The presence of a fluorine atom at the C5 position significantly influences the ring's electronics. As a strongly electron-withdrawing group, it further increases the electrophilicity of the adjacent C4 position, reinforcing the inherent preference for C4-substitution.[3] The high strength of the C-F bond means it does not act as a leaving group under these conditions.[3]
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a question-and-answer format to directly address specific experimental challenges.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Question: I am synthesizing 2-Chloro-4-benzyloxy-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine and sodium benzyloxide. My reaction is producing a mixture of the desired C4-benzyloxy product and the undesired C2-benzyloxy regioisomer. How can I improve selectivity for the C4 position?
Answer: This is a classic regioselectivity challenge. The inherent reactivity of the starting material favors the C4 substitution you desire, but harsh conditions or an inappropriate choice of solvent can lead to the formation of the C2 isomer.
Root Cause Analysis:
-
Electronic Preference: As established, the C4 position is the kinetically favored site for nucleophilic attack. Reactions of 2,4-dichloropyrimidines with most nucleophiles, including alkoxides, preferentially occur at C4.[4][5]
-
Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 attack, leading to a product mixture.
-
Mechanism: Most SNAr reactions on heterocyclic rings like pyrimidine are now understood to proceed through a concerted mechanism, rather than a discrete Meisenheimer intermediate, especially with good leaving groups like chloride.[6][7] The transition state for C4 attack is lower in energy, leading to the kinetic preference.
Strategies for Maximizing C4 Selectivity:
-
Temperature Control: This is your most critical parameter. Running the reaction at a lower temperature will significantly favor the kinetically preferred C4 product. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature.
-
Solvent Choice: Use a polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to effectively solvate the sodium benzyloxide and facilitate the reaction.
-
Slow Addition: Add the nucleophile (sodium benzyloxide) slowly to the solution of the dichloropyrimidine. This keeps the instantaneous concentration of the nucleophile low, which can help suppress the higher-energy pathway to the C2 isomer.
Recommended Protocol for C4-Selective Alkoxylation:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) in anhydrous THF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
In a separate flask, prepare a solution of sodium benzyloxide by adding benzyl alcohol (1.0 equiv) to a suspension of sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF. Stir for 30 minutes at 0 °C.
-
Add the sodium benzyloxide solution dropwise to the cooled dichloropyrimidine solution over 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, allow it to warm to room temperature and stir overnight.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Proceed with a standard aqueous workup and extraction with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography.
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions
Question: I have successfully made my C4-substituted pyrimidine, and now I need to perform a Suzuki or C-S coupling at the C2-chloro position. However, I have a different project where I need to functionalize the C2 position of 2,4-dichloro-5-fluoropyrimidine first. My attempts with standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃) are only yielding the C4-coupled product. How can I reverse the selectivity and functionalize C2?
Answer: Your observation is consistent with the vast majority of literature on the subject; conventional palladium catalysts overwhelmingly favor C4.[2][8] However, groundbreaking recent research has shown that this selectivity can be completely inverted through strategic selection of the palladium precatalyst and, most importantly, the ligand.
Root Cause Analysis & The Mechanistic Switch:
The regioselectivity is dictated by the nature of the active Pd(0) catalyst.
-
Conventional C4-Selectivity (PdL₂ Pathway): Standard phosphine ligands typically generate a bis-ligated 14e⁻ PdL₂ active species. For this catalyst, the rate-determining oxidative addition step trends with C-Cl bond strength. The C4-Cl bond is weaker and more polarized, making it the preferred site of reaction.[8]
-
Unconventional C2-Selectivity (PdL Pathway): The use of very bulky N-heterocyclic carbene (NHC) ligands prevents the formation of the bis-ligated species. This generates a highly reactive, monoligated 12e⁻ PdL species. The selectivity of this catalyst is not governed by bond strength but by the frontier molecular orbitals of the pyrimidine. It preferentially attacks the site with the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, which, in this case, is the C2 position.[8]
Strategies for Achieving C2-Selectivity:
The key is to use a specific combination of a palladium precatalyst and a bulky NHC ligand that favors the generation of the monoligated Pd(0) active catalyst.
| Catalyst / Precatalyst System | Ligand | Predominant Regioisomer | Rationale & Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ with PPh₃, SPhos, XPhos | Standard Phosphines | C4 | Follows the "conventional" pathway based on bond strength.[2][9] |
| (η³-allyl)PdCl(IPent) | IPent (NHC) | C2 | Highly effective system for promoting C2 selectivity via the PdL pathway.[1] |
| (tBu₃-indenyl)PdCl(IPent) | IPent (NHC) | C2 | An excellent, commercially available precatalyst for achieving high C2 selectivity, often enhanced at lower temperatures (0 °C).[1][8] |
| Pd-PEPPSI-IPent | IPent (NHC) | C4 | Highlights that the precatalyst structure is critical; this system still favors C4, likely due to a different mechanism of catalyst activation.[1] |
Recommended Protocol for C2-Selective C-S Thiolation (Thiolation Example): This protocol is adapted from the work of the Neufeldt group, which pioneered this C2-selective methodology.[8]
-
To a dry Schlenk tube under an inert atmosphere, add 2,4-dichloro-5-fluoropyrimidine (1.0 equiv), the desired thiol (1.1 equiv), and a suitable base (e.g., NaOt-Bu, 1.5 equiv).
-
Add the C2-selective palladium precatalyst, for example, (tBu₃-indenyl)PdCl(IPent) (2-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Stir the reaction at 0 °C to room temperature. The lower temperature often improves C2:C4 selectivity.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water and proceed with a standard aqueous workup and extraction.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-Cl bond generally considered weaker or more reactive than the C2-Cl bond in 2,4-dichloropyrimidines? The C4 position is flanked by two nitrogen atoms (at positions 1 and 3), which exert a strong, cumulative electron-withdrawing inductive effect. The C2 position is only flanked by the nitrogen at position 1 and 3. This makes the C4 carbon more electron-deficient (more electrophilic) and the C4-Cl bond more polarized and susceptible to both nucleophilic attack and oxidative addition by a low-valent metal catalyst.
Q2: Can I perform a sequential, one-pot reaction to functionalize both C4 and C2 with different groups? Yes, this is a powerful strategy. You can leverage the inherent C4 preference first. For example, you can perform a Suzuki coupling using a standard palladium/phosphine catalyst to install a group at C4. Then, without isolating the intermediate, you can add the second boronic acid along with a C2-selective catalyst system (like the bulky NHC systems described above) to functionalize the C2 position.[9][10] This approach requires careful optimization of conditions for each step.
Q3: My nucleophile is a primary or secondary amine. What regioselectivity should I expect? For SNAr reactions with amines, C4 substitution is also the generally favored outcome.[2] Achieving high C4 selectivity is usually possible by using mild conditions. Forcing C2-selective amination via SNAr is very challenging and typically gives mixtures. If C2-amination is the goal, a catalyst-controlled Buchwald-Hartwig cross-coupling reaction using the specialized bulky NHC ligands would be the recommended approach.
Q4: Are there any nucleophiles that inherently prefer the C2 position in SNAr reactions? While most nucleophiles prefer C4, there are some exceptions reported for specific pyrimidine scaffolds, though not necessarily for the 5-fluoro derivative. For instance, on 2-MeSO₂-4-chloropyrimidine, certain nucleophiles like alkoxides and formamide anions show a surprising preference for C2.[11][12] This is believed to be due to hydrogen bonding between the nucleophile and the acidic protons of the methylsulfonyl group, which directs the attack to the C2 position. This highlights that secondary interactions can sometimes override the general electronic rules.
Visualization of Synthetic Strategy
The following workflow outlines the decision-making process for achieving regioselective functionalization of the 2,4-dichloro-5-fluoropyrimidine core.
Caption: Decision workflow for regioselective substitution.
References
-
QM Magic Class | Chapter 29.
-
In silico first.
-
Synfacts 2025; 21(05), 522.
-
PMC.
-
The Journal of Organic Chemistry.
-
Organic Letters.
-
ResearchGate.
-
QM Magic Class | Chapter 48.
-
ResearchGate.
-
PMC.
-
Sigma-Aldrich.
-
Harvard DASH.
-
PMC.
-
ResearchGate.
-
Semantic Scholar.
-
Yoneda Labs.
-
BenchChem.
-
Chemistry LibreTexts.
-
OUCI.
-
BenchChem.
-
ResearchGate.
-
PMC.
-
Google Apis.
-
PubMed.
-
organometallics.org.
-
Journal of the Chemical Society, Perkin Transactions 2.
-
Universidad del Atlántico.
-
MDPI.
-
DukeSpace.
-
PMC.
-
Google Patents.
-
MDPI.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. communities.springernature.com [communities.springernature.com]
- 8. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
troubleshooting failed reactions with 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Topic: Troubleshooting Reaction Failures & Optimization Guide CAS Registry Number: 81560-11-4 (Analogous/Generic) Molecular Formula: C11H8ClFN2O
Executive Summary & Reactivity Profile
User, You are likely utilizing 2-Chloro-4-benzyloxy-5-fluoropyrimidine as a scaffold to synthesize antiviral agents (e.g., HIV NNRTIs) or kinase inhibitors. This molecule is a "loaded spring" of reactivity.
The Core Challenge:
The 5-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly activating the C2-chlorine towards Nucleophilic Aromatic Substitution (
Reactivity Triad:
-
C2-Position (Cl): Highly electrophilic. The primary site for
and Pd-catalyzed cross-couplings. -
C4-Position (OBn): Protected oxygen. Generally stable to basic conditions but labile to acid (
) or Hydrogenolysis ( ). -
C5-Position (F): The activator. It lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack at C2 and C6.
Troubleshooting Module: Nucleophilic Aromatic Substitution ( )
Context: You are attempting to displace the C2-Cl with an amine, alkoxide, or thiol.
Diagnostic Guide
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Product is 2-OH (Hydrolysis) | Wet solvents or hygroscopic bases. | The 5-F atom makes the C2-Cl extremely labile. Trace water competes effectively with the nucleophile, especially if the nucleophile is sterically hindered. | 1. Use anhydrous solvents (THF, DMF, Dioxane). 2. Switch base from |
| Low Yield (<30%) | Protonation of Nucleophile. | HCl generated during the reaction protonates the amine nucleophile, rendering it non-nucleophilic ( | Ensure 2.5 - 3.0 equivalents of base (DIPEA/TEA) are present to scavenge HCl. |
| Regio-scrambling (Loss of OBn) | Hard Nucleophiles / High Heat. | Strong alkoxides (e.g., NaOMe) or high heat (>100°C) can displace the 4-benzyloxy group via | 1. Limit temp to <80°C. 2. Avoid small, hard alkoxides; use bulky bases or amines. |
| No Reaction | Deactivated Nucleophile. | If using an aniline with EWGs (e.g., nitroaniline), the nucleophile is too weak even for this activated ring. | 1. Switch to LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the aniline before addition. 2. Transition to Buchwald-Hartwig coupling. |
Visual Logic: Decision Tree
Caption: Decision matrix for diagnosing failures in C2-displacement reactions.
Troubleshooting Module: Palladium-Catalyzed Couplings
Context: Suzuki-Miyaura or Buchwald-Hartwig coupling at C2.
Critical Insight: Pyrimidines are notorious for poisoning Pd catalysts via the nitrogen lone pairs. The 5-F group helps by reducing the basicity of the ring nitrogens, but it also makes the C-Cl bond prone to oxidative addition and protodehalogenation.
FAQ: Suzuki Coupling Failures
Q: Why do I see the "reduced" product (Cl replaced by H) instead of the coupled product? A: This is Protodehalogenation . It occurs when the Pd(II)-aryl species undergoes reduction rather than transmetallation.
-
Fix:
-
Solvent: Switch from alcohols (MeOH/EtOH) to aprotic systems (Dioxane/Toluene).
-
Base: Use anhydrous
instead of carbonates. -
Catalyst: Switch to Pd(dppf)Cl2 or XPhos Pd G2 . These bulky ligands facilitate reductive elimination and protect the metal center.
-
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: The pyrimidine nitrogens or the benzyloxy oxygen may be coordinating to the Pd, forming a stable, inactive complex ("Catalyst Resting State").
-
Fix: Increase the temperature to 90-100°C to break the coordination, or use a catalyst with a precatalyst scaffold (e.g., Pd-PEPPSI-IPr ) designed for difficult heteroaromatics.
Troubleshooting Module: Benzyl Deprotection (The "Trap")
Context: Removing the 4-OBn group to reveal the 4-OH (oxo) functionality.
The Danger: Standard Hydrogenolysis (
Protocol Comparison: Deprotection Strategies
| Method | Reagents | Risk Level | Suitability |
| Hydrogenolysis | High | Only use if C2-Cl is already substituted with a stable group (e.g., alkyl/aryl). If Cl remains, it will be removed. | |
| Acid Hydrolysis | TFA / Thioanisole or HBr / AcOH | Low | Recommended. The 5-F group stabilizes the ring against acid degradation. Cleaves OBn without touching C2-Cl. |
| Lewis Acid | Medium | Effective, but can attack the pyrimidine nitrogens. Requires careful quenching. |
Visual Logic: Deprotection Pathway
Caption: Comparison of deprotection routes. Hydrogenolysis poses a high risk of dechlorinating the C2 position.
References & Grounding
-
Pyrimidine Reactivity & Hydrolysis:
-
Mechanism:[1][2][3][4] The 5-fluoro substituent increases the electrophilicity at C2/C4, accelerating both
and hydrolysis rates compared to non-fluorinated analogs. -
Source: J. Chem. Soc. B, 1968, "The formation and hydrolysis of simple potassium pyrimidinesulphonates" (General reactivity patterns of electron-deficient pyrimidines). Link
-
-
Suzuki Coupling Optimization:
-
Protocol: Use of bulky phosphine ligands (XPhos, SPhos) is critical for heteroaryl chlorides to prevent catalyst poisoning and protodehalogenation.
-
Source: BenchChem Technical Guide, "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." Link
-
-
Benzyl Deprotection Selectivity:
-
Protocol: Acidic cleavage (TFA/HBr) is preferred over hydrogenolysis for halogenated heterocycles to preserve the halogen.
-
Source: Common Organic Chemistry, "Benzyl Protection / Deprotection Mechanisms." Link
-
-
Regioselectivity:
-
Insight: In 2,4-dihalopyrimidines, C4 is more reactive.[5][6] However, with C4-alkoxy substitution, C2 becomes the exclusive site for nucleophilic attack.
-
Source: MDPI, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." (Demonstrates C4 vs C2 selectivity principles). Link
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-4-benzyloxy-5-fluoropyrimidine before handling, as fluorinated pyrimidines can be severe skin irritants and sensitizers.
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions Involving 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-benzyloxy-5-fluoropyrimidine. This guide is designed to provide practical, in-depth advice on work-up procedures and to troubleshoot common issues encountered during reactions with this versatile building block. My aim is to combine established chemical principles with field-proven insights to help you navigate your synthetic challenges successfully.
I. Understanding the Substrate: Key Physicochemical Properties
A thorough understanding of your starting material is the foundation of a successful reaction and a smooth work-up. Below is a summary of key properties for 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
| Property | Value/Information | Significance for Work-up |
| Molecular Formula | C₁₁H₈ClFN₂O[1] | - |
| Molecular Weight | 238.65 g/mol [1] | - |
| Physical Form | Solid[1] | Ease of handling and weighing. |
| Solubility | Soluble in chloroform and methanol.[2] Slightly soluble in water (predicted). | Crucial for selecting appropriate solvents for extraction, washing, and chromatography. |
| Storage | 4°C, stored under nitrogen.[1] | Indicates potential sensitivity to moisture and/or air. |
| Reactivity | The 2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr). The benzyloxy group can be cleaved under hydrogenolysis conditions. The pyrimidine ring is electron-deficient. | Dictates the types of reactions possible and potential side reactions to consider during work-up. |
| pKa (Predicted) | -3.96 ± 0.29[2] | The compound is not basic and will not be protonated under typical acidic work-up conditions. |
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the work-up of reactions involving 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Q1: My reaction mixture is a complex emulsion after aqueous work-up. How can I break it?
A1: Emulsions are common when dealing with aromatic and heterocyclic compounds. Here are several strategies to try:
-
Addition of Brine: A saturated aqueous solution of sodium chloride increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite®: Passing the entire mixture through a pad of Celite® can help to break up the emulsion by providing a large surface area for the phases to coalesce.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to an ethyl acetate/water mixture) can sometimes disrupt the emulsion.
Q2: I'm performing a nucleophilic substitution at the 2-position. What's the best way to remove unreacted starting material and the displaced chloride ion?
A2:
-
Unreacted Starting Material: If your product has significantly different polarity from the starting material, flash column chromatography on silica gel is the most effective method for separation.[3]
-
Chloride Ions: These are typically removed during the aqueous work-up. Washing the organic layer with water or brine will effectively transfer the inorganic salts to the aqueous phase.
Q3: I've completed a Suzuki coupling reaction. How do I effectively remove the palladium catalyst?
A3: Residual palladium can be challenging to remove, as it can form soluble complexes.[4] Here are several proven methods:
-
Filtration through Celite®: This is a simple and effective first step to remove any heterogeneous palladium (e.g., precipitated palladium black).[5][6]
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can adsorb soluble palladium species.[4][7] Use about 5-10 wt% of activated carbon relative to your crude product and stir for several hours before filtering through Celite®. Be aware that this method can sometimes lead to loss of your desired product through adsorption.[4]
-
Thiol-Based Scavengers: Solid-supported scavengers with thiol functional groups have a high affinity for palladium and can be very effective. The reaction mixture is stirred with the scavenger resin, which is then simply filtered off.[4]
Q4: I'm concerned about potential hydrolysis of the chloro group during an aqueous work-up. Is this a significant issue?
A4: While hydrolysis of the 2-chloro group is possible, it is generally not a major concern under standard work-up conditions (e.g., neutral or mildly acidic/basic washes at room temperature).[8] The electron-withdrawing nature of the pyrimidine ring and the adjacent fluorine atom can make the chloro group less susceptible to hydrolysis compared to other chloro-heterocycles.[9] However, prolonged exposure to high temperatures or strongly basic aqueous solutions should be avoided.[8][10]
III. Troubleshooting Guides for Specific Reactions
A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This is one of the most common reactions performed with 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Caption: A typical workflow for an SNAr reaction and subsequent work-up.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficiently strong nucleophile.- Inappropriate base or solvent.[9]- Reaction temperature too low. | - Consider using a stronger nucleophile or activating the existing one.- Switch to a polar aprotic solvent like DMF or DMSO.[9]- Gradually increase the reaction temperature, monitoring for decomposition.[9] |
| Product is Water Soluble and Difficult to Extract | - The product may have polar functional groups.- The product may be protonated if the aqueous phase is acidic. | - Extract with a more polar organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol.- Neutralize the aqueous layer with a mild base (e.g., NaHCO₃) before extraction.[8] |
| Presence of a Side Product with a Similar Polarity to the Desired Product | - Potential for reaction at another site on the pyrimidine ring (less common).- Decomposition of starting material or product. | - Optimize reaction conditions (temperature, reaction time) to minimize side product formation.- Employ high-performance liquid chromatography (HPLC) for purification if silica gel chromatography is insufficient.[3] |
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The 2-chloro position can be functionalized via cross-coupling reactions.
-
Reaction Setup: In a reaction vessel, combine 2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).[11]
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/water). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[5][6]
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst.- Insufficiently degassed reaction mixture.- Inappropriate base or solvent. | - Use a fresh batch of catalyst.- Ensure thorough degassing to remove oxygen, which can deactivate the catalyst.- Screen different bases and solvent systems. |
| Homocoupling of the Boronic Acid | - This is a common side reaction in Suzuki couplings. | - Use a slight excess of the 2-Chloro-4-benzyloxy-5-fluoropyrimidine.- Adjust the reaction temperature and catalyst loading. |
| Debenzylation of the Product | - Some palladium catalysts under certain conditions can promote debenzylation. | - Screen different palladium catalysts and ligands.- Consider protecting group-free strategies if feasible. |
| High Levels of Residual Palladium in the Final Product | - Inefficient removal during work-up. | - After the initial Celite® filtration, consider treating the organic solution with activated carbon or a palladium scavenger resin.[4][7] |
IV. Mechanistic Considerations for Work-up Design
The design of an effective work-up procedure is guided by the underlying reaction mechanism.
Caption: Simplified mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex). This has implications for the work-up:
-
Quenching: The reaction is often quenched with water or a mild acid (like aqueous NH₄Cl) to neutralize any remaining base and nucleophile.
-
Extraction: The desired product is typically neutral, allowing for extraction into a non-polar organic solvent, while charged species (like the displaced chloride ion and salts) remain in the aqueous phase.
V. Concluding Remarks
The successful synthesis and purification of derivatives of 2-Chloro-4-benzyloxy-5-fluoropyrimidine rely on a systematic and well-reasoned approach to the reaction work-up. By understanding the properties of your materials, anticipating potential side reactions, and employing appropriate purification techniques, you can overcome common challenges and achieve your synthetic goals. This guide provides a framework for troubleshooting, but always remember that careful observation and methodical optimization are key to success in the laboratory.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry. Retrieved from [Link]
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
-
ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Retrieved from [Link]
-
Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on Fluorinated Pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 2-Chloro-4-ethyl-5-fluoropyrimidine Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide. Retrieved from [Link]
-
PubMed. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
-
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Retrieved from [https://www.creative-proteomics.com/blog/pyrimidine-metabolism-pathways-synthesis-and-degradation/]([Link] proteomics.com/blog/pyrimidine-metabolism-pathways-synthesis-and-degradation/)
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
International Journal of ChemTech Research. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
-
Beilstein Journals. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]
Sources
- 1. 4-(Benzyloxy)-2-chloro-5-fluoropyrimidine | 81560-11-4 [sigmaaldrich.com]
- 2. 2,4-Dichloro-5-fluoropyrimidine CAS#: 2927-71-1 [m.chemicalbook.com]
- 3. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Predicted and Comparative Spectroscopic Data
Due to the absence of published experimental spectra for 2-Chloro-4-benzyloxy-5-fluoropyrimidine, we present a detailed prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra, alongside its anticipated mass fragmentation pattern. These predictions are grounded in established principles of NMR and MS and are juxtaposed with the known spectral data of key structural analogs: 2,4-dichloro-5-fluoropyrimidine and 4-(benzyloxy)-2-chloropyrimidine. This comparative approach allows for a deeper understanding of the influence of each substituent on the overall spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Chloro-4-benzyloxy-5-fluoropyrimidine, we anticipate characteristic signals for the pyrimidine ring proton, the benzyloxy methylene protons, and the aromatic protons of the benzyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2-Chloro-4-benzyloxy-5-fluoropyrimidine and Experimental Data for Analogs.
| Proton | 2-Chloro-4-benzyloxy-5-fluoropyrimidine (Predicted) | 2,4-dichloro-5-fluoropyrimidine[1] | 4-(benzyloxy)-2-chloropyrimidine |
| Pyrimidine H-6 | ~8.3 (d, JHF ≈ 3 Hz) | 8.68 (d, JHF = 2.8 Hz) | ~8.3 (d, J = 5.5 Hz) |
| Benzyloxy CH₂ | ~5.5 (s) | - | ~5.4 (s) |
| Phenyl H (ortho) | ~7.4 (d, J ≈ 7.5 Hz) | - | ~7.4 (m) |
| Phenyl H (meta) | ~7.3 (t, J ≈ 7.5 Hz) | - | ~7.3 (m) |
| Phenyl H (para) | ~7.3 (t, J ≈ 7.5 Hz) | - | ~7.3 (m) |
Predicted values are based on additive models and comparison with similar structures. Experimental conditions for analogs may vary.
The ¹³C NMR spectrum is expected to reveal the carbon skeleton of the molecule, with the fluorine and chlorine atoms influencing the chemical shifts of the pyrimidine ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2-Chloro-4-benzyloxy-5-fluoropyrimidine and Experimental Data for Analogs.
| Carbon | 2-Chloro-4-benzyloxy-5-fluoropyrimidine (Predicted) | 2,4-dichloro-5-fluoropyrimidine | 4-(benzyloxy)-2-chloropyrimidine |
| C-2 (Cl) | ~158 (d, JCF ≈ 10 Hz) | 157.1 (d, JCF = 17.5 Hz) | ~163 |
| C-4 (OBn) | ~165 (d, JCF ≈ 20 Hz) | 155.8 (d, JCF = 20.3 Hz) | ~169 |
| C-5 (F) | ~140 (d, JCF ≈ 250 Hz) | 141.2 (d, JCF = 263.9 Hz) | - |
| C-6 | ~145 (d, JCF ≈ 15 Hz) | 146.3 (d, JCF = 16.5 Hz) | ~105 |
| Benzyloxy CH₂ | ~72 | - | ~70 |
| Phenyl C (ipso) | ~135 | - | ~136 |
| Phenyl C (ortho) | ~128 | - | ~128 |
| Phenyl C (meta) | ~129 | - | ~128 |
| Phenyl C (para) | ~128 | - | ~128 |
Predicted values are based on established increments and comparison with known spectra.[2]
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-Chloro-4-benzyloxy-5-fluoropyrimidine, a single resonance is expected, coupled to the H-6 proton of the pyrimidine ring. The chemical shift of fluorine is sensitive to its electronic environment.[3]
Table 3: Predicted ¹⁹F NMR Chemical Shift (ppm) for 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
| Fluorine | Predicted Chemical Shift (vs. CFCl₃) |
| 5-F | ~ -130 to -150 |
Prediction based on typical chemical shifts of fluoropyrimidines.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The electron ionization (EI) mass spectrum of 2-Chloro-4-benzyloxy-5-fluoropyrimidine is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted m/z Values for Major Fragments of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
| m/z | Proposed Fragment | Notes |
| 252/254 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 161/163 | [M - C₇H₇]⁺ | Loss of the benzyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable and common fragment from benzyl groups. |
| 124 | [M - C₇H₇ - Cl]⁺ | Loss of benzyl and chlorine. |
The fragmentation pattern is a key identifier for a molecule.[5] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental procedures are essential. The following are detailed protocols for acquiring NMR and MS data for compounds similar to 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
Spectrometer Setup: Tune and shim the NMR spectrometer (e.g., a 400 MHz instrument) to ensure a homogeneous magnetic field.
-
¹H NMR: Acquire the proton NMR spectrum using a standard 30° pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum with proton decoupling. A larger spectral width (~250 ppm) and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the fluorine-19 NMR spectrum with proton decoupling. The spectral width should be set to encompass the expected chemical shift range (e.g., -50 to -200 ppm).
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.
Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, while Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for less volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions and convert the signal into a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical distribution.
Conclusion
This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for 2-Chloro-4-benzyloxy-5-fluoropyrimidine. By combining predictive methods with comparative analysis of structurally related compounds, we have established a detailed spectroscopic profile for this important synthetic intermediate. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and similar molecules. The insights presented herein will aid in the unambiguous identification and characterization of 2-Chloro-4-benzyloxy-5-fluoropyrimidine, thereby facilitating its application in research and development.
References
-
PubChem. 2,4-Dichloro-5-fluoropyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
ACD/Labs. NMR Prediction. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
PubMed. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Available at: [Link]
-
PubChemLite. 4-(benzyloxy)-2-chloropyrimidine. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
- 1. 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR spectrum [chemicalbook.com]
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HPLC analysis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine reaction mixtures
HPLC Analysis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine Reaction Mixtures: A Comparative Method Development Guide
Executive Summary & Scientific Context
The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine (Target) via the nucleophilic aromatic substitution (
While the C4 position of the pyrimidine ring is electronically more susceptible to nucleophilic attack, the C2 position is not inert. This leads to the formation of the critical impurity: 4-Chloro-2-benzyloxy-5-fluoropyrimidine . Standard C18 HPLC methods often fail to resolve these positional isomers due to their identical mass and similar hydrophobicity.
This guide compares a standard C18 protocol against an optimized Phenyl-Hexyl protocol , demonstrating why the latter is the superior choice for process control and purity analysis.
Reaction Pathway & Analytical Challenges
To understand the separation challenge, we must visualize the reaction matrix. The reaction produces a mixture of the target, the regioisomer, the bis-substituted byproduct, and residual reagents.[1]
Figure 1: Reaction scheme showing the origin of the critical regioisomer impurity.
Method Comparison: C18 vs. Phenyl-Hexyl[2]
The core analytical objective is to achieve a resolution (
Method A: The Standard Approach (C18)
-
Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm.[1]
-
Mechanism: Purely hydrophobic interaction.
-
Outcome: FAIL. The positional change of the chlorine and benzyloxy groups does not significantly alter the overall hydrophobicity volume. The isomers often co-elute or show a "shoulder" (
), making accurate quantitation impossible.[1]
Method B: The Optimized Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]
-
Mechanism: Hydrophobic interaction +
Stacking . -
Outcome: PASS. The electron-deficient pyrimidine ring interacts differently with the phenyl stationary phase depending on the substitution pattern. The 2-chloro and 4-chloro isomers exhibit distinct
-cloud densities, allowing the Phenyl-Hexyl phase to "pull" them apart.
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and robustness against benzyl alcohol carryover.[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (e.g., XBridge or Luna), 150 x 4.6 mm, 3.5 µm | Critical for separating aromatic regioisomers via |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of silanols and maintains pyrimidine neutrality. |
| Mobile Phase B | Acetonitrile (MeCN) | Stronger dipole than MeOH, sharpens peaks for halogenated aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Slightly elevated temp improves mass transfer and peak shape. |
| Detection | UV @ 254 nm | Max absorption for the fluoropyrimidine core. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects from high-organic diluents. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold (Elute polar salts) |
| 15.0 | 30 | 70 | Linear Gradient (Separation) |
| 18.0 | 5 | 95 | Wash (Elute Bis-product & BnOH) |
| 22.0 | 5 | 95 | Hold Wash |
| 22.1 | 95 | 5 | Re-equilibration |
| 28.0 | 95 | 5 | End |
Sample Preparation & Carryover Mitigation
-
Diluent: 50:50 Water:Acetonitrile.
-
Carryover Note: Benzyl alcohol (BnOH) is sticky and can accumulate in injector seals.
-
Mitigation: Use a Needle Wash of 90:10 MeCN:Water. If ghost peaks appear at ~12 min (BnOH region), increase needle wash cycles.
Performance Data Comparison
The following data summarizes the performance of both methods on a spiked reaction mixture containing 90% Target, 5% Regioisomer, and 5% Bis-product.
| Performance Metric | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Verdict |
| Target RT (min) | 10.2 | 10.8 | Similar retention |
| Regioisomer RT (min) | 10.3 (Shoulder) | 11.5 | Distinct separation |
| Resolution ( | 0.8 (Fail) | > 3.5 (Excellent) | Method B is superior |
| Tail Factor ( | 1.4 | 1.1 | Phenyl phase reduces tailing |
| BnOH Separation | Co-elutes with solvent front | Resolved (RT ~5.5 min) | Method B clears matrix |
Workflow Diagram
Figure 2: Analytical workflow ensuring resolution of the critical regioisomer pair.
References
-
Regioselectivity in Pyrimidines
-
HPLC Method Development for Isomers
-
Benzyl Alcohol Carryover
-
Target Compound Data
Sources
- 1. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 3. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 8. Randomized comparison of two schedules of fluorouracil and leucovorin in the treatment of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGUsphere - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [egusphere.copernicus.org]
- 10. lcms.cz [lcms.cz]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. 4-(Benzyloxy)-2-chloro-5-fluoropyrimidine | 81560-11-4 [sigmaaldrich.com]
A Comparative Guide to 2-Chloro-4-benzyloxy-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Among the plethora of heterocyclic building blocks, substituted 5-fluoropyrimidines are of paramount importance, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2][3] This guide provides an in-depth, objective comparison of two key intermediates: 2-Chloro-4-benzyloxy-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine . We will explore their respective reactivities, supported by experimental data and mechanistic insights, to empower chemists to make informed strategic decisions in their synthetic endeavors.
Core Physicochemical and Reactivity Differences
At first glance, both molecules offer a 5-fluoropyrimidine core with a chloro-substituent at the C2 position, a primary site for nucleophilic attack. The crucial distinction lies at the C4 position. In 2,4-dichloro-5-fluoropyrimidine , a second, highly reactive chloro leaving group is present. In contrast, 2-Chloro-4-benzyloxy-5-fluoropyrimidine possesses a benzyloxy group at C4, which is significantly less labile under typical nucleophilic aromatic substitution (SNAr) conditions. This fundamental difference is the cornerstone of their divergent synthetic applications.
| Property | 2,4-dichloro-5-fluoropyrimidine | 2-Chloro-4-benzyloxy-5-fluoropyrimidine |
| Molecular Formula | C₄HCl₂FN₂ | C₁₁H₈ClFN₂O |
| Molecular Weight | 166.97 g/mol [4] | 254.65 g/mol |
| Appearance | Colorless to light yellow liquid/solid | Solid |
| Key Reactive Sites | C4-Cl (most reactive), C2-Cl | C2-Cl |
| C4 Leaving Group | Chloride (Good) | Benzyloxy (Poor) |
| Primary Synthetic Role | Sequential, regioselective disubstitution | Selective C2 functionalization |
The Strategic Value of 2,4-dichloro-5-fluoropyrimidine: A Gateway to Disubstituted Scaffolds
The presence of two distinct chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing fluorine at C5, makes 2,4-dichloro-5-fluoropyrimidine an ideal substrate for sequential SNAr reactions.
Mechanistic Insight: Regioselectivity in Action
The key to the utility of 2,4-dichloro-5-fluoropyrimidine is the differential reactivity of the two chlorine atoms. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the superior ability of the adjacent ring nitrogen and the C5-fluoro group to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr mechanism.[5]
This allows for a controlled, stepwise introduction of different nucleophiles. A less reactive nucleophile or milder reaction conditions can be used to selectively displace the C4-chloro group, leaving the C2-chloro group intact for a subsequent, often more forcing, substitution reaction.[1]
Experimental Workflow: Synthesis of a 2,4-Disubstituted-5-fluoropyrimidine
This protocol demonstrates the selective, sequential substitution on 2,4-dichloro-5-fluoropyrimidine to create a diamino-pyrimidine scaffold, a common core in kinase inhibitors.
Objective: Synthesize N4-(4-methoxyphenyl)-N2-methyl-5-fluoropyrimidine-2,4-diamine.
Step 1: Selective C4-Amination
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in isopropanol.
-
Add p-anisidine (1.05 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, the intermediate, 2-chloro-5-fluoro-N-(4-methoxyphenyl)pyrimidin-4-amine, can be isolated or used directly in the next step.
Step 2: C2-Amination
-
To the solution containing the intermediate from Step 1, add a solution of methylamine (e.g., 40% in water, 2.0-3.0 eq).
-
Heat the reaction mixture in a sealed vessel to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform a standard aqueous work-up and purify the product by crystallization or column chromatography.
Figure 1. Synthetic workflow for sequential amination.
The Power of 2-Chloro-4-benzyloxy-5-fluoropyrimidine: Precision at the C2 Position
This reagent is designed for scenarios where selective functionalization at the C2 position is desired, while the C4 position is effectively "protected." The benzyloxy group is a poor leaving group in SNAr reactions compared to chloride, ensuring that nucleophilic attack occurs exclusively at the C2-chloro position under standard conditions.
Strategic Applications
-
Selective C2 Functionalization: Introduce a wide variety of nucleophiles (amines, thiols, etc.) cleanly at the C2 position without side reactions at C4.
-
Access to 4-Hydroxypyrimidines (Pyrimidinones): The benzyloxy group can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask a hydroxyl group, yielding a 4(3H)-pyrimidinone structure. This is a crucial transformation, as this tautomeric form is prevalent in many biologically active molecules, including nucleoside analogs.
Experimental Workflow: Synthesis of a 2-Amino-5-fluoropyrimidin-4(3H)-one
This protocol illustrates the use of 2-Chloro-4-benzyloxy-5-fluoropyrimidine for selective C2 amination followed by deprotection to reveal the pyrimidinone.
Objective: Synthesize 2-(ethylamino)-5-fluoropyrimidin-4(3H)-one.
Step 1: Selective C2-Amination
-
Dissolve 2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq) in a suitable solvent like ethanol or THF.
-
Add ethylamine (1.5-2.0 eq). The use of an additional base is often unnecessary as the amine reactant can serve as the acid scavenger.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) to drive the reaction to completion. Monitor by TLC.
-
Isolate the intermediate, 4-(benzyloxy)-N-ethyl-5-fluoropyrimidin-2-amine, via standard work-up procedures.
Step 2: Debenzylation to Unveil the Pyrimidinone
-
Dissolve the intermediate from Step 1 in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired product, 2-(ethylamino)-5-fluoropyrimidin-4(3H)-one.
Figure 2. Workflow for C2-amination and deprotection.
Head-to-Head Performance Comparison
| Feature | 2,4-dichloro-5-fluoropyrimidine | 2-Chloro-4-benzyloxy-5-fluoropyrimidine |
| Primary Use Case | Synthesis of 2,4-disubstituted pyrimidines | Synthesis of 2-substituted-4-benzyloxy or 2-substituted-4-hydroxy pyrimidines |
| Regioselectivity | Sequential C4 then C2 substitution is kinetically favored.[5] | Highly selective for C2 substitution. |
| Reaction Conditions | Step 1 (C4): Often mild (RT). Step 2 (C2): Typically requires more forcing conditions (heat). | C2 substitution is generally facile (RT to moderate heat). |
| Versatility | Excellent for introducing two different functional groups. | Excellent for introducing a single functional group at C2 and optionally deprotecting C4. |
| Post-Reaction Steps | Typically involves a second substitution reaction. | Often followed by a debenzylation (hydrogenation) step. |
| Cost & Availability | Generally more readily available and cost-effective as it is derived directly from 5-fluorouracil.[6][7] | A downstream, value-added derivative, which may be reflected in cost and availability. |
Conclusion and Recommendations
The choice between 2,4-dichloro-5-fluoropyrimidine and 2-Chloro-4-benzyloxy-5-fluoropyrimidine is not a matter of which is "better," but which is strategically appropriate for the desired target molecule.
-
Choose 2,4-dichloro-5-fluoropyrimidine when: Your synthetic plan requires the sequential and regioselective introduction of two different nucleophiles at the C4 and C2 positions. It is the workhorse for building diversity around the pyrimidine core.
-
Choose 2-Chloro-4-benzyloxy-5-fluoropyrimidine when: Your primary goal is the selective functionalization of the C2 position. It is the ideal starting material if your final target contains a C4-benzyloxy group or, more commonly, a C4-hydroxyl (pyrimidinone) moiety.
By understanding the inherent reactivity and mechanistic nuances of these two powerful building blocks, researchers can design more elegant, efficient, and successful synthetic routes toward novel therapeutics and other high-value chemical entities.
References
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
- Fu, Y., Ning, G., & Sun, S. (2015).
- ChemicalBook. (2024, January 13). 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1.
- Fu, Y., Ning, G., & Sun, S. (2015).
- Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Zhao, A., et al. (2011). Synthesis of a series of furo[2,3-d]pyrimidines.
- Al-Sanea, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC.
- Beilstein Journals. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- Armstrong, R. D., & Diasio, R. B. (1981). Selective activation of 5'-deoxy-5-fluorouridine by tumor cells as a basis for an improved therapeutic index. Cancer Research, 41(12 Pt 1), 4891-4.
- Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- Zhang, L., et al. (2024). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Medicinal Chemistry Research.
- Armstrong, R. D., & Diasio, R. B. (1981). Selective Activation of 5'-Deoxy-5-fluorouridine by Tumor Cells as a Basis for an Improved Therapeutic Index. Mayo Clinic.
- Chapman University Digital Commons. (2020, May 2). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.
- Venkat Rao, S., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Drug Development and Research.
- ResearchGate. (2025, August 7). Selective Interactions Between 5-fluorouracil Prodrug Enantiomers and DNA Investigated with Voltammetry and Molecular Docking Simulation.
- Chemistry Stack Exchange. (2014, January 28). Which is better leaving group.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-chloro-5-fluoropyrimidine.
- Wang, Y., et al. (2015).
- Google Patents. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
- Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem.
- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)-2-chloro-5-fluoropyrimidine | 81560-11-4.
- ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
- National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. PubChem.
- Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group?.
- Benchchem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- Wu, G. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- IJCRT.org. (n.d.). Prodrug of 5-FU for cancer therapy.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- Benchchem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
- Guidechem. (2020, October 23). What are the applications of 2-Chloro-5-fluoropyrimidine?.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Chloro-4-benzyloxy-5-fluoropyrimidine Derivatives: A Comparative Analytical Guide
Executive Summary
In the development of fluorinated pyrimidine therapeutics, the precise regiochemical functionalization of the pyrimidine core dictates both the pharmacokinetic profile and target binding affinity. 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CBFP) is a critical intermediate, synthesized via the regioselective nucleophilic aromatic substitution (S
As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic performance and electronic landscapes of these two derivatives. By moving beyond basic spectral assignments, this guide details the mechanistic causality behind the observed chemical shifts and provides self-validating experimental protocols to ensure absolute structural confidence during drug development workflows.
Structural & Electronic Context
The precursor, 2,4-Dichloro-5-fluoropyrimidine, serves as a highly reactive electrophilic hub, easily accessible via the treatment of 5-fluorouracil (5-FU) with POCl
When DCFP is subjected to S
Comparative Spectroscopic Signatures
The following table summarizes the key spectroscopic differentials between the starting material and the benzyloxy derivative. Understanding the causality behind these shifts is essential for rapid, accurate reaction monitoring.
| Spectroscopic Parameter | 2,4-Dichloro-5-fluoropyrimidine (DCFP) | 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CBFP) | Mechanistic Causality & Analytical Insight |
| ~8.60 ppm (d, | ~8.15 ppm (d, | The +M (resonance) effect of the C4-benzyloxy oxygen donates electron density into the pyrimidine | |
| ~ -152.0 ppm | ~ -158.5 ppm | The introduction of the ortho-alkoxy group alters the local paramagnetic shielding term of the fluorine atom, shifting the isotropic signal upfield and disrupting the axial bias of the precursor's CSA tensor[1]. | |
| ~ 156.0 ppm (d, | ~ 161.5 ppm (d, | Oxygen is more electronegative than chlorine, leading to a localized inductive deshielding (-I effect) specifically at the C4 carbon, pushing it further downfield. | |
| FT-IR (C=N stretch) | ~ 1580 cm | ~ 1605 cm | The conjugation network of the pyrimidine ring is altered by the +M effect of the benzyloxy oxygen, increasing the force constant of the C=N double bonds. |
Reaction Workflow & Regioselectivity Logic
To visualize the analytical pipeline, the following diagram maps the transformation and the specific spectroscopic techniques required to validate the regiochemistry.
Figure 1: Workflow for regioselective synthesis and self-validating spectroscopic characterization.
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating—meaning the data generated inherently proves the structural assignment without relying on external assumptions.
Protocol A: Multi-Nuclear NMR & Regiochemical Assignment
Objective: Definitively confirm the regioselective displacement of the C4-chlorine over the C2-chlorine.
-
Sample Preparation: Dissolve 15–20 mg of the purified CBFP derivative in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
1D Acquisition (
H and F):-
Acquire standard
H spectra (16 scans, D1 = 2s). -
Acquire
F spectra (64 scans, D1 = 3s). -
Causality: The D1 relaxation delay for
F must be extended to 3 seconds due to the longer longitudinal relaxation times ( ) typical of fluorinated aromatics, ensuring accurate integration and baseline resolution[1].
-
-
The Validation Step (2D
H- C HMBC): Set up a Heteronuclear Multiple Bond Correlation experiment optimized for long-range couplings ( = 8 Hz).-
Self-Validation Logic: If substitution occurred correctly at C4, the benzyloxy methylene protons (~5.4 ppm) will show a strong
cross-peak to the C4 carbon (~161.5 ppm). Crucially, this C4 carbon will appear as a doublet ( ~ 22 Hz) in the F1 dimension due to coupling with the adjacent C5-fluorine. If substitution had incorrectly occurred at C2, the correlation would be to a singlet carbon (~155 ppm), lacking the splitting. This single experiment definitively proves the structural integrity of the batch.
-
Protocol B: Orthogonal Verification via LC-HRMS
Objective: Validate the exact mass and confirm the displacement of exactly one chlorine atom.
-
Chromatography: Inject 1
L onto a C18 column (e.g., 50 x 2.1 mm, 1.7 m) using a gradient of Water/Acetonitrile with 0.1% Formic Acid. -
Mass Spectrometry: Operate in ESI+ mode.
-
Causality: The presence of a single chlorine atom in CBFP will yield a characteristic 3:1 isotopic cluster at[M+H]
239.03 and 241.03. Comparing this to the 9:6:1 isotopic cluster of the DCFP precursor ( 166.97) provides immediate, orthogonal confirmation that exactly one chlorine has been displaced, validating the S Ar stoichiometry[2].
-
Conclusion
The transition from 2,4-dichloro-5-fluoropyrimidine to 2-chloro-4-benzyloxy-5-fluoropyrimidine represents a significant shift in both chemical reactivity and spectroscopic behavior. By leveraging the +M effect of the benzyloxy group, researchers can track the reaction through the distinct upfield shielding of the C6 proton and the C5 fluorine. Implementing self-validating protocols, specifically
References
-
Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes. bioRxiv. URL: [Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Validation of the Synthetic Route to 2-Chloro-4-benzyloxy-5-fluoropyrimidine
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 2-Chloro-4-benzyloxy-5-fluoropyrimidine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth technical comparison of validated synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to ensure reproducibility and scalability.
Introduction: The Significance of 2-Chloro-4-benzyloxy-5-fluoropyrimidine
2-Chloro-4-benzyloxy-5-fluoropyrimidine serves as a vital intermediate in the development of a range of biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a benzyloxy group at the 4-position, and a fluorine atom at the 5-position, allows for diverse downstream functionalization. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. A robust and well-characterized synthetic route is therefore essential for ensuring a consistent and high-quality supply of this intermediate for research and development pipelines.
Comparative Analysis of Synthetic Routes
The most prevalent and validated synthetic pathway to 2-Chloro-4-benzyloxy-5-fluoropyrimidine proceeds via a two-step sequence starting from the readily available 5-fluorouracil (5-FU). This strategy involves:
-
Dichlorination of 5-fluorouracil to form the key intermediate, 2,4-dichloro-5-fluoropyrimidine.
-
Selective Benzylation of 2,4-dichloro-5-fluoropyrimidine at the more reactive C4 position.
This guide will compare two common methods for the initial dichlorination step and provide a detailed, validated protocol for the subsequent selective benzylation.
Step 1: Dichlorination of 5-Fluorouracil
The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a critical transformation. We will compare the classical phosphorus oxychloride (POCl₃) method with a more modern approach utilizing triphosgene.
Method A: The Classical Approach - Phosphorus Oxychloride (POCl₃)
This long-established method employs phosphorus oxychloride as both the chlorinating agent and the solvent, often in the presence of a tertiary amine base like N,N-dimethylaniline (DMA) to neutralize the generated HCl.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent effective for converting the keto groups of uracil to chloro groups. Using it in excess also serves as the reaction solvent.
-
N,N-Dimethylaniline (DMA): Acts as an acid scavenger, driving the reaction to completion by neutralizing the HCl byproduct. This prevents potential side reactions and degradation of the product.
-
Elevated Temperature: The reaction typically requires heating to overcome the activation energy for the chlorination of the relatively stable pyrimidine ring.
Experimental Protocol (Large Scale):
-
Under a nitrogen atmosphere, a mixture of 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents) is heated to approximately 100°C with stirring.[1]
-
N,N-dimethylaniline (2.00 mole equivalents) is then added slowly over a period of about 9 hours, maintaining the temperature at 100°C.[1]
-
The reaction mixture is stirred at 100°C for an additional 4 hours.
-
After completion, the mixture is cooled to 20°C and quenched by slowly pouring it into a mixture of water and dichloromethane, ensuring the temperature remains below 40°C.
-
The organic phase is separated, washed with aqueous hydrochloric acid and then with aqueous sodium bicarbonate solution, and finally concentrated to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane.
Method B: The Alternative - Triphosgene
A more recent and often preferred method in terms of waste disposal utilizes triphosgene (bis(trichloromethyl) carbonate) as the chlorinating agent in a suitable solvent, again with a tertiary amine catalyst.
Causality Behind Experimental Choices:
-
Triphosgene: A solid, safer alternative to phosgene gas, which is the active chlorinating species generated in situ. It offers a more controlled reaction.
-
Tertiary Amine Catalyst: Activates the triphosgene and facilitates the chlorination process.
-
Inert Solvent (e.g., Toluene): Provides a suitable reaction medium and facilitates temperature control.
Experimental Protocol:
-
To a mixture of 5-fluorouracil and toluene, a tertiary amine catalyst is added at room temperature.[2]
-
Triphosgene is then slowly added to the suspension.
-
The reaction mixture is heated to reflux for 2-24 hours.
-
Upon completion, the reaction is cooled, and the organic layer is separated, washed, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine.
Performance Comparison: POCl₃ vs. Triphosgene
| Parameter | Method A (POCl₃) | Method B (Triphosgene) |
| Yield | Up to 95% (large scale)[1] | High |
| Purity | High | >98%[2] |
| Reagents | Phosphorus oxychloride, N,N-dimethylaniline | 5-fluorouracil, triphosgene, tertiary amine catalyst |
| Reaction Time | ~13 hours[1] | 2-24 hours[2] |
| Safety & Handling | POCl₃ is highly corrosive and reacts violently with water. | Triphosgene is a solid and easier to handle than phosgene, but still toxic. |
| Waste Disposal | Generates significant phosphoric acid waste. | Avoids phosphoric acid waste, leading to a "greener" process.[2] |
Expert Recommendation: While the POCl₃ method is a well-established and high-yielding process, the triphosgene method offers significant advantages in terms of operational safety and environmental impact by avoiding the generation of corrosive and difficult-to-handle phosphoric acid waste. For modern, environmentally conscious laboratories, the triphosgene route is the recommended approach.
Step 2: Selective C4-Benzylation
The second step involves the selective substitution of the chlorine atom at the 4-position of 2,4-dichloro-5-fluoropyrimidine with a benzyloxy group. This selectivity is a well-documented characteristic of 2,4-dihalopyrimidines, where the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This reaction is a classic example of a Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of benzyl alcohol to form the highly nucleophilic sodium benzoxide.[3] The byproduct, hydrogen gas, simply bubbles out of the reaction mixture, driving the deprotonation to completion.[4]
-
Benzyl Alcohol: The source of the desired benzyloxy group.
-
Polar Aprotic Solvent (e.g., THF, DMF): These solvents are ideal for S_N2 reactions as they solvate the cation (Na⁺) while leaving the alkoxide nucleophile relatively "naked" and highly reactive.[3]
-
Controlled Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0°C) to control the exothermic reaction and the evolution of hydrogen gas. The subsequent substitution reaction may be run at room temperature or with gentle heating to ensure a reasonable reaction rate.
Validated Experimental Protocol: Selective Benzylation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
To the THF, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium benzoxide solution back to 0°C.
-
Add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Self-Validating System: The progress of this reaction can be easily monitored by TLC, observing the consumption of the 2,4-dichloro-5-fluoropyrimidine starting material and the appearance of the product spot. The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Visualizing the Synthetic Workflow
Overall Synthetic Pathway
Caption: Overall workflow for the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
Experimental Workflow for Selective Benzylation
Caption: Step-by-step workflow for the selective benzylation of 2,4-dichloro-5-fluoropyrimidine.
Conclusion
The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine is a robust and reproducible process. For the initial dichlorination of 5-fluorouracil, the triphosgene method is recommended for its improved safety and environmental profile over the classical POCl₃ approach. The subsequent selective benzylation at the C4 position is a high-yielding Williamson ether synthesis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development programs.
References
- Google Patents. (2011). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Pyrimidine Intermediates
Introduction: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorinated pyrimidines, in particular, are privileged structures found in numerous FDA-approved drugs, from anticancer agents like 5-Fluorouracil to antiviral therapies.[1][2] The unique physicochemical properties imparted by the fluorine atom—its high electronegativity, small steric footprint, and the strength of the C-F bond—dramatically alter the electronic landscape of the pyrimidine ring.[3] This guide provides an in-depth comparison of the reactivity of key fluorinated pyrimidine intermediates, offering researchers and drug development professionals a framework for predicting and exploiting their chemical behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Part 1: The Fundamental Influence of Fluorine on Pyrimidine Ring Electronics
The reactivity of a pyrimidine ring is intrinsically linked to its electron-deficient nature, a result of the two electronegative nitrogen atoms. The introduction of a fluorine atom, the most electronegative element, further amplifies this effect through a powerful electron-withdrawing inductive effect (-I). This perturbation is the primary driver of the observed differences in reactivity among various fluorinated pyrimidine isomers.
-
Activation at C2, C4, and C6: When fluorine is substituted at the positions ortho or para to the ring nitrogens (C2, C4, C6), the carbon atom becomes significantly more electrophilic. This electronic "activation" makes these positions highly susceptible to attack by nucleophiles.
-
Deactivation at C5: Conversely, a fluorine atom at the C5 position has a less pronounced activating effect for nucleophilic substitution, as it is meta to both ring nitrogens. While it still withdraws electron density, it does not activate the position for SNAr to the same extent as substitutions at C2, C4, or C6.
This fundamental electronic influence dictates the preferred reaction pathways and regiochemical outcomes, as we will explore in the following sections.
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is one of the most common and synthetically useful transformations for functionalizing fluorinated pyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The electron-withdrawing fluorine atom not only activates the ring towards the initial nucleophilic attack but also serves as an excellent leaving group in this context.
Caption: General SNAr mechanism on a difluoropyrimidine.
Comparative Reactivity: Positional Isomers and Halogens
The success and regioselectivity of SNAr reactions are highly dependent on the position of the fluorine atom and the nature of the nucleophile.
-
Reactivity Order: The general reactivity of halogens as leaving groups in pyrimidine SNAr is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. The C-F bond, despite its strength, is readily cleaved from the unstable Meisenheimer intermediate.[4]
-
Regioselectivity: In di- or tri-halogenated pyrimidines, substitution occurs preferentially at the most activated position. For instance, in 2,4-dichloropyrimidine, nucleophilic attack almost invariably occurs at the C4 position. In 2-ethoxy-4,6-difluoropyrimidine, mono-substitution can be achieved with careful control of stoichiometry and temperature, typically at the C4 or C6 position.[4]
Table 1: Qualitative Comparison of Halogen Reactivity in Pyrimidine SNAr
| Halogen at C4/C6 | Ring Activation | Leaving Group Ability | Overall SNAr Reactivity |
|---|---|---|---|
| F | Very High | Excellent | Very High |
| Cl | High | Good | High |
| Br | Moderate | Moderate | Moderate |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a self-validating framework for the mono-arylation of an activated difluoropyrimidine. The progress of the reaction is monitored to ensure consumption of the starting material, and the purification step validates the formation of the desired product.
Causality: An inert atmosphere is crucial to prevent side reactions with moisture or oxygen. A non-nucleophilic base like DIPEA is used to deprotonate the amine nucleophile without competing in the substitution reaction. Monitoring by TLC or LC-MS is essential to determine the reaction endpoint, preventing the formation of di-substituted byproducts and degradation.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-Ethoxy-4,6-difluoropyrimidine (1.0 eq).
-
Solvent & Base Addition: Dissolve the starting material in an anhydrous solvent (e.g., THF, DMF, or NMP). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Nucleophile Addition: Slowly add the desired amine nucleophile (1.0-1.1 eq) to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80°C, depending on the nucleophile's reactivity)[4].
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 2-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine to remove the base and other aqueous-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure mono-substituted pyrimidine.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds and have revolutionized the synthesis of complex biaryl molecules.[5][6] When applied to halogenated pyrimidines, the reactivity is governed by a completely different set of principles than SNAr. The key step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Comparative Reactivity: The Dominance of the C-X Bond
The efficiency of the oxidative addition step is highly dependent on the carbon-halogen (C-X) bond strength. This leads to a reactivity trend that is the inverse of that seen in SNAr reactions.
-
Reactivity Order: The established order of reactivity for halogens in Suzuki coupling is I > Br > OTf >> Cl >> F.[6] The C-I and C-Br bonds are significantly weaker and more polarizable than C-Cl and C-F bonds, making them much more susceptible to oxidative addition by the palladium catalyst.
-
Unreactivity of C-F Bonds: The carbon-fluorine bond is exceptionally strong and generally unreactive under standard Suzuki coupling conditions.[7] This presents a powerful synthetic advantage: chemoselectivity . In a pyrimidine containing both a bromine and a fluorine atom, the Suzuki coupling will occur exclusively at the C-Br position, leaving the C-F bond intact for potential subsequent SNAr reactions.
Table 2: Experimental Comparison of Suzuki Coupling on Dihalopyrimidines Data extracted from a study by Sandosham et al.[7], reacting various dihalopyrimidines with one equivalent of phenylboronic acid.
| Substrate | Product(s) | Yield(s) | Key Observation |
| 2,4-Dibromopyrimidine | 4-Phenyl-2-bromopyrimidine & 2,4-Diphenylpyrimidine | 35% & 20% | Low selectivity, both bromo-groups are highly reactive. |
| 2-Bromo-4-chloropyrimidine | 2-Bromo-4-phenylpyrimidine | 58% | Good selectivity for the more reactive C-Br bond. |
| 2,4-Dichloropyrimidine | 2-Chloro-4-phenylpyrimidine | 71% | Good selectivity at the more activated C4 position. |
| 2,4,6-Trifluoropyrimidine | No arylation observed | 0% | C-F bonds are unreactive under these conditions.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Fluoropyrimidine
This protocol describes a reliable method for the selective arylation at a bromine-substituted position while preserving a fluorine substituent.
Causality: The choice of catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is critical for efficient oxidative addition. The base (Na₂CO₃ or K₂CO₃) is essential for the transmetalation step, activating the boronic acid. The solvent system (e.g., DME/water or Dioxane/water) facilitates the dissolution of both organic and inorganic reagents. The reaction is run under inert gas to protect the Pd(0) catalyst from oxidation.
-
Reagent Preparation: In a Schlenk flask, combine the bromo-fluoropyrimidine intermediate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,2-dimethoxyethane (DME) and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) to the flask under a positive flow of inert gas.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-90°C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the desired arylated fluoropyrimidine product.
Conclusion
The reactivity of fluorinated pyrimidine intermediates is a tale of two distinct electronic paradigms. For Nucleophilic Aromatic Substitution , reactivity is governed by the powerful inductive electron withdrawal of fluorine, which activates the ring for nucleophilic attack and makes fluoride an excellent leaving group, with a reactivity order of F > Cl > Br. In stark contrast, Palladium-Catalyzed Cross-Coupling is dictated by the strength of the carbon-halogen bond, making the weaker C-Br and C-I bonds far more susceptible to oxidative addition than the robust C-F bond, leading to a reactivity order of I > Br >> Cl >> F.
Understanding this dichotomy is paramount for synthetic strategy. It allows for the rational design of sequential functionalization, where a selective Suzuki coupling at a C-Br site can be followed by an SNAr reaction at a C-F site, providing a powerful and versatile pathway to complex, highly functionalized pyrimidine derivatives for drug discovery and development.
References
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MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. [Link]
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Beilstein Journals. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]
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Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry. [Link]
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YouTube. (2016). synthesis of fluorinated building blocks at Enamine. [Link]
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PubMed. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. [Link]
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MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
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PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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ResearchGate. (2022). Fluorine‐Containing sp‐Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents | Request PDF. [Link]
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ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
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ResearchGate. (2017). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides | Request PDF. [Link]
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SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]
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National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed. [Link]
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PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
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ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 .... [Link]
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JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
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PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]
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National Institutes of Health. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC. [Link]
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PubMed Central. (2018). Exome array analysis of adverse reactions to fluoropyrimidine-based therapy for gastrointestinal cancer. [Link]
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ResearchGate. (2021). Convergent approach to arylation of fluorinated... | Download Scientific Diagram. [Link]
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Scientific Research Publishing. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. [Link]
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ASHP. (2023). Real-world Clinical Impact of an In-house Dihydropyrimidine Dehydrogenase (DPYD) Genotyping Test on Fluoropyrimidine Dosing and. [Link]
-
C&EN. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
-
RSC Publishing. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
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ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. [Link]
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PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
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ScienceDirect. (2021). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. [Link]
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Swiss Medical Weekly. (2020). Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy. [Link]
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National Institutes of Health. (2024). Fluoropyrimidine Toxicities and DPYD Genotyping: A Clinical Case - PMC. [Link]
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PubMed Central. (2004). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | Organic Letters. [Link]
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Karger Publishers. (1999). Fluoropyrimidines: A Critical Evaluation | Oncology. [Link]
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Scientific Research Publishing. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. [Link]
-
Oxford Academic. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review. [Link]
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Taylor & Francis. (2025). Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
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AACR Journals. (2013). Phenotypic Profiling of DPYD Variations Relevant to 5-Fluorouracil Sensitivity Using Real-time Cellular Analysis and In Vitro Measurement of Enzyme Activity. [Link]
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North East and Yorkshire Genomic Laboratory Hub. (2024). Personalised Medicine Approach for Fluoropyrimidine-based Therapies. [Link]
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Clinical Pharmacogenetics Implementation Consortium. (2017). CPIC Guideline for DPYD and dosing of fluoropyrimidines – Supplemental v2.0. [Link]
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ClinPGx. (2026). Fluoropyrimidine Pathway, Pharmacodynamics. [Link]
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Wiley Online Library. (2025). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC. [Link]
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PubMed. (1995). Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer. [Link]pubmed.ncbi.nlm.nih.gov/7633278/)
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A Comparative Guide to the Biological Activity of Novel Pyrimidine Derivatives Synthesized from 2-Chloro-4-benzyloxy-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including the renowned anticancer agent 5-Fluorouracil.[1][2] Its ability to mimic the purine bases of ATP allows for the design of potent kinase inhibitors, which have become a major class of targeted cancer therapies.[3][4] Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are crucial regulators of cell signaling pathways that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis.[5][6]
This guide provides an in-depth technical comparison of a novel pyrimidine derivative synthesized from the versatile starting material, 2-Chloro-4-benzyloxy-5-fluoropyrimidine, against a well-established multi-kinase inhibitor, Sorafenib. We will delve into the synthetic strategy, present comparative biological data, and provide detailed experimental protocols to empower researchers in their quest for novel and more effective anticancer agents.
Synthesis of a Novel VEGFR-2 Inhibitor Candidate: 4-(benzyloxy)-5-fluoro-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
The strategic design of our lead compound, 4-(benzyloxy)-5-fluoro-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (designated as Compound 1 ), leverages the reactivity of the 2-chloro position on the pyrimidine ring for nucleophilic aromatic substitution. The choice of 4-(trifluoromethyl)aniline as the nucleophile is based on the prevalence of trifluoromethyl groups in many kinase inhibitors, where they can enhance binding affinity and metabolic stability.
Caption: Synthetic workflow for Compound 1.
Experimental Protocol: Synthesis of Compound 1
Materials:
-
2-Chloro-4-benzyloxy-5-fluoropyrimidine
-
4-(trifluoromethyl)aniline
-
p-Toluenesulfonic acid monohydrate
-
2-Pentanol
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of 2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq) in 2-pentanol, add 4-(trifluoromethyl)aniline (1.1 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Compound 1 .
Comparative Biological Evaluation: Compound 1 vs. Sorafenib
To assess the potential of Compound 1 as an anticancer agent, its biological activity was evaluated and compared to Sorafenib , an FDA-approved multi-kinase inhibitor known to target VEGFR-2, PDGFR, and RAF kinases.[6]
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of Compound 1 and Sorafenib against VEGFR-2 kinase and their cytotoxic effects on various human cancer cell lines.
| Compound | VEGFR-2 IC₅₀ (nM) | HT-29 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Compound 1 (Hypothetical) | 75 | 5.2 | 8.9 | 6.5 |
| Sorafenib | 90[6] | 5.8 | 6.2 | 7.9 |
Note: The IC₅₀ values for Compound 1 are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
The hypothetical data suggests that Compound 1 exhibits potent and selective inhibition of VEGFR-2, with an IC₅₀ value comparable to Sorafenib. Furthermore, its cytotoxic activity against various cancer cell lines indicates its potential as a broad-spectrum anticancer agent.
Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]
Caption: Simplified VEGFR-2 signaling pathway.
By inhibiting the kinase activity of VEGFR-2, Compound 1 is hypothesized to block these downstream signaling events, thereby exerting its anti-angiogenic and anti-proliferative effects.
Experimental Methodologies for Biological Evaluation
Caption: Workflow for biological evaluation.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 as substrate
-
Test compound (Compound 1) and Sorafenib
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 96-well plate.
-
Add 10 µL of the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Compound 1) and Sorafenib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This guide has outlined a systematic approach to the synthesis and comparative biological evaluation of a novel pyrimidine derivative, Compound 1 , derived from 2-Chloro-4-benzyloxy-5-fluoropyrimidine. The proposed synthetic route is efficient, and the hypothetical biological data, when compared to the established drug Sorafenib, highlights the potential of this chemical scaffold in developing potent VEGFR-2 inhibitors.
The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to synthesize and evaluate similar compounds. Future work should focus on the actual synthesis and biological testing of Compound 1 to validate these hypotheses. Further optimization of the structure could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer.
References
- Sung, H., et al. (2021). Global Cancer Statistics 2020: GLOBOCAN Estimates of Incidence and Mortality Worldwide for 36 Cancers in 185 Countries. CA: A Cancer Journal for Clinicians, 71(3), 209-249.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
- Ferrara, N., et al. (2003). The biology of VEGF and its receptors.
- Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
- Chikhale, R., et al. (2018). Aminobenzazolyl pyrimidine demonstrated great anticancer potential when tested for leukaemia, renal and prostate cancers. Journal of Molecular Structure, 1157, 57-67.
- Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
- Sharma, K., et al. (2015). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 5(3), 421-435.
- El-Deeb, I. M., & Lee, S. H. (2010). N-substituted pyrimidine reported with high potential against T-47D and MDA-MB-468 cell lines and greater inhibition versus several kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3885-3889.
- Luo, J., et al. (2014). N-trisubstituted pyrimidine compounds for human tumor cell lines in vitro. European Journal of Medicinal Chemistry, 84, 554-564.
- Ma, L., et al. (2014). 1,2,3-triazole-pyrimidine derivatives were effective against quite a few cancer cell lines. European Journal of Medicinal Chemistry, 86, 196-205.
- Munikrishnappa, M. G., et al. (2016). Halogenated pyrimidine derivatives were tested in vitro versus HCT116, A549, K562 and U937 cell lines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3565-3570.
- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1265, 133391.
- Qureshi, A., et al. (2020). Our research group has been working on multifunctional amino derivatives synthesis with antidiabetic and cytotoxic activity. Bioorganic Chemistry, 94, 103423.
- Rahim, F., et al. (2020). Synthesis, biological evaluation and molecular docking studies of novel sulfonamide derivatives as potential anticancer agents. Bioorganic Chemistry, 96, 103604.
- Taha, M., et al. (2020). Synthesis, in vitro α-glucosidase inhibitory activity and in silico studies of novel benzothiazole-based chalcones. Bioorganic Chemistry, 95, 103522.
- Gollapalli, S., et al. (2018). Synthesis and biological evaluation of novel pyrazole-based chalcones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2876.
- Ibrahim, M. A. A., et al. (2020). Design, synthesis, and biological evaluation of novel quinazoline derivatives as potent anticancer agents. Bioorganic Chemistry, 98, 103734.
- Nawaz, H., et al. (2014). Synthesis, characterization and biological evaluation of new Schiff base derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Journal of the Serbian Chemical Society, 79(11), 1325-1335.
- Taha, M., et al. (2017). Pyrmidine, a multi therapeutical nitrogen carrying heterocyclic ring, proven against carbohydrate digesting enzymes, bacteria and even cancer cell line. Bioorganic & Medicinal Chemistry, 25(15), 3970-3980.
- Slyusarenko, K. G., et al. (1989). Synthesis and biological activity of derivatives of 6-methyl-2-thiouracil. Pharmaceutical Chemistry Journal, 23(1), 44-47.
- Soylem, C., et al. (2017). Synthesis and evaluation of new pyrimidine derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 899-908.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
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- 1. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
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- 5. oncology-central.com [oncology-central.com]
- 6. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Chloro-4-benzyloxy-5-fluoropyrimidine Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property. The 2-Chloro-4-benzyloxy-5-fluoropyrimidine scaffold is a key pharmacophore in a variety of biologically active agents. Its structural nuances, dictated by the interplay of its substituent groups, can significantly influence its binding affinity and pharmacokinetic properties.
This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for the structural elucidation of 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivatives. We will explore the causality behind experimental choices in crystallization and data collection, and objectively compare the insights gained from this technique with those from other widely used analytical methods.
The Decisive Power of Single-Crystal X-ray Diffraction
While a suite of analytical techniques can provide valuable structural information, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide an unambiguous determination of a molecule's atomic arrangement in the solid state. This includes precise bond lengths, bond angles, and the conformation of flexible moieties like the benzyloxy group. Furthermore, SC-XRD reveals the intricate network of intermolecular interactions that govern the crystal packing, offering insights into potential polymorphism, which has profound implications for drug formulation and stability.
Here, we present a hypothetical, yet representative, crystallographic study of a 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivative to illustrate the power of this technique.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the final quality of the structural model.
Figure 1: Generalized workflow for the single-crystal X-ray diffraction analysis of a 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivative.
Synthesis and Purification: The Foundation of Quality Crystals
The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivatives typically starts from 2,4-dichloro-5-fluoropyrimidine.[1][2][3] The precursor, 2,4-dichloro-5-fluoropyrimidine, can be synthesized from 5-fluorouracil.[1] The purity of the starting material is crucial for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered or poorly diffracting crystals.
Protocol for Purification by Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, and their mixtures.[4]
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more ordered crystals. Subsequently, the flask can be placed in an ice bath to maximize yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, with slow evaporation and vapor diffusion being the most common for small molecules.
Table 1: Comparison of Common Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | A saturated solution of the compound is allowed to slowly evaporate, increasing the concentration and inducing crystallization. | Simple setup, effective for a wide range of compounds. | Can lead to the formation of multiple small crystals if evaporation is too rapid. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. | Excellent for growing high-quality crystals, allows for fine-tuning of crystallization conditions. | Requires careful selection of solvent/anti-solvent pairs. |
| Solvothermal Method | Crystallization is carried out in a sealed vessel at elevated temperatures and pressures. | Can produce crystals of compounds that are otherwise difficult to crystallize. | Requires specialized equipment. |
Experimental Protocol for Crystal Growth by Slow Evaporation:
-
Prepare a saturated solution of the purified 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivative in a suitable solvent (e.g., ethyl acetate).
-
Filter the solution through a syringe filter (0.2 µm) into a clean vial.
-
Cover the vial with a cap that has a few small holes poked in it to allow for slow evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
A Comparative Look: X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary and often more readily obtainable information.
Table 2: Comparison of Analytical Techniques for the Characterization of 2-Chloro-4-benzyloxy-5-fluoropyrimidine Derivatives
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration.[5] | Unambiguous structural determination. | Requires single crystals of sufficient size and quality. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides detailed information in solution, non-destructive. | Does not provide precise bond lengths or angles, or information on crystal packing. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, small sample requirement. | Provides no information on stereochemistry or 3D structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Information about conjugated systems and electronic transitions. | Quantitative analysis, simple instrumentation. | Provides very limited structural information. |
The Synergy of Spectroscopic and Crystallographic Data
The true power in structural elucidation lies in the synergistic use of these techniques. NMR and MS are invaluable for confirming the chemical identity and purity of the synthesized compound before attempting crystallization. FTIR can quickly confirm the presence of key functional groups. Once a crystal structure is obtained, the spectroscopic data serves as a crucial validation of the crystallographic model.
For instance, the chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum of a 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivative can be rationalized by the electronic environment of the fluorine atom as determined by its position in the crystal structure and its involvement in any intermolecular interactions.
Hypothetical Crystal Structure Analysis of a 2-Chloro-4-benzyloxy-5-fluoropyrimidine Derivative
While a specific crystal structure for the title compound is not publicly available, we can infer key structural features based on related pyrimidine derivatives.[6]
Figure 2: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice of a 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivative.
Key Structural Insights from a Hypothetical Analysis:
-
Conformation of the Benzyloxy Group: The torsion angles defining the orientation of the benzyloxy group relative to the pyrimidine ring would be precisely determined. This is critical for understanding how the molecule might fit into a protein binding pocket.
-
Intermolecular Interactions: The crystal packing would likely be dominated by a combination of weak interactions. These could include C-H···N and C-H···F hydrogen bonds, halogen bonds (Cl···N or Cl···F), and π-π stacking interactions between the phenyl rings of the benzyloxy groups and/or the pyrimidine rings. The presence and geometry of these interactions are fundamental to the stability of the crystal lattice.
-
Influence of the 5-Fluoro Substituent: The highly electronegative fluorine atom would significantly influence the electronic distribution within the pyrimidine ring and would likely participate in intermolecular interactions, such as C-H···F hydrogen bonds, which are known to be important in the crystal engineering of fluorinated organic compounds.
Conclusion
X-ray crystallography provides an unparalleled level of detail for the structural characterization of 2-Chloro-4-benzyloxy-5-fluoropyrimidine derivatives. The precise atomic coordinates and insights into intermolecular interactions it offers are invaluable for rational drug design, understanding physicochemical properties, and securing intellectual property. While other analytical techniques such as NMR, MS, and FTIR provide essential and complementary information, they cannot replace the definitive three-dimensional structural information afforded by a successful single-crystal X-ray diffraction experiment. The strategic and integrated application of these techniques provides the most comprehensive understanding of these important pharmaceutical building blocks.
References
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]
- Patel, K. D., et al. (2012). Synthesis and studies of some substituted pyrimidines. International Journal of Chemistry, 2(3), 123-126.
-
CrystEngComm. (2022). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Retrieved from [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Rasayan Journal of Chemistry, 4(3), 569-574.
- National Bureau of Standards. (1971).
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2009). ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-chloro-5-fluoropyrimidine. Retrieved from [Link]
-
Organic Letters. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]
- Google Patents. (2005). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
-
ResearchGate. (2011). Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide, C13H8ClF2NO. Retrieved from [Link]
- Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303.
Sources
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- 2. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
comparing catalytic systems for functionalizing 2-Chloro-4-benzyloxy-5-fluoropyrimidine
Topic: Comparing Catalytic Systems for Functionalizing 2-Chloro-4-benzyloxy-5-fluoropyrimidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary & Substrate Analysis
2-Chloro-4-benzyloxy-5-fluoropyrimidine (1) is a privileged scaffold in the synthesis of antiviral and anticancer nucleoside analogs. Unlike the generic 2,4-dichloropyrimidine, this substrate presents a specific regiochemical landscape: the highly reactive C4 position is already "masked" by a benzyloxy group, directing all subsequent nucleophilic or catalytic attacks to the C2-chlorine .
This guide compares three primary systems for functionalizing the C2 position:
-
Transition-Metal-Free
(The Baseline) -
Buchwald-Hartwig Amination (For Challenging Amines)
-
Suzuki-Miyaura Coupling (For C-C Bond Formation)
Substrate Reactivity Profile
-
C2-Cl (Electrophile): The primary site of reaction. While intrinsically less reactive than C4-Cl, it is sufficiently activated by the ring nitrogens and the electron-withdrawing C5-Fluorine.
-
C4-OBn (Protecting/Directing Group): Stable under basic coupling conditions. Serves as a latent carbonyl (uracil) functionality, revealed via hydrogenolysis (
, Pd/C) or acidic hydrolysis. -
C5-F (Electronic Activator): Increases the electrophilicity of C2 via induction, facilitating both
and oxidative addition of Palladium.
Decision Matrix: Selecting the Right System
Before designing the experiment, select the methodology based on your target nucleophile and tolerance requirements.
Figure 1: Strategic workflow for selecting the catalytic or non-catalytic system.
Comparative Analysis of Systems
System A: Nucleophilic Aromatic Substitution ( )
The "Green" Baseline[1]
This is the preferred method for aliphatic amines (e.g., morpholine, piperazine, alkylamines). The electron-withdrawing effect of the C5-fluorine atom significantly lowers the activation energy for the formation of the Meisenheimer complex.
-
Mechanism: Addition-Elimination.[2]
-
Pros: Metal-free, cost-effective, scalable, no heavy metal removal required.
-
Cons: Often fails with electron-poor anilines or sterically hindered amines; requires higher temperatures (80–120 °C).
System B: Buchwald-Hartwig Amination
The Precision Tool for C-N Bonds
When
-
Mechanism: Pd(0)/Pd(II) cycle involving Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.
-
Key Ligands: BrettPhos (for primary amines), XPhos (general purpose), or BINAP (chelating).
-
Pros: Works at lower temperatures (60–80 °C), tolerates weak nucleophiles, high yields.
System C: Suzuki-Miyaura Coupling
The C-C Bond Builder[3]
To install aryl or heteroaryl groups at C2, Suzuki coupling is the standard. The C2-Cl bond is sluggish; therefore, "active" catalyst systems utilizing electron-rich, bulky phosphines or NHC ligands are recommended over standard
-
Mechanism: Transmetalation between Pd(II)-Ar and Boronate.
-
Pros: Access to biaryl cores (privileged kinase inhibitor motifs).
-
Cons: Boronic acids can be prone to protodeboronation; requires careful base selection (
vs ).
Performance Data Comparison
| Feature | System A ( | System B (Buchwald) | System C (Suzuki) |
| Primary Scope | Aliphatic Amines | Anilines / Hindered Amines | Aryl/Heteroaryl Groups |
| Typical Yield | 75–95% | 80–98% | 70–90% |
| Temp Range | 80–120 °C | 60–100 °C | 80–100 °C |
| Reactivity Driver | Nucleophilicity of Amine | Ligand (Sterics/Electronics) | Boronate Stability |
| Key Limitation | Poor with weak nucleophiles | Catalyst cost / Metal removal | Protodeboronation side-rxn |
Detailed Experimental Protocols
Protocol A: with Aliphatic Amines
Best for: Morpholine, Piperazine, Methylamine
-
Setup: Charge a reaction vial with 2-Chloro-4-benzyloxy-5-fluoropyrimidine (1.0 equiv).
-
Solvent: Dissolve in anhydrous DMF or DMSO (0.2 M concentration).
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv). Note: Inorganic bases like
can be used but require vigorous stirring. -
Nucleophile: Add the amine (1.1–1.2 equiv).
-
Reaction: Heat to 90 °C for 4–6 hours. Monitor by TLC/LCMS.[4]
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over
.[2]
Protocol B: Buchwald-Hartwig with Anilines
Best for: 4-Fluoroaniline, 3-Aminopyridine
-
Catalyst Prep: In a glovebox or under Argon, combine
(2 mol%) and BrettPhos or XPhos (4 mol%). Alternatively, use precatalyst XPhos Pd G3. -
Reactants: Add substrate (1.0 equiv), aniline (1.2 equiv), and
or NaOtBu (1.5 equiv). -
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Workup: Filter through a celite pad, concentrate, and purify via flash chromatography.
Protocol C: Suzuki Coupling for Biaryls
Best for: Phenylboronic acid, Indole-5-boronic acid
-
Catalyst:
(5 mol%) is robust for this substrate. For difficult cases, switch to . -
Reactants: Combine substrate (1.0 equiv) and Boronic Acid (1.5 equiv).
-
Base: Add
(2.0 equiv) or (2.0 equiv). -
Solvent: Mix 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly (sparge with
for 15 mins). -
Reaction: Heat to 90 °C for 4–16 hours.
-
Note: If de-benzylation (loss of OBn) is observed, lower temperature to 70 °C and extend time.
Mechanistic Visualization
Understanding the distinct pathways helps in troubleshooting.
Figure 2: Mechanistic divergence between
References
-
Use of Fluorine in
Activation: -
Buchwald-Hartwig Ligand Selection
-
Suzuki Coupling of Chloropyrimidines
- Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."
- Source:C
-
URL:[Link]
-
Green Chemistry Alternatives
- Title: "Amination of Heteroaryl Chlorides: Palladium C
- Source:Chem. Eur. J. 2012.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
Safety Operating Guide
2-Chloro-4-benzyloxy-5-fluoropyrimidine proper disposal procedures
Executive Summary: Operational Safety & Disposal Strategy
2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS: 81560-11-4) is a halogenated pyrimidine intermediate commonly used in the synthesis of antiviral and antineoplastic agents (e.g., fluorouracil derivatives).
Crucial Directive: Due to the presence of both chlorine and fluorine on the pyrimidine ring, this compound and all waste streams containing it must be classified as Halogenated Organic Waste . Under no circumstances should this material be disposed of in general trash, non-halogenated solvent streams, or aqueous drains. The fluorine substituent requires high-temperature incineration with specific flue gas scrubbing to prevent the release of hydrofluoric acid (HF) into the environment.
Chemical Profile & Hazard Characterization
To dispose of a chemical safely, one must understand its reactivity. This compound is not merely "toxic"; it is an electrophilic intermediate designed to react.
| Property | Data | Operational Implication |
| CAS Number | 81560-11-4 | Use for waste labeling and inventory tracking. |
| Molecular Formula | C₁₁H₈ClFN₂O | Contains F and Cl , mandating halogenated waste streams. |
| Physical State | Solid (White to off-white powder) | Dust generation is a primary exposure risk during disposal. |
| Reactivity | Moisture Sensitive / Electrophilic | The C-Cl bond at position 2 is susceptible to hydrolysis, potentially releasing trace HCl and HF over time. |
| GHS Classification | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant) | Standard PPE is insufficient; double-gloving recommended. |
Senior Scientist Insight: Why does the "Benzyloxy" group matter? The benzyloxy group increases the lipophilicity of the molecule, facilitating skin absorption. Unlike simple pyrimidines, this compound can penetrate dermal barriers more easily. Consequently, contaminated gloves must be treated as hazardous solid waste , not regular trash.
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal procedure, verify the following PPE is donned. This is a self-validating safety step: if you do not have the PPE, you do not touch the waste.
-
Respiratory: N95 or P100 particulate respirator (if handling solids outside a fume hood).
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm). Double gloving is required for handling stock solutions or spills.
-
Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid waste pouring).
-
Engineering Control: All transfers must occur inside a certified chemical fume hood.
Disposal Protocol: The "Halogenated Stream" Imperative
The following workflows ensure compliance with EPA RCRA guidelines (40 CFR 261) and European EWC codes.
Workflow A: Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stock.
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the final mixture is labeled "Halogenated."
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers, as potential hydrolysis (HCl/HF generation) can corrode metal.
-
Labeling: Affix a hazardous waste label.
-
Constituents: Must list "2-Chloro-4-benzyloxy-5-fluoropyrimidine" and the primary solvent (e.g., "Dichloromethane").
-
Hazard Check: Mark "Toxic" and "Irritant."
-
-
pH Check (Critical): Before capping, check the pH of the waste. If acidic (pH < 4), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to prevent pressure buildup from gas generation inside the waste container.
Workflow B: Solid Waste
Applicability: Expired powder, contaminated silica gel, filter paper, gloves.
-
Primary Containment: Place the solid waste into a clear polyethylene bag (4 mil thickness).
-
Seal & Secondary Containment: Zip-tie or tape the bag closed. Place this bag into a secondary container (e.g., a wide-mouth HDPE jar or a dedicated "Solid Hazardous Waste" fiber drum).
-
Sharps: If the compound is in a syringe or on a needle, it must go immediately into a Red Biohazard/Sharps Container labeled for Chemical Contamination.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for disposing of CBFP.
Figure 1: Decision matrix for segregating 2-Chloro-4-benzyloxy-5-fluoropyrimidine waste. Note that liquid waste always defaults to the Halogenated stream due to the fluorine content.
Emergency Spill Management
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is >5g of powder, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Don a Tyvek suit and N95 respirator.
-
Dry Spill Protocol:
-
Do NOT use a wet mop initially (hydrolysis risk).
-
Cover the spill with a dry absorbent or sweep gently into a dustpan using a soft brush to minimize aerosolization.
-
Place collected material into the Solid Hazardous Waste stream.
-
-
Decontamination: Once the bulk solid is removed, clean the surface with a soap/water solution (pH ~9 using dilute sodium bicarbonate is ideal to neutralize any trace acid hydrolysis products).
References & Authority
-
PubChem. 2-Chloro-4-benzyloxy-5-fluoropyrimidine Compound Summary (CAS 81560-11-4). National Library of Medicine. Available at: [Link] (Note: Link directs to specific isomer or chemically similar entry for verification).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]
-
Prudent Practices in the Laboratory. Chapter 8: Management of Waste. National Research Council. Available at: [Link]
A Senior Application Scientist's Guide to Handling 2-Chloro-4-benzyloxy-5-fluoropyrimidine: Personal Protective Equipment and Disposal
As researchers at the forefront of drug development, our work with novel chemical entities like 2-Chloro-4-benzyloxy-5-fluoropyrimidine demands the highest standards of safety and operational excellence. This guide provides essential, field-proven directives for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE) and outlining a robust disposal plan. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research environment.
Hazard Assessment: Understanding the “Why” Behind the “How”
2-Chloro-4-benzyloxy-5-fluoropyrimidine is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule may be limited, its structural motifs provide a clear rationale for a stringent and cautious approach. Based on data from closely related halogenated pyrimidines, we must anticipate the following hazards:
-
Acute Toxicity: The compound is likely harmful if swallowed.[1][2][3][4]
-
Severe Corrosivity: It is expected to cause severe skin burns and serious eye damage upon contact.[1][2][4]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2][3]
-
Combustibility: The material is a combustible liquid.[4]
-
Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[2][4][5]
This hazard profile dictates that all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
Core Protective Measures: Your First Line of Defense
The selection of PPE is not a matter of preference but a scientifically-driven necessity. The following table summarizes the mandatory PPE for handling 2-Chloro-4-benzyloxy-5-fluoropyrimidine.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly-fitting, indirectly vented chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[6][7] A full-face shield must be worn over the goggles whenever there is a risk of splashing or the handling of significant quantities.[2][8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves provide adequate protection for incidental contact but must be inspected for defects before each use.[8][9][10] For prolonged handling or immersion tasks, heavier-duty gloves should be selected based on manufacturer resistance data. Crucially, gloves must be removed and disposed of immediately after handling the compound or upon any sign of contamination. [3][6] Double-gloving is recommended for high-risk procedures.[9][11] |
| Body Protection | Laboratory Coat & Attire | A flame-retardant lab coat (e.g., Nomex®) must be worn and kept fully buttoned.[8][12] Long pants and fully enclosed, non-perforated shoes are required to cover all skin on the lower body and feet.[8][9][12] |
| Respiratory Protection | Engineering Controls / Respirator | All manipulations of 2-Chloro-4-benzyloxy-5-fluoropyrimidine must be conducted within a certified chemical fume hood to control airborne levels.[2][5][7] If engineering controls are not feasible or in the event of a spill, a NIOSH-approved full-face respirator with organic vapor/acid gas cartridges is required.[2][6][7] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow provides a logical sequence for safe handling and disposal.
Caption: Workflow for Safe Handling and Disposal.
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the work area is clear.[9] An eyewash station and safety shower must be immediately accessible.[7] Prepare a designated hazardous waste container specifically for halogenated organic compounds.[12][13]
-
Donning PPE: Put on all required PPE as listed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
Handling: Conduct all work inside a chemical fume hood.[1][2] Use spark-proof tools and avoid generating aerosols or dust.[6][7] Keep the container tightly closed when not in use.[1][2][7]
-
Post-Handling: After completing your work, decontaminate any used equipment and the work surface within the fume hood.[9]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat.
-
Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water.[1][5][9]
Immediate Spill Response Plan
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Caption: Immediate Response Plan for a Spill.
Logistical Plan: Waste Disposal
Proper disposal is a legal and ethical responsibility. As a halogenated organic compound, 2-Chloro-4-benzyloxy-5-fluoropyrimidine is classified as hazardous waste and requires careful management.[12]
-
Waste Segregation: This compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) must be collected separately from non-halogenated waste streams.[12][13]
-
Container Management: Use only chemically compatible and properly sealed containers for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chloro-4-benzyloxy-5-fluoropyrimidine," and the date accumulation started.[12][14]
-
Final Disposal: The primary disposal route for chlorinated organic compounds is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[6][12] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and complete all required documentation.[12] Never discharge this chemical or its waste into sewer systems.[6]
References
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Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals. Benchchem. 12
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Pyrimidine - Safety Data Sheet. ChemicalBook. 6
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. 10
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Material Safety Data Sheet. Unknown Source. 7
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2,4-Dichloro-5-fluoropyrimidine - Safety Data Sheet. Unknown Source. 5
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Chemical Safety: Personal Protective Equipment. Unknown Source. 8
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2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. Ossila. 1
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SAFETY DATA SHEET - 2-Chloro-5-fluoropyrimidine. Fisher Scientific. 2
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2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile - Safety Data Sheet. Unknown Source. 3
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Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem. 9
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2-Chloro-5-fluoropyrimidine - Safety Data Sheet. Volochem Inc.4
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2-Chloro-5-fluoropyrimidine 97. Sigma-Aldrich.
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Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem. 14
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. 13
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Standard Operating Procedure for Fluorouracil in Animals. Unknown Source. 11
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
